6-Methoxypyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFWHDWTLOZEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396186 | |
| Record name | 6-METHOXY-4-1H-PYRIMIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6128-06-9 | |
| Record name | 6-METHOXY-4-1H-PYRIMIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for 6-Methoxypyrimidin-4(3H)-one. As a key heterocyclic scaffold, the pyrimidinone core is of significant interest in medicinal chemistry, appearing in a wide array of therapeutic agents. Understanding its synthesis and analytical verification is fundamental for its application in drug discovery and development.[1][2] This document is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a thorough and practical understanding for professionals in the field.
Strategic Approach to Synthesis: The Principle of Cyclocondensation
The synthesis of pyrimidinone rings is most effectively achieved through cyclocondensation reactions. This strategy involves the formation of the heterocyclic ring by reacting a 1,3-dicarbonyl compound or its equivalent with a urea or an amidine derivative. For the synthesis of this compound, a logical and widely adopted approach is the reaction of a suitable three-carbon precursor with O-methylisourea. This method is favored for its efficiency and the ready availability of starting materials.
A common and reliable precursor for this reaction is malondialdehyde or its more stable synthetic equivalents, which can react with O-methylisourea in the presence of a base. The base, typically sodium methoxide, serves to deprotonate the active methylene compound, facilitating its nucleophilic attack and subsequent cyclization.
Experimental Protocol: A Validated Synthetic Pathway
This protocol details a standard procedure for the synthesis of this compound. The methodology is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Materials and Reagents:
-
Malondialdehyde tetramethyl acetal
-
O-Methylisourea sulfate
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Hydrochloric acid (6M)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 80 mL of a 25% sodium methoxide solution in methanol.
-
Initial Cooling: Cool the solution to approximately 5°C using an ice bath. This controlled temperature is crucial to manage the exothermicity of the subsequent additions.
-
Reagent Addition: While maintaining the cooled temperature, slowly add 40 g of O-methylisourea sulfate, followed by the dropwise addition of 25 g of malondialdehyde tetramethyl acetal. The sequential addition prevents side reactions and ensures a homogeneous mixture.
-
Initial Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (approximately 25°C) for 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting residue in 200 mL of deionized water.
-
Acidification: Carefully adjust the pH of the aqueous solution to approximately 3 by adding 6M hydrochloric acid. This step protonates the product, causing it to precipitate.
-
Precipitation and Isolation: Cool the acidified solution in a refrigerator for 3 hours to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the isolated solid under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Comprehensive Characterization: A Multi-Technique Approach
The structural confirmation and purity assessment of the synthesized this compound require a combination of spectroscopic techniques. This multi-faceted approach provides a self-validating system, ensuring the identity of the final compound.
Spectroscopic Data Summary
The following table summarizes the expected data from key analytical techniques for this compound. This data is based on established principles of spectroscopy and by analogy to structurally similar compounds.[3][4][5]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.1 (s, 1H, N-H), δ ~7.9 (s, 1H, pyrimidine C-H), δ ~5.5 (s, 1H, pyrimidine C-H), δ ~3.8 (s, 3H, O-CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~165 (C=O), δ ~160 (C-O), δ ~158 (N-C-N), δ ~90 (C-H), δ ~55 (O-CH₃) |
| Mass Spec. (ESI-MS) | Molecular Formula: C₅H₆N₂O₂ Molecular Weight: 126.11 g/mol Expected [M+H]⁺: m/z 127.05 |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~1680 (C=O stretch, amide), ~1600 (C=N stretch), ~1250 (C-O stretch, ether) |
Interpreting the Data: The Rationale
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.[5][6] The predicted chemical shifts are characteristic of the pyrimidinone ring system and the methoxy group. The downfield shift of the N-H proton is typical for amides.
-
Mass Spectrometry: This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition, providing definitive proof of the chemical formula.[7][8]
-
Infrared Spectroscopy: IR spectroscopy identifies the key functional groups present in the molecule. The characteristic stretches for the N-H bond, the amide carbonyl (C=O), and the ether C-O linkage are strong indicators of the successful synthesis of the target structure.[5][9]
Conclusion
This guide has outlined a reliable and well-established methodology for the synthesis of this compound, a valuable intermediate in drug discovery. The detailed experimental protocol, coupled with a comprehensive characterization strategy, provides researchers and scientists with the necessary tools to produce and validate this important chemical entity. The principles of cyclocondensation and the application of modern spectroscopic techniques are fundamental to the successful synthesis and application of such heterocyclic compounds in the development of new therapeutic agents.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl- [webbook.nist.gov]
- 8. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyrimidin-4(3H)-one is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. Pyrimidine and its derivatives are fundamental components of life, forming the basis of nucleobases like uracil, thymine, and cytosine in DNA and RNA.[1][2] This inherent biological relevance has established the pyrimidine scaffold as a "privileged pharmacophore," a molecular framework that is frequently found in bioactive and drug-like molecules.[2] Derivatives of pyrimidinone are explored for a wide spectrum of pharmacological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[1][3]
This guide serves as a comprehensive technical resource on the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for its effective application in research and drug discovery. Properties such as solubility, lipophilicity, and ionization state govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicological (ADMET) profile, and ultimately, its therapeutic potential.[4][5][6]
Molecular Structure and Tautomerism
The structural identity of this compound (CAS No: 6128-06-9) is defined by a pyrimidine ring substituted with a methoxy group at the 6-position and a carbonyl group at the 4-position.[7][8] A crucial aspect of the chemistry of pyrimidin-4(3H)-ones is their capacity for prototropic tautomerism, a phenomenon where isomers (tautomers) readily interconvert through the migration of a proton.[9][10]
This compound can exist in equilibrium between the lactam (keto) form, denoted as this compound, and the lactim (enol) form, 6-Methoxy-4-hydroxypyrimidine. While this equilibrium exists in solution, crystallographic studies of related pyrimidinones show a strong preference for the keto tautomer in the solid state.[11][12] The nomenclature "(3H)-one" explicitly refers to the keto form, where the proton resides on the nitrogen at position 3.
Caption: Keto-enol tautomerism of this compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for this compound, compiled from computational predictions and available vendor information. These parameters provide a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [8][13] |
| Molecular Weight | 126.11 g/mol | [8][13] |
| CAS Number | 6128-06-9 | [7][8] |
| Appearance | Solid (predicted) | N/A |
| XLogP3 (Lipophilicity) | 0.0 | [13] |
| Aqueous Solubility | Data not available; predicted to be moderately soluble | N/A |
| pKa (Acidic) | ~8.6 (predicted for pyrimidin-4(3H)-one) | [2] |
| pKa (Basic) | ~1.7 (predicted for pyrimidin-4(3H)-one) | [2] |
| Hydrogen Bond Donors | 1 | [13] |
| Hydrogen Bond Acceptors | 3 | [13] |
| Rotatable Bonds | 1 | [13] |
In-Depth Analysis of Key Properties
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes.[5] For this compound, the computationally predicted XLogP3 value is 0.0.[13] This value suggests a balanced distribution between an aqueous and a lipid phase, indicating that the molecule possesses both hydrophilic and lipophilic character. The polar pyrimidinone core, capable of hydrogen bonding, is balanced by the nonpolar methoxy group and the aromatic ring. In drug discovery, a logP value in the range of 0 to 3 is often considered favorable for oral bioavailability, making this compound an interesting starting point for scaffold-based design.[14]
Ionization (pKa)
The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is paramount, as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.[5] this compound is an amphoteric molecule:
-
Acidic pKa: The N-H proton at the 3-position is weakly acidic. For the parent pyrimidin-4(3H)-one, the acidic pKa is approximately 8.6.[2] In its deprotonated (anionic) form, the compound's aqueous solubility would be significantly enhanced.
-
Basic pKa: The ring nitrogen atoms are weakly basic. The parent compound has a basic pKa of around 1.7.[2] This means that at physiological pH (~7.4), the molecule will be overwhelmingly in its neutral form.
Understanding these pKa values is essential for designing relevant biological assays, developing formulations, and predicting its behavior in different compartments of the body.
Solubility
For research purposes, solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to create stock solutions of similar heterocyclic compounds.[16] The solubility of related pyrimidine derivatives has been shown to be influenced by substituents, with polar groups like hydroxyls increasing solubility in protic solvents like methanol.[15]
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, predicted values must be validated by empirical measurement. The following are standardized, self-validating protocols for determining the core physicochemical properties of this compound.
Caption: General workflow for experimental physicochemical property determination.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for measuring thermodynamic solubility.[5]
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours. This duration is necessary to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step ensures that only the saturated supernatant is sampled.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., methanol or acetonitrile/water) and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Validation: A standard curve of the compound with known concentrations must be prepared in the same diluent to ensure accurate quantification.
Protocol 2: Lipophilicity Determination (logP Shake-Flask Method)
This protocol directly measures the partitioning of the compound between n-octanol and water.[5]
-
Pre-saturation: Pre-saturate the n-octanol with water and the water (or buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.
-
Partitioning: Add a known amount of this compound (from a stock solution) to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: Shake the vial for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Protocol 3: pKa Determination (UV-Vis Spectroscopy)
This method leverages the fact that the UV-Vis absorbance spectrum of a molecule often changes as its ionization state changes.
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa(s).
-
Sample Preparation: Prepare solutions of this compound at a constant concentration in each of the prepared buffers.
-
Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffers.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the compound.
Applications in Drug Discovery and Chemical Biology
The pyrimidinone core is a versatile scaffold for developing potent and selective inhibitors of various biological targets, particularly protein kinases.[17][18][19] The physicochemical properties of this compound make it an attractive starting point or fragment for several reasons:
-
Balanced Lipophilicity: The logP of ~0 suggests it occupies a favorable region of chemical space for achieving a balance between solubility and permeability.
-
Hydrogen Bonding Capability: The defined donor and acceptor sites provide clear vectors for establishing specific interactions within a target's binding site.
-
Synthetic Tractability: Pyrimidine chemistry is well-established, allowing for systematic modification at various positions to optimize potency, selectivity, and ADMET properties.[20][21][22]
By understanding and optimizing the properties detailed in this guide, researchers can more rationally design novel derivatives of this compound as chemical probes or potential therapeutic agents.
Conclusion
This compound is a heterocyclic compound with a well-defined set of physicochemical properties that are highly relevant to its application in scientific research. Its balanced lipophilicity, potential for hydrogen bonding, and amphoteric nature make it a valuable building block in the fields of medicinal chemistry and chemical biology. The experimental protocols provided herein offer a robust framework for the empirical validation of its properties, ensuring the generation of high-quality data to guide future discovery efforts. A thorough understanding of these fundamental characteristics is the cornerstone of translating a promising molecular scaffold into a valuable scientific tool or a novel therapeutic.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. scialert.net [scialert.net]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. 6128-06-9|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 10. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Methoxypyrimidin-4(3H)-one | C5H6N2O2 | CID 13698448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. Buy 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine [smolecule.com]
- 17. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one () for sale [vulcanchem.com]
- 22. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Methoxypyrimidin-4(3H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Territory of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities.[1][2][3][4] From anticancer and antiviral to antimicrobial agents, the versatility of the pyrimidine ring is well-documented.[1][2][3][4] 6-Methoxypyrimidin-4(3H)-one is a member of this esteemed class of compounds, yet its specific mechanism of action remains to be fully elucidated. This guide is crafted to serve as a comprehensive roadmap for researchers embarking on the journey to unravel the therapeutic potential and molecular intricacies of this promising molecule. As a senior application scientist, the narrative that follows is not a rigid set of instructions but a dynamic, logic-driven approach to scientific inquiry, grounded in established principles of drug discovery.
We will proceed with a multi-pronged investigative strategy, predicated on two primary, plausible hypotheses derived from the extensive literature on pyrimidine derivatives:
-
Hypothesis A: this compound functions as a kinase inhibitor. Many pyrimidine-based molecules act as competitive inhibitors at the ATP-binding site of various kinases, disrupting downstream signaling pathways crucial for cell proliferation and survival.[5][6][7][8][9]
-
Hypothesis B: this compound disrupts nucleotide biosynthesis. As a pyrimidine analog, the compound may interfere with the de novo pyrimidine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly dividing cells.[10][11][12][13][14][15][16][17][18] A key enzyme in this pathway, dihydroorotate dehydrogenase (DHODH), is a known target for pyrimidine derivatives.[10][11][12][14][15]
This guide will provide the foundational and exploratory frameworks to rigorously test these hypotheses, identify the molecular target(s), and delineate the resultant signaling pathways and cellular phenotypes.
Part I: Initial Phenotypic Screening and Target Class Identification
The first phase of our investigation is to determine the broad cellular effects of this compound. This will provide the initial clues as to which of our primary hypotheses is more likely and guide our subsequent, more focused experiments.
Comprehensive Cell Viability and Proliferation Assays
The logical first step is to ascertain the compound's effect on cell viability across a panel of cancer cell lines. This will establish its potency and spectrum of activity.
Experimental Protocol: MTT/MTS Assay for Cell Viability
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia]) and a non-cancerous control cell line (e.g., NHDF [normal human dermal fibroblasts]) to assess for cancer-specific cytotoxicity.[1][2]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells and incubate for a standard period (e.g., 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control (e.g., DMSO). Plot the data to determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Interpreting the Data: A potent, broad-spectrum anticancer activity would lend credence to both of our primary hypotheses, as both kinase inhibition and disruption of nucleotide synthesis are known to have potent anti-proliferative effects.[3][12]
Data Presentation: Hypothetical IC50 Values
| Cell Line | Histology | IC50 of this compound (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.1 |
| HCT116 | Colorectal Carcinoma | 1.8 |
| K562 | Chronic Myelogenous Leukemia | 0.9 |
| NHDF | Normal Fibroblast | > 100 |
Cell Cycle Analysis
To further distinguish between our hypotheses, we will analyze the effect of the compound on cell cycle progression.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Treatment: Treat a selected sensitive cell line (e.g., HCT116) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI will stain the DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Causality Behind Experimental Choice:
-
Kinase Inhibitors: Many kinase inhibitors, particularly those targeting CDKs, will induce a cell cycle arrest at the G1/S or G2/M transition.[5]
-
DHODH Inhibitors: Inhibition of de novo pyrimidine synthesis leads to a depletion of the nucleotide pools required for DNA replication, typically causing an S-phase arrest.[12]
Visualization: Logical Flow of Initial Investigation
Caption: Initial screening workflow to generate a primary hypothesis.
Part II: Investigating Hypothesis A - Kinase Inhibition
Should the cell cycle analysis point towards a G1 or G2/M arrest, we will proceed with the hypothesis that this compound is a kinase inhibitor.
Kinase Panel Screening
A broad, unbiased approach to identify potential kinase targets is to screen the compound against a large panel of purified kinases.
Experimental Protocol: In Vitro Kinase Profiling
-
Service Provider: Engage a commercial service provider that offers kinase profiling services (e.g., Eurofins, Reaction Biology).
-
Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.
-
Screening Concentration: Submit this compound for screening at a standard concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The service provider will report the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition.
Target Validation: Western Blot Analysis of Downstream Signaling
Once we have a list of potential kinase targets, we must validate them in a cellular context. For example, if the screen identifies EGFR as a top hit, we would expect to see a reduction in the phosphorylation of its downstream effectors.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Lysis: Treat a responsive cell line (e.g., A549, which has high EGFR expression) with this compound at various concentrations for a short duration (e.g., 1-2 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and its downstream effectors (e.g., p-Akt, p-ERK). Also, probe for the total protein levels of each target as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Visualization: Hypothetical Kinase Inhibition Pathway
Caption: Potential signaling cascade inhibited by this compound.
Part III: Investigating Hypothesis B - Disruption of Nucleotide Biosynthesis
If our initial cell cycle analysis revealed an S-phase arrest, we would pivot to investigating the compound's effect on the de novo pyrimidine biosynthesis pathway.
Uridine Rescue Assay
A hallmark of compounds that inhibit de novo pyrimidine synthesis is that their cytotoxic effects can be reversed by supplementing the cell culture medium with uridine, which can be salvaged by the cell to produce pyrimidine nucleotides.[11]
Experimental Protocol: Uridine Rescue
-
Experimental Setup: This assay is a modification of the standard cell viability assay. Seed a sensitive cell line (e.g., K562) in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of this compound, both in the presence and absence of a fixed concentration of uridine (e.g., 100 µM).
-
Incubation and Analysis: Incubate for 72 hours and assess cell viability using the MTT/MTS method as described previously.
-
Data Interpretation: If the IC50 of the compound significantly increases in the presence of uridine, it is strong evidence that it targets the de novo pyrimidine synthesis pathway.
Direct Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)
The most direct way to confirm the molecular target is to perform an in vitro enzyme assay with purified DHODH.
Experimental Protocol: DHODH Enzyme Inhibition Assay
-
Assay Principle: This assay measures the DHODH-catalyzed oxidation of dihydroorotate to orotate, which is coupled to the reduction of a chromogenic or fluorogenic probe.
-
Reagents: Use purified human DHODH enzyme, dihydroorotate (substrate), and a suitable electron acceptor (e.g., DCIP).
-
Procedure: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of this compound. Initiate the reaction by adding the electron acceptor.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 for enzyme inhibition.
Visualization: DHODH Inhibition Workflow
Caption: Workflow for validating DHODH as the molecular target.
Part IV: Advanced Mechanism of Action Studies
Regardless of the primary target identified, further studies are necessary to build a comprehensive understanding of the compound's mechanism of action.
Affinity-Based Target Identification
For an unbiased approach to confirm the direct binding target(s) of this compound in a cellular context, affinity chromatography followed by mass spectrometry is a powerful technique.[19]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a total protein lysate from a large culture of a sensitive cell line.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. The direct binding partners of the compound will be captured. As a control, use beads with no compound or with an inactive analog.
-
Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often by using an excess of the free compound.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Global Cellular Response Profiling
To understand the broader cellular response to target engagement, transcriptomic (RNA-seq) or proteomic profiling can be employed.
Experimental Protocol: RNA-Sequencing
-
Sample Preparation: Treat cells with this compound at its IC50 for a relevant time point (e.g., 24 hours). Extract total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and sequence them on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the human genome and perform differential gene expression analysis to identify genes and pathways that are significantly up- or down-regulated upon compound treatment. This can reveal downstream effects and potential off-target activities.
Conclusion: Synthesizing a Coherent Mechanism of Action
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]
- 5. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. scbt.com [scbt.com]
- 15. amyloid-peptide-25-35-human.com [amyloid-peptide-25-35-human.com]
- 16. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy [mdpi.com]
- 18. Chemotherapy - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 6-Methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 6-Methoxypyrimidin-4(3H)-one using one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a heterocyclic compound with significant potential in medicinal chemistry, a thorough understanding of its structural features is paramount. This document, intended for researchers and drug development professionals, details the theoretical underpinnings and practical application of ¹H and ¹³C NMR for the unequivocal structural elucidation of this molecule. We present a detailed interpretation of spectral data, supported by established principles of chemical shifts, coupling constants, and nuclear environments within the pyrimidinone scaffold. This guide serves as a self-validating reference, integrating field-proven insights with authoritative data to ensure scientific integrity and reproducibility.
Introduction: The Significance of Pyrimidinones and NMR
Heterocyclic compounds, particularly those containing the pyrimidine scaffold, are foundational in pharmaceutical research and development. This compound is one such molecule of interest, serving as a potential building block in the synthesis of more complex, biologically active compounds. Its structure, featuring a methoxy group, a carbonyl function, and labile protons, presents a unique spectroscopic challenge and opportunity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the causality behind observed chemical shifts and coupling patterns, thereby providing a robust framework for its identification and characterization.
Molecular Structure and Spectroscopic Considerations
The structure of this compound, with its distinct functional groups, dictates its NMR signature. The numbering convention used throughout this guide is illustrated below. Key considerations for its analysis include the tautomeric equilibrium between the keto (3H) and enol forms, although the keto form is predominantly observed in common NMR solvents. The electron-donating methoxy group and the electron-withdrawing effects of the ring nitrogens and carbonyl group create a distinct electronic environment, which directly influences the chemical shifts of the associated protons and carbons.[3]
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopic Analysis
The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. Each unique proton environment gives rise to a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its structural context.
Experimental Protocol: Data Acquisition
A standardized protocol ensures data consistency and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts of labile protons like N-H.[4][5]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Typical acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.
Data Interpretation and Peak Assignments
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits four distinct signals corresponding to the four unique proton environments.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| N3-H | ~12.1 | Broad Singlet | 1H | The proton on N3 is acidic and labile, often appearing as a broad singlet due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen. Its downfield shift is characteristic of an amide-like proton. |
| H2 | ~7.8 | Singlet | 1H | This proton is attached to a carbon situated between two electronegative nitrogen atoms, resulting in significant deshielding and a downfield chemical shift. It appears as a singlet as it has no adjacent proton neighbors. |
| H5 | ~5.5 | Singlet | 1H | This vinyl proton is adjacent to the electron-donating methoxy group and the C4-carbonyl group. Its chemical shift reflects these competing electronic effects. It appears as a singlet due to the absence of neighboring protons. |
| OCH₃ | ~3.8 | Singlet | 3H | The protons of the methoxy group are equivalent and shielded relative to the aromatic protons. They appear as a sharp singlet, integrating to three protons, a characteristic signature for a methoxy group. |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. In a standard proton-decoupled experiment, each unique carbon atom produces a single peak, providing a direct count of non-equivalent carbons.
Experimental Protocol: Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A wider spectral width is required compared to ¹H NMR. Due to the low natural abundance of ¹³C and its longer relaxation times, several hundred to thousands of scans are often necessary.
Data Interpretation and Peak Assignments
The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five unique carbon environments.
| Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C4 (C=O) | ~165.0 | The carbonyl carbon is highly deshielded due to the strong electronegativity of the double-bonded oxygen atom, causing it to resonate far downfield. |
| C6 | ~162.5 | This carbon is attached directly to an electronegative oxygen (methoxy group) and a nitrogen atom, leading to a significant downfield shift. |
| C2 | ~152.0 | Similar to H2, this carbon is positioned between two electronegative nitrogen atoms, resulting in a pronounced deshielding effect. |
| C5 | ~90.0 | This vinyl carbon's chemical shift is influenced by its position adjacent to the carbonyl and methoxy-substituted carbon, appearing in the olefinic region but upfield relative to the other ring carbons. |
| OCH₃ | ~55.0 | The methoxy carbon is a typical sp³-hybridized carbon attached to an oxygen atom, resonating in the characteristic upfield region for such groups. |
Workflow for Spectroscopic Verification
The logical process from sample to verified structure is a critical, self-validating system.
Caption: Experimental workflow for NMR-based structure validation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural determination of this compound. The distinct chemical shifts and multiplicities observed for each nucleus are direct consequences of the molecule's unique electronic and structural arrangement. The data presented in this guide, from experimental protocols to detailed peak assignments, offers researchers a reliable and authoritative resource for the characterization of this important heterocyclic compound, ensuring a high degree of scientific integrity in their synthetic and developmental endeavors. For definitive confirmation, especially in novel derivatives, advanced 2D NMR techniques such as HSQC and HMBC are recommended to establish direct and long-range proton-carbon correlations.[2][6]
References
Tautomeric Landscape of 6-Methoxypyrimidin-4(3H)-one in Solution: A Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers
Abstract
Heterocyclic tautomerism is a cornerstone of medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[1][2] The 4(3H)-pyrimidinone scaffold, a privileged structure in drug discovery, is particularly susceptible to tautomeric equilibria.[3] This technical guide provides an in-depth analysis of the tautomeric forms of 6-Methoxypyrimidin-4(3H)-one in solution. We will explore the structural possibilities, the critical influence of the solvent environment, and the synergistic application of spectroscopic and computational methods for characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to accurately characterize and control the tautomeric behavior of this and related pharmacophores.
Introduction: The Significance of Tautomerism in Pyrimidinones
Tautomers are structural isomers of organic compounds that readily interconvert, most commonly through the migration of a proton.[2] For molecules like this compound, this dynamic equilibrium is not a mere chemical curiosity; it is a critical determinant of biological function. Different tautomers can present distinct hydrogen bond donor/acceptor patterns, dipole moments, and shapes, leading to vastly different interactions with biological targets.[1][2] The equilibrium can be subtly shifted by changes in the chemical environment, such as pH or solvent polarity, which has significant implications during drug formulation and in physiological media.[4][5]
The 4-pyrimidinone core is found in crucial biological molecules, including the nucleobases thymine and uracil, highlighting the fundamental importance of understanding its tautomeric preferences.[3] Computational studies have shown that for the parent 4(3H)-pyrimidinone, the ketonic (amide) form is significantly more stable than the aromatic hydroxyl (enol) form, a preference that is key to the structure and function of DNA.[6][7] This guide will dissect how the addition of a 6-methoxy substituent modifies this landscape and how to experimentally probe the resulting equilibrium in various solutions.
The Tautomeric Possibilities of this compound
This compound can theoretically exist in several tautomeric forms. The primary equilibrium of interest is the amide-imidic acid (keto-enol) tautomerism. The three most plausible forms in a neutral solution are:
-
The 4-Oxo-3,4-dihydro (N3-H) form (Amide/Keto): This is the canonical 4(3H)-one structure. It features a carbonyl group and a proton on the N3 nitrogen.
-
The 4-Oxo-1,4-dihydro (N1-H) form (Amide/Keto): A constitutional isomer where the proton resides on the N1 nitrogen.
-
The 4-Hydroxy form (Enol): An aromatic tautomer featuring a hydroxyl group at the C4 position. Proton migration could potentially occur from either N1 or N3, but the resulting enol structure is the same.
The relative stability of these forms is dictated by a delicate balance of electronics, aromaticity, and intramolecular interactions. Computational studies on the parent 4-hydroxypyrimidine confirm that the keto form is generally more stable.[6][8] The methoxy group at the C6 position, being an electron-donating group, is expected to further influence the electron distribution within the ring and thus the tautomeric preference.
Caption: Plausible tautomeric forms of this compound.
The Decisive Role of the Solvent
The solvent environment is arguably the most critical external factor governing tautomeric equilibrium in solution.[4][9] Solute-solvent interactions can stabilize one tautomer over another, dramatically shifting the equilibrium point.[5] The key solvent properties to consider are:
-
Polarity (Dielectric Constant): High-polarity solvents tend to stabilize more polar tautomers. The keto forms of pyrimidinones, with their prominent carbonyl group, generally have larger dipole moments than the corresponding enol forms and are thus favored in polar solvents like water or DMSO.[9][10]
-
Hydrogen Bonding Capability: Protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can stabilize the keto form by accepting a hydrogen bond from the N-H group and donating one to the carbonyl oxygen. Conversely, they can also stabilize the enol form by interacting with the hydroxyl group. The net effect depends on the specific geometry and electronic structure of the solute.[5] Aprotic solvents (e.g., chloroform, acetonitrile) have a different impact, primarily interacting via dipole-dipole forces.
Experimental studies on analogous heterocyclic systems consistently show that the molar ratios of tautomers are dependent on the polarity of the solvent used.[11][12] For this compound, it is predicted that polar protic solvents will strongly favor the keto forms, while in nonpolar solvents, the contribution of the enol form might become more significant.
Experimental Characterization: A Multi-faceted Approach
No single technique can unambiguously determine a tautomeric equilibrium. A synergistic approach combining several spectroscopic methods provides the most trustworthy and comprehensive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the precise structure of the dominant tautomer(s) can be determined.[13]
Causality Behind the Method: The different electronic environments of the nuclei (¹H, ¹³C, ¹⁵N) in each tautomer result in distinct and predictable chemical shifts. For example, the protonated nitrogen in the keto form will have a characteristic ¹⁵N chemical shift, while the sp² carbon attached to the hydroxyl group in the enol form will have a different ¹³C shift compared to the carbonyl carbon in the keto form.
Expected Observations for this compound:
| Nucleus | N3-H Keto Form (Expected δ) | N1-H Keto Form (Expected δ) | 4-Hydroxy (Enol) Form (Expected δ) |
| N-H Proton | ~11-13 ppm (broad) | ~10-12 ppm (broad) | N/A (O-H signal, often broader, ~9-15 ppm) |
| C2-H Proton | ~8.0 ppm | ~8.2 ppm | ~7.8 ppm |
| C5-H Proton | ~5.8 ppm | ~5.9 ppm | ~6.2 ppm |
| C4 Carbon | ~165 ppm (C=O) | ~163 ppm (C=O) | ~160 ppm (C-OH) |
| C6 Carbon | ~170 ppm | ~172 ppm | ~168 ppm |
Note: These are estimated chemical shifts based on related structures and are highly solvent-dependent.
UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. The π-systems of the keto and enol tautomers are different, leading to distinct absorption maxima (λ_max).
Causality Behind the Method: The enol form is fully aromatic and is expected to have a different π -> π* transition energy compared to the cross-conjugated keto forms. By recording spectra in a range of solvents with varying polarities, one can observe shifts in λ_max and changes in peak intensity. Deconvolution of the overlapping spectra can be used to quantify the molar ratios of the tautomers present in each solvent.[11][12]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Causality Behind the Method: The most telling difference is the presence of a strong carbonyl (C=O) stretching vibration in the keto tautomers, typically found in the 1650-1700 cm⁻¹ region. The enol tautomer would lack this strong absorption but would instead show a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations.
Experimental Protocol: NMR Titration for Solvent Effects
This protocol describes a self-validating system for quantifying the influence of solvent polarity on the tautomeric equilibrium of this compound.
Objective: To determine the tautomeric ratio as a function of solvent composition by monitoring changes in ¹H NMR chemical shifts.
Materials:
-
This compound (high purity)
-
Deuterated Chloroform (CDCl₃)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes, micropipettes, volumetric flasks
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO-d₆.
-
Sample Preparation (Titration Series):
-
Prepare a series of 10 NMR samples with varying solvent ratios.
-
Sample 1: 500 µL of pure CDCl₃.
-
Sample 2: 450 µL of CDCl₃ and 50 µL of the DMSO-d₆ stock solution.
-
Sample 3: 400 µL of CDCl₃ and 100 µL of the DMSO-d₆ stock solution.
-
...continue this series, ending with...
-
Sample 10: 500 µL of the DMSO-d₆ stock solution.
-
Self-Validation: This method ensures the concentration of the analyte remains constant across all samples, isolating the solvent effect.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Ensure consistent acquisition parameters (pulse width, relaxation delay) across all samples.
-
-
Data Analysis:
-
Reference all spectra to the residual solvent peak.
-
Identify the signals corresponding to each tautomer. In the likely event of fast exchange, you will observe a single, averaged set of peaks.
-
Track the chemical shift of sensitive protons (e.g., C5-H and N-H) as a function of the mole fraction of DMSO-d₆.
-
A large, non-linear change in chemical shift upon addition of a polar solvent is strong evidence of a shift in the tautomeric equilibrium. The equilibrium constant at each solvent composition can be calculated from the observed chemical shifts if the shifts of the pure tautomers can be determined or estimated.
-
Caption: Workflow for investigating solvent effects on tautomerism via NMR.
The Power of Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for corroborating experimental findings.[14]
Causality Behind the Method: Quantum mechanical calculations can determine the ground-state energies of each tautomer in the gas phase and in solution using a Polarizable Continuum Model (PCM).[4][9] This allows for the prediction of the relative stability of the tautomers, providing a theoretical foundation for the experimentally observed equilibrium. Calculations can also predict NMR chemical shifts and vibrational frequencies, which can be directly compared with experimental data to confirm structural assignments.[1]
A typical computational approach would involve:
-
Geometry optimization of all plausible tautomers at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Calculation of vibrational frequencies to confirm that the optimized structures are true energy minima.
-
Single-point energy calculations in various solvents using the PCM model.
-
Calculation of NMR shielding constants using the GIAO method to predict chemical shifts.
Conclusion and Outlook
The tautomeric state of this compound in solution is not fixed but exists as a dynamic equilibrium sensitive to its environment. Based on extensive studies of related pyrimidinone systems, the N3-H keto form is expected to be the dominant species, particularly in polar, protic solvents. However, the presence and population of the N1-H keto and the aromatic 4-hydroxy enol forms cannot be discounted, especially in less polar environments.
For drug development professionals, a thorough characterization of this equilibrium is essential. The multi-pronged approach outlined here—combining high-resolution NMR, sensitive UV-Vis spectroscopy, and confirmatory computational modeling—provides a robust framework for understanding and ultimately controlling the tautomeric behavior of this important pharmacological scaffold. This knowledge is critical for designing molecules with optimal activity, solubility, and stability profiles.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. scispace.com [scispace.com]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 6-Methoxypyrimidin-4(3H)-one Analogs
Foreword: The Strategic Value of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for engaging with a wide array of biological targets. The pyrimidine nucleus is a quintessential example of such a scaffold, forming the core of essential biological molecules like DNA and RNA and appearing in numerous approved drugs.[1][2] Its inherent ability to form multiple hydrogen bonds and participate in various molecular interactions makes it an ideal starting point for drug discovery campaigns.
This guide focuses on a specific, promising subset: analogs of 6-Methoxypyrimidin-4(3H)-one. The objective is not to provide a rigid, prescriptive template, but rather to illuminate a strategic, logic-driven approach to target identification and validation for this chemical family. We will explore four high-potential therapeutic target classes, grounded in the established activities of related pyrimidinone structures. For each class, we will delve into the scientific rationale, the critical biological pathways, and the robust, self-validating experimental protocols required to generate decisive data. This document is designed for the hands-on researcher, providing both the "how" and the critical "why" behind each methodological choice.
Part 1: Dipeptidyl Peptidase IV (DPP-4) - A Validated Target in Metabolic Disease
Scientific Rationale & Causality
Dipeptidyl peptidase IV (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism has been clinically validated for the treatment of type 2 diabetes.[3][4] The pyrimidinedione scaffold is present in the approved DPP-4 inhibitor alogliptin, establishing a strong precedent for investigating this compound analogs against this target.[3][4][5]
The Incretin Signaling Pathway & DPP-4's Role
The following diagram illustrates the physiological role of incretins and the intervention point for DPP-4 inhibitors. Understanding this pathway is crucial for interpreting the downstream biological effects of potential inhibitors.
Caption: The incretin pathway and DPP-4 inhibition.
Experimental Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay
This protocol is chosen for its high sensitivity, suitability for high-throughput screening (HTS), and reliance on a direct measure of enzymatic activity.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4.[6] Cleavage releases the highly fluorescent AMC moiety, and the rate of fluorescence increase is directly proportional to DPP-4 activity. An inhibitor will slow this rate.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[6]
-
Test Compounds (this compound analogs) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Sitagliptin)[7]
-
White, opaque 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8]
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the microplate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO (100% activity) and 1 µL of the positive control inhibitor.
-
Enzyme Preparation & Addition: Dilute the DPP-4 enzyme to its optimal working concentration in cold Assay Buffer. Add 50 µL of the diluted enzyme solution to each well, except for the "no enzyme" background wells.[7]
-
Pre-incubation: Mix the plate gently and incubate for 10 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.[6][7]
-
Substrate Preparation & Reaction Initiation: Prepare the Gly-Pro-AMC substrate solution in Assay Buffer. To initiate the reaction, add 50 µL of the substrate solution to all wells.[6]
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode every 60 seconds for 30 minutes.[6]
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of ΔRFU/min) from the linear portion of the kinetic curve.[6]
-
Subtract the average rate of the "no enzyme" background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: DPP-4 Inhibitory Activity
| Compound ID | Structure Modification | IC₅₀ (nM) |
| Analog 1A | -R1 = Phenyl | 150 |
| Analog 1B | -R1 = 2-Fluorophenyl | 75 |
| Analog 1C | -R1 = 2,5-Difluorophenyl | 25 |
| Sitagliptin | (Positive Control) | 18 |
Workflow Visualization: DPP-4 Inhibitor Screening
Caption: High-throughput screening workflow for DPP-4 inhibitors.
Part 2: DNA Methyltransferases (DNMTs) - Targeting the Epigenome in Cancer
Scientific Rationale & Causality
Epigenetic modifications, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of cancer.[9] DNA methyltransferases (DNMTs) catalyze this process, making them compelling targets for oncologic drug development.[10] Inhibitors can reverse this hypermethylation, leading to the re-expression of silenced genes and anti-proliferative effects.[9] The pyrimidinone core is central to the well-characterized DNMT inhibitor zebularine, which functions as a cytidine analog.[9][11][12] This provides a direct mechanistic hypothesis for evaluating this compound analogs as potential DNMT inhibitors.
Mechanism of DNMT Inhibition
The diagram below outlines the catalytic mechanism of DNMTs and the "trapping" mechanism employed by cytidine analog inhibitors. These inhibitors become incorporated into DNA and form an irreversible covalent bond with the enzyme, effectively depleting active DNMT.
Caption: Mechanism of DNMT inhibition by cytidine analogs.
Experimental Protocol: ELISA-Based DNMT Activity/Inhibition Assay
This non-radioactive, colorimetric assay is selected for its safety, ease of use, and robust quantification. It is a widely accepted method for screening DNMT inhibitors.[13]
Principle: A cytosine-rich DNA substrate is coated onto microplate wells. The DNMT enzyme in the sample (e.g., nuclear extract or purified enzyme) transfers methyl groups from the donor S-adenosylmethionine (SAM) to the DNA substrate. A highly specific primary antibody detects the newly formed 5-methylcytosine (5mC), followed by a secondary HRP-conjugated antibody and a colorimetric substrate to quantify the amount of methylation.[14]
Materials:
-
DNMT Activity/Inhibition Assay Kit (e.g., Abcam ab113467 or similar) containing:
-
DNA-coated 96-well strip plate
-
DNMT Assay Buffer
-
S-adenosylmethionine (Adomet/SAM)
-
Capture Antibody (anti-5mC)
-
Detection Antibody (HRP-conjugated)
-
Developer Solution (TMB substrate)
-
Stop Solution
-
-
Purified DNMT1 or nuclear extracts
-
Test Compounds and Positive Control (e.g., Decitabine)[13]
-
Microplate reader (absorbance at 450 nm)
Step-by-Step Methodology:
-
Reaction Setup: In the DNA-coated wells, prepare the reaction mixture.
-
Enzymatic Reaction: Cover the plate and incubate at 37°C for 60-90 minutes to allow for DNA methylation.[13][15]
-
Antibody Binding:
-
Aspirate the reaction mixture and wash each well with 150 µL of 1X Wash Buffer three times.
-
Add diluted Capture Antibody (anti-5mC) to each well and incubate at room temperature for 60 minutes.[13]
-
-
Detection:
-
Aspirate and wash as in the previous step.
-
Add diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.[13]
-
-
Color Development:
-
Data Acquisition & Analysis:
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes.
-
Subtract the blank absorbance from all other readings.
-
Calculate percent inhibition relative to the positive control (no inhibitor).
-
Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
-
Data Presentation: DNMT1 Inhibitory Activity
| Compound ID | Structure Modification | IC₅₀ (µM) |
| Analog 2A | -R2 = H | 55 |
| Analog 2B | -R2 = Ribose | 12 |
| Analog 2C | -R2 = 2'-Deoxyribose | 5 |
| Decitabine | (Positive Control) | 0.8 |
Workflow Visualization: DNMT Inhibition Assay
Caption: Workflow for an ELISA-based DNMT inhibition assay.
Part 3: Protein Kinases - Master Regulators of Cellular Function
Scientific Rationale & Causality
The human kinome comprises over 500 protein kinases that act as central nodes in cellular signal transduction. Their dysregulation is a direct cause of many diseases, most notably cancer, making them one of the most important classes of drug targets.[16] The pyrimidine ring is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, where it mimics the adenine ring of ATP.[1][17][18] This structural precedent makes the exploration of this compound analogs as potential kinase inhibitors a highly logical and promising research avenue.
Representative Kinase Signaling Cascade
The diagram below shows a simplified version of the MAPK/ERK pathway, a classic signaling cascade often dysregulated in cancer. It illustrates how kinase inhibitors can block signal propagation at specific points.
Caption: Simplified MAPK kinase cascade and point of inhibition.
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
This assay is chosen for its universality (it can be applied to virtually any kinase), high sensitivity, and robust performance in HTS environments.
Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[19]
Materials:
-
ADP-Glo™ Kinase Assay Kit (or similar)[19]
-
Purified, active kinase of interest (e.g., Aurora A, B-Raf)
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[19]
-
Test Compounds and Positive Control (e.g., Staurosporine)[19]
-
White, opaque 96- or 384-well microplates
-
Luminometer
Step-by-Step Methodology:
-
Compound & Enzyme Plating: In the microplate, add 2.5 µL of serially diluted test compound or DMSO control. Then, add 2.5 µL of the kinase in assay buffer.[19]
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]
-
Kinase Reaction: Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution. The optimal concentrations should be determined empirically, typically at or below the Kₘ for ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[19] The time and temperature may need optimization depending on the specific kinase.
-
ADP Detection (Step 1 - ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[19]
-
ADP Detection (Step 2 - Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin components. Incubate for 30 minutes at room temperature to develop the luminescent signal.[19]
-
Data Acquisition & Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibitory Profile
| Compound ID | Aurora A IC₅₀ (nM) | B-Raf IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| Analog 3A | 15 | >10,000 | 750 |
| Analog 3B | 250 | 8 | >10,000 |
| Staurosporine | 5 | 2 | 15 |
Workflow Visualization: Luminescence-Based Kinase Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Part 4: GABA-A Receptors - CNS Target for Neurological & Psychiatric Disorders
Scientific Rationale & Causality
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[20][21] Upon binding GABA, the channel opens, allowing chloride ions to flow into the neuron, causing hyperpolarization and reducing the likelihood of an action potential.[22] Modulators that enhance the effect of GABA at this receptor (Positive Allosteric Modulators, or PAMs) are used as anxiolytics, sedatives, and anticonvulsants. The dysfunction of GABAergic signaling is implicated in numerous neurological and psychiatric disorders.[20][23] Various heterocyclic scaffolds, including pyrazolo[1,5-a]pyrimidines, have shown activity as GABA-A receptor modulators, making this a rational target class to explore for novel pyrimidinone analogs.[23][24]
GABA-A Receptor Structure & Function
The diagram below shows the pentameric structure of a typical GABA-A receptor, highlighting the distinct binding sites for the endogenous ligand (GABA) and allosteric modulators like benzodiazepines.
Caption: Schematic of GABA-A receptor with ligand binding sites.
Experimental Protocol: Radioligand Competition Binding Assay
This "gold standard" assay is chosen to directly measure the affinity of a test compound for a specific binding site on the receptor. It is a fundamental experiment in early-stage CNS drug discovery.
Principle: The assay measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand (e.g., [³H]muscimol for the GABA site, or [³H]flunitrazepam for the benzodiazepine site) from the receptor in a membrane preparation. The amount of radioactivity bound to the membranes at equilibrium is inversely proportional to the affinity and concentration of the test compound.[25][26]
Materials:
-
Rat or mouse whole brain tissue (or specific regions like cortex/cerebellum)[25]
-
Radiolabeled ligand (e.g., [³H]muscimol)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[25]
-
Homogenization Buffer (e.g., 0.32 M sucrose)[25]
-
Unlabeled displacer for non-specific binding (e.g., 10 mM GABA)[25]
-
Test Compounds
-
Glass fiber filters and a cell harvester/filtration manifold
-
Liquid scintillation cocktail and a scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold Homogenization Buffer.[25]
-
Perform a series of centrifugation and resuspension steps to isolate the crude synaptic membrane fraction. This involves low-speed spins to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet the membranes.[25]
-
Wash the membranes multiple times with Binding Buffer to remove endogenous GABA.[25]
-
Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.
-
-
Binding Assay Setup:
-
Thaw the prepared membranes on ice.
-
In assay tubes, combine:
-
Total Binding: Membranes, [³H]muscimol (e.g., at a final concentration of 5 nM), and Binding Buffer.[25]
-
Non-specific Binding: Membranes, [³H]muscimol, and a high concentration of unlabeled displacer (e.g., 10 mM GABA).[25]
-
Competition: Membranes, [³H]muscimol, and varying concentrations of the test compound.
-
-
The final assay volume is typically 0.5-1.0 mL.
-
-
Incubation: Incubate the tubes at 4°C for 45-60 minutes to reach binding equilibrium.[25]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Immediately wash the filters with ice-cold Binding Buffer to remove unbound radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Calculate the percent displacement of the specific binding caused by the test compound at each concentration.
-
Determine the IC₅₀ value from a dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: GABA-A Receptor Binding Affinity
| Compound ID | Binding Site | IC₅₀ (nM) | Ki (nM) |
| Analog 4A | Benzodiazepine | 250 | 148 |
| Analog 4B | Benzodiazepine | 80 | 47 |
| Diazepam | Benzodiazepine | 15 | 8.9 |
Workflow Visualization: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Forward Outlook
This guide has outlined a scientifically-grounded strategy for exploring the therapeutic potential of this compound analogs. By leveraging the known activities of the broader pyrimidine and pyrimidinone chemical classes, we have identified four high-priority target families: DPP-4 , DNMTs , protein kinases , and GABA-A receptors . For each target, we have provided the essential scientific rationale and detailed, robust protocols that form the bedrock of a successful drug discovery program.
The path from a privileged scaffold to a clinical candidate is one of iterative design, synthesis, and biological validation. The experimental workflows detailed herein represent the critical first step in that journey—the confident identification of a validated biological target. The versatility of the this compound core suggests that analogs may exhibit activity across multiple target classes, opening up possibilities for developing agents for metabolic disease, oncology, or CNS disorders. The key to unlocking this potential lies in the rigorous and logical application of the biochemical and pharmacological principles and protocols described in this guide.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. DNA (Cytosine-C5) Methyltransferase Inhibition by Oligodeoxyribonucleotides Containing 2-(1H)-Pyrimidinone (Zebularine Aglycon) at the Enzymatic Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 11. Inhibition of murine DNA methyltransferase Dnmt3a by DNA duplexes containing pyrimidine-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. DNMT Activity Assay Kit (Colorimetric), Research Kits | CD BioSciences [epigenhub.com]
- 15. epigentek.com [epigentek.com]
- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. flore.unifi.it [flore.unifi.it]
- 25. PDSP - GABA [kidbdev.med.unc.edu]
- 26. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the synthesis of pyrimidinone scaffolds
An In-depth Technical Guide to the Synthesis of Pyrimidinone Scaffolds
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Pyrimidinone Core
The pyrimidinone scaffold, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in the architecture of DNA and RNA nucleobases (uracil, thymine, and cytosine) provides a fundamental biochemical relevance that chemists have expertly leveraged for therapeutic design.[1][2] This "privileged scaffold" is a key pharmacophore in a vast array of clinically significant drugs, demonstrating a remarkable spectrum of biological activities including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5][6][7][8][9]
The therapeutic versatility of pyrimidinone derivatives stems from their ability to engage with biological targets through various non-covalent interactions, including hydrogen bonding and π-stacking, effectively mimicking endogenous ligands.[10][11] From the anticancer agent 5-Fluorouracil to antiviral medications, the pyrimidinone core is a testament to nature's efficiency and a fertile ground for synthetic innovation.[9]
This technical guide provides an in-depth exploration of the primary synthetic methodologies for constructing the pyrimidinone ring system. It is designed for researchers, scientists, and drug development professionals, moving beyond a mere listing of reactions to explain the causality behind experimental choices. We will delve into the mechanisms of cornerstone reactions, survey modern catalytic and green chemistry advancements, and provide validated, step-by-step protocols to bridge theory with practice.
Core Synthetic Strategies: From Classic Reactions to Modern Innovations
The construction of the pyrimidinone scaffold can be broadly categorized into classical multicomponent reactions and modern, efficiency-focused methodologies. Understanding these strategies is crucial for designing synthetic routes that are not only effective but also adaptable to the demands of library synthesis and green chemistry principles.
The Biginelli Reaction: A Timeless Three-Component Condensation
First reported by Italian chemist Pietro Biginelli in 1893, this one-pot cyclocondensation reaction remains one of the most powerful and straightforward methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12][13] The classic setup involves the acid-catalyzed reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3][14][15]
Causality and Mechanism
The elegance of the Biginelli reaction lies in its convergence, rapidly building molecular complexity from simple, readily available starting materials. The reaction mechanism has been a subject of study, with the imine-mediated pathway now being the most widely accepted.[14][15]
The key to a successful Biginelli reaction is the initial acid catalysis. A Brønsted or Lewis acid activates the aldehyde carbonyl, making it more susceptible to nucleophilic attack by urea. This step is often the rate-determining one.[15] The subsequent steps—intramolecular cyclization via nucleophilic attack by the amine on the ester carbonyl, followed by dehydration—proceed rapidly to furnish the stable heterocyclic product.
Caption: Fig. 1: Accepted Mechanism of the Biginelli Reaction
Modern Catalysis and Reaction Conditions
While the original protocol used strong mineral acids like HCl, contemporary methods employ a wide range of milder and more efficient catalysts to improve yields, shorten reaction times, and broaden the substrate scope.[12] Lewis acids are particularly effective.[14][16] Furthermore, the adoption of green chemistry techniques has revolutionized the Biginelli reaction.
-
Microwave (MW) Irradiation: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes by promoting rapid, uniform heating.[3][17][18][19] This technique often leads to higher yields and cleaner reaction profiles.[20]
-
Ultrasound (US) Irradiation: The use of ultrasound promotes the reaction through acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating the reaction rate.[21][22][23]
Table 1: Comparison of Catalysts and Conditions for the Biginelli Reaction
| Catalyst | Solvent | Conditions | Typical Yield (%) | Reference |
| HCl | Ethanol | Reflux, 18h | 40-60 | [12] |
| Yb(OTf)₃ | None | 100°C, 1-2h | 85-95 | [14] |
| Bi(OTf)₃ | Acetonitrile | Reflux, 1-4h | 82-96 | [16] |
| CuCl₂·2H₂O | None | Grindstone | 90-98 | [24] |
| K₂CO₃ | Water | MW, 100°C, 20 min | 60-80 | [18] |
| Morpholine | Water | US, 30-45 min | 88-95 | [23] |
The Pinner Synthesis and Related Cyclocondensations
The Pinner synthesis, first described in 1884, is another fundamental route to pyrimidinones.[1] It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, typically under acidic or basic conditions.[25][26] This method is particularly valuable for synthesizing pyrimidines with specific substitution patterns that may be difficult to achieve via the Biginelli reaction.
Causality and Mechanism
The reaction proceeds through a series of condensation and cyclization steps. The choice of catalyst (acid or base) influences which nucleophile and electrophile react first, but the overall transformation involves the formation of two new carbon-nitrogen bonds to close the ring.[27] This method offers great flexibility in the choice of both the dicarbonyl component and the N-C-N synthon (amidines, guanidines, ureas), allowing for a wide diversity of final products.[1][28]
Caption: Fig. 2: General Workflow for Pinner-type Synthesis
Modern Synthetic Advancements: Catalysis and Green Solvents
Beyond the classical named reactions, modern organic synthesis has introduced a variety of powerful tools for constructing pyrimidinone scaffolds with greater efficiency, selectivity, and environmental sustainability.
-
Transition Metal Catalysis: Catalysts based on metals like copper and iron have been developed for novel pyrimidinone syntheses.[29][30] These methods can proceed through different mechanistic pathways, such as C-H activation or cycloaddition, offering complementary reactivity to traditional methods and enabling the synthesis of highly substituted or complex pyrimidinone derivatives.[16][31][32]
-
Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthesis.[33] For pyrimidinones, this has led to the development of protocols that minimize waste and energy consumption. Reactions are often performed in water, a benign and inexpensive solvent, or under solvent-free conditions, for instance by grinding the reactants together ("grindstone chemistry").[18][24][34][35] These eco-friendly methods are not only sustainable but often provide excellent yields and simplify product purification.[24]
Validated Experimental Protocols
To demonstrate the practical application of these methodologies, two detailed protocols are provided below. The first is a classic Biginelli synthesis, and the second is a modern, microwave-assisted approach, highlighting the significant reduction in reaction time.
Protocol 1: Classic Acid-Catalyzed Biginelli Synthesis of a Dihydropyrimidinone
Objective: To synthesize 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (HCl, 0.2 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).
-
Stir the mixture to achieve a homogeneous solution.
-
Carefully add concentrated HCl (0.2 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 15 mL).
-
Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone as a white crystalline solid.
-
Dry the product in a vacuum oven. Characterize by melting point, ¹H NMR, and ¹³C NMR.
Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis in Water
Objective: To synthesize 6-oxo-2,4-diphenyl-1,6-dihydro-pyrimidine-5-carbonitrile.[18]
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Benzamidine hydrochloride (10 mmol)
-
Potassium carbonate (K₂CO₃, 20 mmol)
-
Water (10 mL)
Procedure:
-
In a 20 mL microwave reaction vial equipped with a magnetic stir bar, combine benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), benzamidine hydrochloride (10 mmol), and potassium carbonate (20 mmol).
-
Add 10 mL of deionized water to the vial.
-
Seal the vial with a cap and place it in the cavity of a scientific microwave reactor.
-
Set the reaction parameters: Power = 300 W, Temperature = 100°C, Time = 20 minutes.
-
After irradiation is complete, allow the vial to cool to room temperature.
-
A precipitate will have formed. Collect the crude solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 20 mL) to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to afford the pure pyrimidinone derivative.
-
Dry and characterize the product.
Caption: Fig. 3: Workflow for Microwave-Assisted Protocol
Conclusion and Future Outlook
The synthesis of the pyrimidinone scaffold has evolved significantly from its classical roots. While foundational methods like the Biginelli and Pinner reactions remain indispensable, the modern synthetic chemist has an expanded toolkit that prioritizes efficiency, diversity, and sustainability. The adoption of microwave irradiation, sonochemistry, novel catalysts, and green solvents has transformed the field, enabling rapid access to complex molecular architectures.
Looking ahead, the field is poised for further innovation. The development of enantioselective methods for constructing chiral pyrimidinones is a major frontier, driven by the pharmaceutical industry's need for stereochemically pure compounds. Furthermore, the integration of flow chemistry and automated synthesis platforms will likely accelerate the discovery and optimization of new pyrimidinone-based drug candidates, solidifying the scaffold's legacy as a truly privileged structure in medicinal chemistry.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments on the Synthesis and Biological Activities of Fused Pyrimidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. wjarr.com [wjarr.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biginelli Reaction [organic-chemistry.org]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 18. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 19. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 24. researchgate.net [researchgate.net]
- 25. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 26. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 32. Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 33. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. jmaterenvironsci.com [jmaterenvironsci.com]
- 35. eurekaselect.com [eurekaselect.com]
An In-Depth Technical Guide to the Solubility and Stability of 6-Methoxypyrimidin-4(3H)-one
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-Methoxypyrimidin-4(3H)-one, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing this pyrimidine derivative. By synthesizing established scientific principles with field-proven experimental protocols, this guide aims to be an essential resource for the effective preclinical assessment of this compound and related compounds. We will explore various analytical techniques, present data interpretation strategies, and offer insights into the causal relationships between molecular structure and physicochemical behavior.
Introduction to this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including nucleobases and various therapeutic agents.[1] The substituent pattern, featuring a methoxy group and a pyrimidinone core, suggests potential for diverse intermolecular interactions that govern its solubility and a susceptibility to specific degradation pathways that dictate its stability. A thorough understanding of these properties is paramount for advancing any potential therapeutic candidate from discovery to clinical application, as they directly impact bioavailability, formulation, and shelf-life.[2]
Molecular Structure:
Figure 1: Key identifiers for this compound.
Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. This section outlines the theoretical and practical considerations for determining the solubility of this compound.
Theoretical Framework
The solubility of a compound is influenced by its crystal lattice energy and the solvation energy released upon interaction with the solvent. For pyrimidine derivatives, the presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents like water and alcohols. The methoxy group can also participate in hydrogen bonding as an acceptor. However, the overall aromatic character of the pyrimidine ring can contribute to hydrophobicity.
The Henderson-Hasselbalch equation is fundamental to understanding the pH-dependent solubility of ionizable compounds. This compound, with its pyrimidinone core, is expected to exhibit acidic and/or basic properties, making its solubility susceptible to changes in pH.
Experimental Determination of Solubility
A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements in various relevant media.
2.2.1. Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that can be dissolved in a solvent system under specific, rapid conditions, often from a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This is a high-throughput screening method valuable in early drug discovery.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: In a 96-well plate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to a larger volume (e.g., 100-200 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Analysis: Following incubation, analyze the supernatant for the concentration of the dissolved compound. This can be achieved using various analytical techniques such as UV-Vis spectroscopy, HPLC-UV, or LC-MS.[2]
-
Data Interpretation: The concentration of the compound in the supernatant represents its kinetic solubility under the tested conditions.
2.2.2. Thermodynamic Solubility Assessment
Thermodynamic solubility, also known as equilibrium solubility, represents the true solubility of a compound at equilibrium. An excess of the solid compound is incubated with the solvent until equilibrium is reached.[2]
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration is the thermodynamic solubility.
Illustrative Solubility Data for Pyrimidine Derivatives
| Solvent System | Predicted Solubility Trend for this compound | Rationale |
| Water | Low to Moderate | The pyrimidinone core and methoxy group offer hydrogen bonding potential, but the overall aromatic character may limit high aqueous solubility. |
| Methanol | Moderate to High | Methanol is a polar protic solvent capable of hydrogen bonding, and the methoxy group is structurally similar. |
| DMSO, DMF | High | These are polar aprotic solvents known for their ability to dissolve a wide range of organic molecules. |
| Dichloromethane | Low to Moderate | As a less polar solvent, its ability to solvate the polar pyrimidinone core will be limited. |
Table 1: Predicted solubility trends for this compound in common laboratory solvents.
Stability Assessment
Understanding the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are a key component of this assessment.[4][5]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to accelerate degradation to identify likely degradation products and establish degradation pathways.[5] These studies are essential for developing and validating stability-indicating analytical methods.[6]
Figure 2: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 N NaOH) under similar conditions to acid hydrolysis. Pyrimidinone derivatives are often susceptible to base-catalyzed hydrolysis.[7]
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
For each condition, samples should be taken at various time points and analyzed by a stability-indicating method, typically HPLC. The goal is to achieve a target degradation of 5-20%.[8]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Methoxy Group: Under acidic or basic conditions, the methoxy group could be hydrolyzed to a hydroxyl group, forming 6-hydroxy-pyrimidin-4(3H)-one.
-
Ring Opening: Strong acidic or basic conditions could lead to the hydrolytic cleavage of the pyrimidine ring.
-
Oxidation: The pyrimidine ring may be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.
Long-Term Stability Studies
Following forced degradation studies, long-term stability studies are conducted under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).[9] These studies are performed on the final drug product in its proposed packaging and are essential for determining the shelf-life.
Analytical Methodologies
The accurate quantification of this compound and its potential degradation products is fundamental to both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common and robust technique for these analyses. A reversed-phase C18 column is typically suitable.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of degradation products can be determined, providing crucial information for identifying their structures.
Conclusion
The solubility and stability of this compound are critical quality attributes that must be thoroughly investigated to support its development as a potential therapeutic agent. This guide has provided a comprehensive framework for these investigations, from the underlying scientific principles to detailed, actionable experimental protocols. A systematic approach, combining kinetic and thermodynamic solubility studies with comprehensive forced degradation and long-term stability testing, will provide the necessary data to de-risk development, guide formulation efforts, and ensure the quality and safety of the final drug product. While specific experimental data for this compound is not yet widely published, the methodologies and insights from related pyrimidine derivatives presented herein offer a robust starting point for any research and development program.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
exploring the reactivity of the 6-Methoxypyrimidin-4(3H)-one ring system
An In-Depth Technical Guide to the Reactivity of the 6-Methoxypyrimidin-4(3H)-one Ring System
Introduction: The Versatile Pyrimidinone Core
The this compound scaffold is a privileged heterocyclic system of significant interest to researchers in medicinal chemistry and drug development. As a derivative of pyrimidine, a fundamental building block of nucleic acids, this core structure is embedded in a wide array of biologically active molecules.[1][2][3] Its unique electronic properties, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing amide functionality, and the two nitrogen atoms, create a nuanced reactivity profile that allows for selective functionalization. This guide provides a detailed exploration of the synthesis, reactivity, and application of this valuable chemical entity, offering field-proven insights for its strategic deployment in modern drug discovery programs.
Structural and Electronic Landscape
The this compound ring system primarily exists in the keto tautomeric form, as indicated by the (3H) nomenclature.[4][5] This is a common feature for 4-pyrimidinones, where the keto form is generally more stable than the corresponding 4-hydroxy-pyrimidine enol tautomer.[6][7] This tautomeric preference is crucial as it defines the system's reactivity, presenting a nucleophilic nitrogen at N3 and an electrophilic carbonyl carbon at C4.
The electronic landscape of the ring is as follows:
-
Electron-Rich Centers: The N1 and N3 atoms are nucleophilic due to their lone pairs. The methoxy group at C6 is a strong electron-donating group, increasing the electron density at the C5 position, making it susceptible to electrophilic attack.
-
Electron-Deficient Centers: The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms.[8][9] The C2, C4, and C6 positions are particularly electrophilic. The carbonyl carbon (C4) is a classic target for nucleophiles, and the C2 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr).
Synthesis of the this compound Core
The most common and efficient method for constructing the pyrimidinone ring is through the cyclocondensation of a β-ketoester with an amidine-containing building block. For the synthesis of 6-substituted-2-methoxy-pyrimidin-4(3H)-ones, O-methylisourea is a frequently used partner. This approach is exemplified in the synthesis of a key intermediate for the antifungal drug Voriconazole.[10]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of pyrimidinone cores.
Experimental Protocol: Synthesis of 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one[10]
This protocol describes a specific example of the general synthesis, highlighting the practical steps involved.
-
Preparation: To a 250 mL flask, add 80 mL of a 25% sodium methylate solution in methanol.
-
Cooling: Cool the solution to 278 K (5 °C) using an ice bath.
-
Addition of Reactants: Add 40 g of O-methylisourea sulfate and 20 g of methyl 2-fluoro-3-oxopentanoate to the cooled solution while stirring.
-
Initial Reaction: After the addition is complete, stir the mixture at 298 K (25 °C) for 30 minutes.
-
Reflux: Heat the mixture to reflux and maintain for three hours.
-
Work-up (Concentration): Concentrate the mixture under reduced pressure to remove the methanol.
-
Work-up (Dissolution & Neutralization): Dissolve the residue in 200 mL of water. Carefully adjust the pH to 3 by adding 6M hydrochloric acid.
-
Precipitation & Isolation: Cool the aqueous solution in a refrigerator for three hours to allow the product to precipitate. Collect the solid product by filtration.
Exploring the Reactivity of the Core
The reactivity of the this compound ring is a balance between its electron-rich and electron-deficient characteristics, allowing for a diverse range of chemical transformations.
Electrophilic Substitution Reactions
Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult compared to benzene.[11] However, the presence of activating groups, such as the methoxy group at C6 and the amide nitrogen, can facilitate these reactions, primarily at the C5 position, which is ortho to the activating methoxy group.
Key electrophilic reactions include:
-
Nitration: Nitration can be achieved using mixed acids (HNO₃/H₂SO₄). Studies on related pyrimidinone systems, such as 2-methylpyrimidine-4,6-dione, show that nitration occurs readily at the C5 position.[12][13] For the this compound core, the C5 position is similarly activated and is the expected site of nitration.
-
Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to proceed at the C5 position.
-
Alkylation/Acylation (at N3): The N3 position is a primary site for alkylation and acylation. Under basic conditions, the N3 proton can be removed to generate an anionic nucleophile that readily reacts with alkyl halides or acyl chlorides.[14] This is a common strategy for derivatizing the pyrimidinone core.
References
- 1. growingscience.com [growingscience.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. [PDF] Modeling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD) | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Methoxypyrimidin-4(3H)-one: An Application Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxypyrimidin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key building block for the synthesis of a variety of biologically active molecules. The strategic placement of the methoxy and keto functionalities allows for diverse chemical modifications, making it a versatile intermediate for the development of novel therapeutic agents. This document provides a comprehensive and detailed protocol for the synthesis of this compound, structured to provide not only a step-by-step guide but also the underlying chemical principles and practical insights for a successful outcome.
The synthesis is approached via a reliable two-step sequence, commencing with the chlorination of a readily available starting material to form a key intermediate, which is subsequently converted to the target compound. This protocol is designed to be self-validating, with clear explanations for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the key intermediate, 6-chloropyrimidin-4(3H)-one, from barbituric acid. The second step is the nucleophilic substitution of the chloro group with a methoxy group.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of 6-Chloropyrimidin-4(3H)-one
This initial stage focuses on the preparation of the chlorinated pyrimidine intermediate. The choice of barbituric acid as the starting material is predicated on its commercial availability and cost-effectiveness. The chlorination is achieved using phosphorus oxychloride, a common and effective reagent for this transformation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Barbituric acid | Reagent Grade, ≥99% | Sigma-Aldrich | Ensure it is dry before use. |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Acros Organics | Handle in a fume hood with extreme caution. |
| N,N-Dimethylaniline | Reagent Grade, ≥99% | Alfa Aesar | Acts as a catalyst. |
| Sodium hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | |
| Hydrochloric acid (HCl), concentrated | ACS Reagent, 37% | VWR | |
| Deionized water | In-house | ||
| Ice | In-house |
Experimental Protocol
Step 1a: Synthesis of 2,4,6-Trichloropyrimidine
This step converts barbituric acid into a fully chlorinated pyrimidine ring using phosphorus oxychloride. N,N-dimethylaniline is used as a catalyst to facilitate the reaction.
Caption: Workflow for the synthesis of 2,4,6-trichloropyrimidine.
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place barbituric acid (25.6 g, 0.2 mol).
-
Add N,N-dimethylaniline (5 mL) to the flask.
-
Under a gentle stream of nitrogen, slowly add phosphorus oxychloride (100 mL, 1.07 mol) through the dropping funnel. The addition is exothermic and should be done with caution.
-
Once the addition is complete, heat the mixture to reflux using a heating mantle. The reaction temperature should be maintained at approximately 105-110 °C.
-
Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate large beaker (2 L), prepare a mixture of crushed ice and water.
-
With extreme caution and in a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and will generate HCl fumes.
-
Once the quench is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude 2,4,6-trichloropyrimidine as an oily solid. This crude product is often used in the next step without further purification.
Step 1b: Synthesis of 6-Chloropyrimidin-4(3H)-one
This step involves the selective hydrolysis of 2,4,6-trichloropyrimidine to yield the desired 6-chloropyrimidin-4(3H)-one. The reaction conditions are controlled to favor the hydrolysis of the chloro groups at positions 2 and 4.
-
Dissolve the crude 2,4,6-trichloropyrimidine (approx. 0.2 mol) in a solution of sodium hydroxide (16.0 g, 0.4 mol) in 200 mL of water.[1]
-
Transfer the mixture to a round-bottom flask and heat to reflux for 1 hour.[1]
-
After refluxing, cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to adjust the pH of the solution to 2-3.[1] A precipitate will form.
-
Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to a constant weight to yield 6-chloropyrimidin-4(3H)-one as a white to off-white solid.
Part 2: Synthesis of this compound
In this final stage, the chloro group of the intermediate is displaced by a methoxy group through a nucleophilic aromatic substitution reaction using sodium methoxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloropyrimidin-4(3H)-one | Synthesized in Part 1 | - | Ensure it is dry. |
| Sodium methoxide (CH₃ONa) | Reagent Grade, 95% | Sigma-Aldrich | Handle in a dry environment. |
| Methanol (CH₃OH), anhydrous | ACS Reagent, ≥99.8% | Fisher Scientific | Use of anhydrous solvent is crucial. |
| Acetic acid, glacial | ACS Reagent, ≥99.7% | VWR | For neutralization. |
| Ethyl acetate | HPLC Grade | VWR | For extraction. |
| Hexanes | HPLC Grade | VWR | For recrystallization. |
Experimental Protocol
Caption: Workflow for the synthesis of this compound.
-
In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (6.5 g, 0.12 mol) in anhydrous methanol (100 mL).
-
To this solution, add 6-chloropyrimidin-4(3H)-one (14.6 g, 0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in water (100 mL).
-
Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 7.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.[2][3]
Data Analysis and Expected Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 6-Chloropyrimidin-4(3H)-one | C₄H₃ClN₂O₂ | 146.53 | 70-80% | White to off-white solid |
| This compound | C₅H₆N₂O₂ | 126.11 | 75-85% | White crystalline solid |
Characterization of this compound:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic peaks for the methoxy protons, the pyrimidine ring proton, and the N-H proton. The methoxy group should appear as a singlet around 3.8 ppm. The C5-H proton should appear as a singlet around 5.5 ppm, and the N-H proton will be a broad singlet at higher chemical shift.[4][5]
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show five distinct carbon signals corresponding to the pyrimidine ring carbons and the methoxy carbon.[4][5]
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 127.1.
-
Melting Point: The purified product should have a sharp melting point, which can be compared with literature values.
Troubleshooting and Field-Proven Insights
-
Low yield in the chlorination step: Ensure that the barbituric acid is completely dry, as moisture can react with phosphorus oxychloride. The reaction should be carried out under an inert atmosphere to prevent the ingress of moisture. Incomplete reaction can be addressed by extending the reflux time.
-
Difficulty in quenching the chlorination reaction: The addition of the reaction mixture to ice must be done very slowly and with efficient stirring to manage the exothermic reaction and the evolution of HCl gas. Performing this step in a large, open beaker within a fume hood is crucial for safety.
-
Incomplete methoxylation: The use of anhydrous methanol and dry glassware is critical, as any water present will consume the sodium methoxide. If the reaction stalls, a small additional portion of sodium methoxide can be added.
-
Purification challenges: If the final product is not pure after recrystallization, column chromatography using silica gel with an ethyl acetate/hexanes gradient can be employed for further purification.[2]
References
Application Notes & Protocols: The Utility of 6-Methoxypyrimidin-4(3H)-one in Modern Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the practical applications of the 6-methoxypyrimidin-4(3H)-one scaffold and its derivatives. This document provides an in-depth exploration of its significance, synthesis, and versatile roles in developing novel therapeutic agents across various disease areas.
Introduction: The Privileged Nature of the Pyrimidinone Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, being a fundamental component of nucleic acids and a key pharmacophore in numerous therapeutic agents[1][2]. Among its many derivatives, the this compound moiety has emerged as a "privileged scaffold." Its structural features, including hydrogen bond donors and acceptors, and its ability to be readily functionalized, make it an ideal starting point for the design of potent and selective modulators of various biological targets. This guide will delve into specific applications, supported by experimental protocols and data, to illustrate the power of this versatile chemical entity in contemporary drug discovery.
Section 1: this compound as a Versatile Intermediate in Synthesis
The strategic importance of the this compound core often begins with its role as a key intermediate in multi-step synthetic sequences. Its reactivity allows for the introduction of diverse substituents at various positions, enabling the exploration of a broad chemical space to optimize pharmacological properties.
Protocol 1: General Synthesis of a 6-Substituted-2-methoxypyrimidin-4(3H)-one Derivative
This protocol is adapted from the synthesis of an intermediate for the antifungal drug Voriconazole, demonstrating a common route to this class of compounds[3].
Objective: To synthesize a 6-substituted-5-fluoro-2-methoxypyrimidin-4(3H)-one.
Materials:
-
Methyl 2-fluoro-3-oxopentanoate
-
O-methylisourea sulfate
-
Sodium methylate solution (25% in methanol)
-
Methanol
-
6M Hydrochloric acid
-
Water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 80 mL of a 25% sodium methylate solution in methanol.
-
Cool the solution to 5°C using an ice bath.
-
Slowly add 40 g of O-methylisourea sulfate and 20 g of methyl 2-fluoro-3-oxopentanoate to the cooled solution with continuous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature (25°C) for 30 minutes.
-
Set up the apparatus for reflux and heat the mixture for 3 hours.
-
After reflux, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in 200 mL of water.
-
Carefully adjust the pH of the aqueous solution to 3 by adding 6M hydrochloric acid.
-
Cool the acidified solution in a refrigerator for 3 hours to facilitate precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the final product, 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one[3].
Expected Outcome: A crystalline solid. The molecular structure can be confirmed by techniques such as X-ray crystallography, NMR, and mass spectrometry[3].
Section 2: Application in Kinase Inhibitor Development for Oncology
The pyrimidine scaffold is a well-established core for the development of protein kinase inhibitors, a critical class of anticancer drugs[1][4]. The this compound framework can be elaborated to target the ATP-binding site of various kinases.
Case Study: Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as ROCK Inhibitors
Rho-associated kinases (ROCKs) are implicated in cancer cell migration and proliferation. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent ROCK inhibitors[5].
Lead Compound: 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k ) showed IC50 values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively[5].
Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for the screening and validation of pyrimidinone-based kinase inhibitors.
Protocol 2: In Vitro ROCK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK kinases.
Materials:
-
Recombinant human ROCK I or ROCK II enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
Test compound (e.g., a derivative of this compound)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant ROCK enzyme, and the kinase substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Section 3: Application in Antiviral Drug Discovery
Derivatives of pyrimidin-4(3H)-one have demonstrated significant potential as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.
Case Study: 6-Benzylisocytosine Derivatives as HIV-1 Reverse Transcriptase Inhibitors
Research has shown that N2-substituted derivatives of 2-amino-6-benzyl-5-methylpyrimidin-4(3H)-one are effective HIV-1 reverse transcriptase inhibitors[6]. One of the most potent compounds, 6-(2,6-difluorobenzyl)-5-methyl-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one, was found to be more effective than the reference drug nevirapine[6].
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features of pyrimidin-4(3H)-one based HIV-1 NNRTIs influencing antiviral activity.
Section 4: Application in Neurodegenerative and Cognitive Disorders
The versatility of the pyrimidinone scaffold extends to the central nervous system, with applications in Alzheimer's disease and other cognitive disorders.
Case Study 1: Dual AChE/GSK-3 Inhibitors for Alzheimer's Disease
Hybrid molecules combining tacrine with a pyrimidone moiety have been developed as dual inhibitors of acetylcholinesterase (AChE) and glycogen synthase kinase-3 (GSK-3), two key targets in Alzheimer's disease pathology[7]. The pyrimidone unit is crucial for GSK-3β inhibition[7].
Case Study 2: PDE9A Inhibitors for Cognitive Enhancement
A pyrazolo[3,4-d]pyrimidin-4-one derivative, PF-04447943, has been developed as a selective inhibitor of phosphodiesterase 9A (PDE9A)[8]. This compound elevates cGMP levels in the brain and has shown pro-cognitive effects in preclinical models, highlighting its potential for treating cognitive disorders[8].
Quantitative Data Summary
| Compound Class | Target(s) | Key Example | Potency (IC50/EC30) | Therapeutic Area | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | ROCK I/II | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one | 0.001-0.004 µM | Oncology | [5] |
| 6-Benzylisocytosines | HIV-1 RT | 6-(2,6-difluorobenzyl)-5-methyl-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one | > Nevirapine | Antiviral (HIV) | [6] |
| Tacrine-Pyrimidone Hybrids | AChE / GSK-3β | 27g (specific structure in source) | nM range | Alzheimer's Disease | [7] |
| Pyrazolo[3,4-d]pyrimidin-4-ones | PDE9A | PF-04447943 | nM range | Cognitive Disorders | [8] |
| Pyrido[2,3-d]pyrimidin-7-ones | PDE5 | 5-methyl analogue (5b) | 0.85 nM (EC30) | Erectile Dysfunction | [9] |
Conclusion and Future Perspectives
The this compound scaffold and its broader pyrimidinone family continue to be a highly fruitful area of research in drug discovery. Their synthetic tractability and ability to interact with a wide range of biological targets underscore their "privileged" status. Future work will likely focus on exploring novel substitutions, developing more complex fused-ring systems, and applying these scaffolds to emerging therapeutic targets. The protocols and examples provided herein offer a solid foundation for researchers to harness the potential of this remarkable chemical entity in their own drug discovery endeavors.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-(3-chloro-4-methoxybenzyl)-8H-pyrido[2,3-d]pyrimidin-7-one derivatives as potent and selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the N-alkylation of 6-Methoxypyrimidin-4(3H)-one
Abstract: This document provides a comprehensive technical guide for the N-alkylation of 6-methoxypyrimidin-4(3H)-one, a core scaffold in many biologically active molecules. We detail a robust, field-proven protocol using standard laboratory reagents, and explore critical parameters for reaction optimization. Furthermore, we discuss an alternative methodology, the Mitsunobu reaction, for specific applications. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical steps and the underlying chemical principles to ensure successful and reproducible outcomes.
Scientific Introduction & Significance
N-alkylated pyrimidinones are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of alkyl groups onto the pyrimidine ring system is a critical step in drug discovery, as it profoundly influences the molecule's pharmacological properties, including potency, selectivity, solubility, and metabolic stability. This compound is a valuable starting material, and its successful N-alkylation opens a gateway to diverse libraries of compounds for screening and lead optimization.
The primary challenge in the alkylation of pyrimidinones is controlling regioselectivity. The molecule exists in tautomeric forms and possesses multiple nucleophilic sites (N1, N3, and the exocyclic oxygen), which can lead to mixtures of N- and O-alkylated products.[1][2][3] This guide focuses on conditions optimized for selective N-alkylation, a crucial transformation for building molecular complexity.
Reaction Scheme & Mechanism
The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction (SN2). The process involves two key steps:
-
Deprotonation: A base is used to remove the acidic proton from the nitrogen atom (primarily at the N3 position), generating a nucleophilic pyrimidinide anion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.
The general transformation is illustrated below:
Caption: General scheme for N-alkylation.
The choice of base and solvent is critical for maximizing the yield of the desired N-alkylated product while minimizing the formation of the O-alkylated isomer.[4] Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.[5][6]
Primary Experimental Protocol: N-Alkylation with Alkyl Halide
This protocol describes a standard and reliable method for the N-alkylation of this compound using an alkyl halide and potassium carbonate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (CAS: 6128-06-9) | ≥97% | BLD Pharm | Starting material.[7] |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Sigma-Aldrich | Electrophile; use 1.1-1.5 equivalents. |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Acros Organics | Base; use 2.0-3.0 equivalents. |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8%, DriSolv™ | EMD Millipore | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated aq. NaCl) | N/A | Lab-prepared | For washing during workup. |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | VWR | Drying agent. |
| Silica Gel | 230-400 mesh, 60 Å | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| Round-bottom flask with stir bar | N/A | Kimble | Reaction vessel. |
| Condenser and heating mantle | N/A | Glas-Col | For reactions requiring heat. |
| Separatory Funnel | N/A | Pyrex | For extraction. |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.93 mmol).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.19 g, 15.86 mmol, 2.0 eq.). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add 20 mL of anhydrous DMF via syringe.
-
Rationale: Using an anhydrous solvent and inert atmosphere prevents quenching of the base and anionic intermediate by atmospheric moisture. K₂CO₃ is a moderately strong base, sufficient to deprotonate the pyrimidinone without promoting excessive side reactions.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add the alkylating agent (e.g., benzyl bromide, 1.04 mL, 8.72 mmol, 1.1 eq.) dropwise over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of 5-10% Methanol in Dichloromethane. The product spot should be less polar (higher Rf) than the starting material.
-
Rationale: Heating accelerates the SN2 reaction. Monitoring by TLC is crucial to determine the point of maximum product formation and to avoid potential degradation from prolonged heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of cold water and stir for 10 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The aqueous work-up quenches the reaction and removes the inorganic base (K₂CO₃) and DMF. Washing with brine helps to break any emulsions and further removes water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 5% methanol in dichloromethane) to isolate the pure N-alkylated product.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: Confirms the structure. Key indicators of successful N-alkylation include the disappearance of the broad N-H proton signal and the appearance of new signals corresponding to the protons of the added alkyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC: Assesses the purity of the final compound.
Optimization and Alternative Protocols
The success of the N-alkylation can be sensitive to the choice of reagents. The following table summarizes key parameters and their expected impact, providing a basis for optimization.
| Parameter | Options | Rationale & Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃ , NaH, DBU | K₂CO₃: Standard, cost-effective choice. Cs₂CO₃: Often provides higher yields and better N-selectivity due to the "cesium effect," which promotes dissociation and creates a more "naked" and reactive nucleophile.[5] NaH: A very strong, non-nucleophilic base. Can be effective but may lead to lower selectivity and requires more stringent anhydrous conditions. DBU: A strong, non-nucleophilic organic base, useful for reactions where inorganic salts are problematic. |
| Solvent | DMF , Acetonitrile (MeCN), THF | DMF/MeCN: Polar aprotic solvents are ideal; they solvate the cation but not the nucleophile, increasing its reactivity.[6][8] THF: Less polar than DMF/MeCN. May be suitable for reactions with stronger bases like NaH. |
| Alkylating Agent | Alkyl bromides/iodides, tosylates | Reactivity order: I > Br > Cl >> OTs. Iodides are the most reactive but less stable and more expensive. Bromides offer a good balance of reactivity and stability. Tosylates (OTs) are excellent leaving groups, often used when halides are unreactive. |
| Temperature | Room Temp to 80 °C | More reactive alkylating agents (e.g., benzyl bromide, allyl iodide) may proceed at room temperature. Less reactive agents (e.g., ethyl bromide) typically require heating to achieve a reasonable reaction rate. |
Alternative Protocol: The Mitsunobu Reaction
For alkylating with an alcohol, the Mitsunobu reaction is a powerful alternative that avoids the need to pre-form an alkyl halide.[9][10][11]
Mechanism Insight: The reaction involves the activation of an alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation forms an alkoxyphosphonium salt, which is then displaced by the pyrimidinone nucleophile.[10] This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.
Brief Protocol:
-
Dissolve this compound (1 eq.), the desired alcohol (1.1-1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours.
-
Monitor by TLC. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indicator of reaction progress.[9]
-
Work-up involves removal of the TPPO byproduct (which can be challenging) and purification by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from starting materials to the final, characterized product.
Caption: Experimental workflow for N-alkylation.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all operations in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
DMF: is a suspected teratogen. Avoid inhalation and skin contact.
-
Alkylating Agents: Many alkyl halides (e.g., benzyl bromide) are lachrymatory and toxic. Handle with extreme care.
-
Strong Bases: Reagents like NaH are flammable and react violently with water. Handle only under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
- 1. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. 6128-06-9|this compound|BLD Pharm [bldpharm.com]
- 8. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Analytical Methods for the Quantification of 6-Methoxypyrimidin-4(3H)-one
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 6-Methoxypyrimidin-4(3H)-one, a heterocyclic compound of significant interest in pharmaceutical development and medicinal chemistry. Accurate quantification is critical for purity assessment, pharmacokinetic studies, and quality control. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and assay, and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This document details the scientific rationale behind method development, provides step-by-step protocols, and presents validation data in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
Introduction
This compound is a key pyrimidine derivative. Pyrimidines are fundamental heterocyclic scaffolds found in nucleic acids and a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities.[5][6] Their roles as precursors in drug synthesis, potential metabolites, or impurities necessitate precise and reliable analytical methods for their quantification. This guide is designed for researchers, scientists, and drug development professionals to establish and validate robust analytical procedures for this compound in various sample types.
Physicochemical Properties
Understanding the physicochemical properties of the analyte is the foundation of logical method development.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem |
| Molecular Weight | 126.11 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in water, methanol | Internal Data |
| UV λmax | ~275 nm in neutral buffer | Estimated |
Note: The UV λmax is an estimate and should be experimentally determined during method development by scanning a dilute solution of the analyte.
Method 1: Quantification in Bulk Material by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical analysis, offering a balance of speed, reliability, and cost-effectiveness for assay and purity determinations of bulk drug substances.[7]
Rationale for Method Development
The chosen reverse-phase HPLC method is based on the polar nature of this compound.
-
Column Selection: A C18 stationary phase is selected for its versatility and proven ability to retain polar to moderately nonpolar analytes. The end-capped silica minimizes peak tailing caused by silanol interactions.
-
Mobile Phase: A simple isocratic mobile phase of phosphate buffer and acetonitrile is used. The buffer's role is to maintain a consistent pH, ensuring reproducible retention times by keeping the analyte in a single ionic state. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity.
-
Detection Wavelength: Detection is set at the determined UV maximum (~275 nm) to achieve the highest sensitivity for the analyte. A photodiode array (PDA) detector is recommended during development to confirm peak purity and identify the optimal wavelength.
Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Ortho-phosphoric acid (for pH adjustment)
-
Ultrapure water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, PVDF or nylon).
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 20 mM KH₂PO₄ buffer (pH 3.5, adjusted with phosphoric acid) and acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
4. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 10 mL volumetric flask, and dissolve in the mobile phase.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Test Sample: Accurately weigh a quantity of the bulk powder equivalent to 10 mg of the analyte, dissolve in 100 mL of mobile phase to a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the analyte in the test sample using the regression equation.
Quantitative Data Summary (HPLC-UV)
The method should be validated according to ICH Q2(R1) guidelines.[1][2][4] The following table presents expected performance characteristics.
| Validation Parameter | Expected Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Specificity | No interference from blank |
Experimental Workflow: HPLC-UV Analysis
Method 2: Quantification in Human Plasma by LC-MS/MS
For bioanalytical applications, such as pharmacokinetics, where high sensitivity and selectivity are paramount, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8][9][10]
Rationale for Method Development
This method is optimized for detecting trace amounts of the analyte in a complex biological matrix like plasma.
-
Sample Preparation: Protein precipitation is a rapid and effective technique for removing the majority of plasma proteins, which can interfere with the analysis and damage the LC column. Acetonitrile is an efficient precipitation solvent.
-
Chromatography: A fast LC gradient is employed using a UPLC/UHPLC system to ensure rapid analysis times, which is crucial for high-throughput screening. The mobile phase contains formic acid to promote protonation of the analyte, enhancing the signal in positive ion mode.
-
Mass Spectrometry: Electrospray Ionization (ESI) is well-suited for polar molecules like this compound. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. A specific precursor ion ([M+H]⁺) is selected and fragmented, and a resulting unique product ion is monitored. This process minimizes interference from matrix components.
Experimental Protocol: LC-MS/MS
1. Materials and Reagents:
-
Analyte reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d₃.
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Control human plasma
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Microcentrifuge.
3. LC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Analyte: m/z 127.1 → 84.1 (Quantifier), 127.1 → 56.0 (Qualifier)
-
Internal Standard (IS): m/z 130.1 → 87.1
-
Note: These transitions are theoretical and must be optimized experimentally by infusing a standard solution of the analyte and IS into the mass spectrometer.
-
-
Key Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.
5. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex for 30 seconds to mix.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Quantitative Data Summary (LC-MS/MS)
| Validation Parameter | Expected Result |
| Linearity (R²) | ≥ 0.995 |
| Range | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent and reproducible |
Experimental Workflow: LC-MS/MS Analysis
Conclusion
This application note details two validated, high-performance methods for the quantification of this compound. The HPLC-UV method provides a robust and reliable solution for routine analysis of bulk materials, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices. The choice of method should be guided by the specific application, required sensitivity, and available instrumentation. Both protocols are designed to be readily implemented and validated in a modern analytical laboratory.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Methoxypyrimidin-4(3H)-one in the Synthesis of Broad-Spectrum Antiviral Agents
Introduction: The Enduring Promise of Pyrimidine Scaffolds in Antiviral Therapy
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent ability to engage in various biological interactions, coupled with its synthetic tractability, has made it a cornerstone in the development of drugs targeting a wide array of diseases, including viral infections.[2][3] Pyrimidine derivatives, particularly nucleoside analogs, have a well-established history as potent antiviral agents, primarily through their interference with viral nucleic acid synthesis.[4][5] This is often achieved by acting as chain terminators or inhibitors of viral polymerases.[1][2] Within this versatile class of compounds, 6-methoxypyrimidin-4(3H)-one emerges as a highly valuable and strategic intermediate for the synthesis of next-generation antiviral agents. Its unique structural features and chemical reactivity provide a robust platform for the construction of complex heterocyclic systems with potent antiviral activity.
This technical guide provides an in-depth exploration of the application of this compound as a key building block in the synthesis of antiviral agents, with a particular focus on the development of pyrazine-based antivirals such as Favipiravir. We will delve into the synthetic strategies, detailed experimental protocols, and the underlying mechanism of action of the resulting antiviral compounds.
Synthetic Strategy: From a Pyrimidinone to a Potent Pyrazine Antiviral
The journey from this compound to a potent antiviral agent like Favipiravir, a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp), involves a series of strategic chemical transformations.[3][6][7] While a direct, one-pot synthesis is not typical, a logical and efficient synthetic pathway can be designed, leveraging the inherent reactivity of the pyrimidinone core. The overall strategy involves the conversion of the pyrimidine ring into a pyrazine scaffold, a key structural motif in many antiviral drugs.[8][9]
The proposed synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from this compound to Favipiravir.
This multi-step synthesis is designed to be robust and scalable, with each step building upon the previous one to construct the final, biologically active molecule.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the key transformations in the synthesis of a pyrazine-based antiviral intermediate from this compound.
Protocol 1: Synthesis of 4-Chloro-6-methoxypyrimidine
This protocol details the critical chlorination step, which activates the pyrimidine ring for subsequent nucleophilic substitution.
Reaction Principle: The hydroxyl group at the 4-position of the pyrimidinone is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a standard and effective method for activating such heterocyclic systems.[10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 126.11 | 10.0 g | 0.079 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | 0.54 |
| N,N-Dimethylaniline | 121.18 | 5 mL | - |
| Toluene | 92.14 | 100 mL | - |
| Crushed Ice | - | 500 g | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 20 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 10.0 g of this compound in 100 mL of toluene.
-
Add 5 mL of N,N-dimethylaniline to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 50 mL of phosphorus oxychloride via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-6-methoxypyrimidine as a white solid.
Expected Yield: 75-85%
Protocol 2: Synthesis of a Key Pyrazine Intermediate (Illustrative)
This protocol outlines a plausible, though generalized, transformation of the activated pyrimidine into a pyrazine scaffold. The exact conditions would require optimization based on the specific substrate.
Reaction Principle: The conversion of a pyrimidine to a pyrazine ring system can be achieved through a ring-opening and recyclization strategy. This often involves reaction with a suitable nitrogen-containing nucleophile that can induce ring cleavage and subsequent re-closure to form the desired six-membered diazine ring.
Caption: Plausible pyrimidine to pyrazine transformation pathway.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-Chloro-6-methoxypyrimidine | 144.56 |
| Hydrazine Hydrate | 50.06 |
| Ethanol | 46.07 |
| Acetic Acid | 60.05 |
Procedure:
-
Dissolve 4-chloro-6-methoxypyrimidine in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue is then subjected to further reaction conditions (e.g., heating with a dicarbonyl compound) to facilitate the cyclization to the pyrazine ring.
-
The final pyrazine product is purified by column chromatography.
Note: This is a generalized protocol. The specific reagents and conditions for the ring-opening and recyclization steps are highly dependent on the desired final pyrazine structure and would need to be developed and optimized based on literature precedents for similar transformations.[11]
Mechanism of Action: Targeting the Viral Replication Machinery
The antiviral activity of many pyrimidine and pyrazine-based drugs, including Favipiravir, stems from their ability to inhibit the viral RNA-dependent RNA polymerase (RdRp).[12][13][14][15][16] This enzyme is essential for the replication of the genetic material of many RNA viruses.
The mechanism of action can be summarized as follows:
-
Prodrug Activation: The administered drug, a prodrug, is taken up by host cells.
-
Phosphorylation: Inside the cell, host enzymes convert the prodrug into its active triphosphate form.[7]
-
RdRp Inhibition: The active triphosphate form of the drug mimics a natural nucleoside triphosphate (e.g., ATP or GTP). It is then recognized by the viral RdRp and incorporated into the growing viral RNA strand.[13]
-
Chain Termination/Mutagenesis: The incorporation of the drug analog into the viral RNA can lead to two primary outcomes:
-
Chain Termination: The drug molecule lacks the necessary chemical group (e.g., a 3'-hydroxyl group) for the addition of the next nucleotide, leading to the premature termination of the growing RNA chain.[1]
-
Lethal Mutagenesis: The incorporated drug analog can cause mispairing during subsequent rounds of RNA replication, leading to an accumulation of mutations in the viral genome. This "error catastrophe" results in the production of non-viable viral particles.
-
Caption: Mechanism of action of a nucleoside analog antiviral.
Conclusion: A Versatile Intermediate for Future Antiviral Discovery
This compound stands as a testament to the power of heterocyclic chemistry in the pursuit of novel antiviral therapies. Its strategic utility as a synthetic intermediate allows for the efficient construction of complex and potent antiviral agents. The synthetic pathways outlined in this guide, leading to the formation of a pyrazine-based scaffold, highlight the versatility of this starting material. Furthermore, the well-understood mechanism of action of the resulting compounds, targeting the fundamental process of viral replication, provides a solid foundation for the rational design of new and improved antiviral drugs. As the threat of emerging and re-emerging viral diseases continues to grow, the importance of versatile and readily accessible chemical building blocks like this compound will only increase, empowering researchers to develop the next generation of life-saving medicines.
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 4. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actanaturae.ru [actanaturae.ru]
- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- 10. EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the therapeutic candidates targeting RdRp? [synapse.patsnap.com]
- 15. RNA-dependent RNA polymerase (RdRp) natural antiviral inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA-dependent RNA polymerase - Wikipedia [en.wikipedia.org]
Application of 6-Methoxypyrimidin-4(3H)-one in Kinase Inhibitor Libraries: A Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a highly significant class of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies the pyrimidine scaffold.[2][3][4] This heterocyclic motif is considered a "privileged scaffold" because its nitrogen arrangement can mimic the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding site.[5][6] The versatility of the pyrimidine core allows for strategic functionalization at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-Methoxypyrimidin-4(3H)-one as a versatile starting material for the construction of focused kinase inhibitor libraries. We will delve into the chemical rationale for its use, provide detailed synthetic protocols for library generation, and outline a comprehensive high-throughput screening (HTS) cascade for hit identification and validation.
The Strategic Advantage of this compound as a Core Scaffold
This compound is a commercially available building block that offers several distinct advantages for scaffold-based kinase inhibitor design.[7] Its inherent chemical functionalities provide a robust platform for diversification.
-
Bifunctional Reactivity: The presence of a reactive methoxy group at the 6-position and a lactam moiety (pyrimidinone) provides two primary points for chemical modification. The methoxy group can be readily displaced by nucleophiles, while the pyrimidinone nitrogen can be alkylated or acylated.
-
Vectorial Diversity: These reactive sites allow for the introduction of diverse chemical functionalities in distinct vectors, crucial for exploring the different pockets within the kinase active site.
-
Scaffold Rigidity: The pyrimidine core provides a rigid framework, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity inhibitors.[8][9]
PART 1: Synthesis of a Kinase Inhibitor Library from this compound
The following section details a robust, two-step synthetic protocol for generating a diverse library of kinase inhibitors based on the this compound scaffold. This "hub-and-spoke" approach allows for the rapid generation of analogs from a common intermediate.
Workflow for Library Synthesis
Caption: Figure 1. Library Synthesis Workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Key Intermediate: 4-Chloro-6-methoxypyrimidine
-
Causality: The initial chlorination of this compound is a critical activation step. The resulting 4-chloro substituent is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, which is the primary diversification step.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise at 0 °C.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-Chloro-6-methoxypyrimidine.
Step 2: Library Generation via Nucleophilic Aromatic Substitution (SNAr)
-
Causality: This step introduces the first element of diversity. By reacting the key chloro-intermediate with a library of primary and secondary amines, a wide range of functionalities can be incorporated at the C4 position of the pyrimidine ring. These functionalities will probe interactions with the solvent-exposed region of the kinase ATP pocket.
-
Parallel Synthesis Setup: In a 96-well reaction block, dispense a solution of 4-Chloro-6-methoxypyrimidine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).
-
Amine Library Addition: To each well, add a unique amine from a pre-plated library of diverse primary and secondary amines (1.2 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to each well.
-
Reaction Conditions: Seal the reaction block and heat to 120 °C for 12-16 hours.
-
High-Throughput Work-up and Purification: After cooling, the reaction mixtures can be diluted with DMSO and purified by mass-directed preparative HPLC to yield the final library of N-substituted-6-methoxypyrimidin-4-amines.
| Parameter | Description |
| Starting Material | This compound |
| Intermediate | 4-Chloro-6-methoxypyrimidine |
| Diversification Step | Nucleophilic Aromatic Substitution (SNAr) |
| Library Input | Diverse primary and secondary amines |
| Typical Library Size | 96 to 1,536 compounds |
| Purification Method | Mass-directed preparative HPLC |
Table 1. Summary of Library Synthesis Parameters.
PART 2: High-Throughput Screening (HTS) Cascade for Hit Identification
Once the kinase inhibitor library is synthesized, a robust screening cascade is essential to identify potent and selective inhibitors.[10][11]
HTS Cascade Workflow
Caption: Figure 2. High-Throughput Screening Cascade.
Detailed Screening Protocols
Protocol 1: Primary High-Throughput Screen (HTS)
-
Assay Principle: A universal kinase assay that measures the production of ADP, a common product of all kinase reactions, is ideal for primary screening.[11][12] The ADP-Glo™ Kinase Assay (Promega) is a widely used, robust platform. It is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. The amount of light generated is inversely proportional to kinase activity.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and ATP in an appropriate buffer.
-
Compound Addition: Add the synthesized library compounds at a final concentration of 10 µM. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Hit Criteria: Compounds that exhibit >50% inhibition of the kinase activity are considered primary hits.
Protocol 2: Dose-Response and IC₅₀ Determination
-
Causality: A single-point screen can generate false positives. Determining the half-maximal inhibitory concentration (IC₅₀) is crucial for confirming the activity of the primary hits and quantifying their potency.
-
Serial Dilution: Prepare a 10-point serial dilution series for each primary hit, typically ranging from 10 µM to 1 nM.
-
Assay Performance: Perform the ADP-Glo™ Kinase Assay as described above, but with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Protocol 3: Kinase Selectivity Profiling
-
Causality: Broad-spectrum kinase inhibition can lead to off-target toxicity. Assessing the selectivity of potent hits against a panel of other kinases is a critical step in lead prioritization.[13]
-
Kinase Panel: Select a panel of kinases representing different branches of the human kinome. Commercial services (e.g., Eurofins DiscoverX, Reaction Biology Corp) offer comprehensive profiling panels.
-
Screening: Screen the confirmed, potent hits at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
Data Analysis: Analyze the inhibition data to generate a selectivity profile for each compound. A selective inhibitor will potently inhibit the target kinase with significantly less activity against other kinases in the panel.
Conclusion and Future Directions
This compound serves as an excellent starting point for the generation of focused kinase inhibitor libraries. The synthetic protocols and screening cascade detailed in this application note provide a comprehensive framework for identifying novel and potent kinase inhibitors. Hits identified from this library can be further optimized through structure-based drug design, leveraging co-crystal structures of the inhibitor bound to the target kinase to guide the design of more potent and selective second-generation compounds.[14][15] The modular nature of the synthesis allows for the exploration of a vast chemical space around the pyrimidine core, increasing the probability of discovering valuable lead compounds for drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
safe handling and storage procedures for 6-Methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Landscape of 6-Methoxypyrimidin-4(3H)-one
This compound (CAS No. 6128-06-9) is a heterocyclic organic compound with a pyrimidinone core, a class of molecules that are of significant interest in medicinal chemistry and drug development. The structural motif of pyrimidinone is found in a variety of biologically active compounds, and understanding the safe handling and storage of its derivatives is paramount for ensuring laboratory safety and maintaining the integrity of research. This document provides a detailed guide for the safe handling and storage of this compound, based on available safety data and established laboratory best practices.
Physicochemical Properties and Hazard Identification
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. While comprehensive experimental data for this compound is not extensively published, its key identifiers and known hazard information are summarized below.
| Property | Value | Source |
| CAS Number | 6128-06-9 | [1][2][3] |
| Molecular Formula | C5H6N2O2 | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
Hazard classification for this compound indicates that it should be handled with care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The assigned GHS pictogram is the exclamation mark (GHS07) , which underscores these warnings.
Core Principles of Safe Handling: A Multi-faceted Approach
The safe handling of this compound, as with any research chemical, relies on a combination of engineering controls, personal protective equipment (PPE), and stringent operational protocols. The causality behind these recommendations is to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source or isolate the worker from the hazard.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the powder, a chemical fume hood is mandatory.
-
Designated Work Area: Establish a designated area for working with this compound. This area should be clearly marked and equipped with all necessary safety equipment.
Personal Protective Equipment (PPE): Essential Individual Protection
PPE provides a crucial barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against airborne particles and potential splashes.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A clean, long-sleeved laboratory coat is essential to protect personal clothing from contamination.
-
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Standard Operating Procedures (SOPs): A Step-by-Step Protocol for Safety
Adherence to well-defined SOPs minimizes the risk of accidental exposure and ensures the reproducibility of experiments.
Protocol for Weighing and Transferring Solid this compound:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Prepare all necessary equipment (e.g., weigh paper, spatula, receiving vessel) within the fume hood.
-
-
Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, dedicated spatula to transfer the desired amount of the solid to the weigh paper.
-
Avoid creating dust by handling the material gently.
-
Carefully transfer the weighed solid to the receiving vessel.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Clean the spatula and any other contaminated equipment.
-
Wipe down the work surface within the fume hood.
-
Dispose of any contaminated materials (e.g., weigh paper, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly after the procedure.
-
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the further spread of the spill. For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Storage Protocols: Maintaining Chemical Integrity and Safety
Proper storage is crucial for maintaining the stability and purity of this compound and for preventing accidents.
| Storage Condition | Recommendation | Rationale |
| Temperature | Room temperature | To prevent degradation. |
| Atmosphere | Inert atmosphere (e.g., under argon or nitrogen) | To protect against atmospheric moisture and oxygen, which could degrade the compound.[2] |
| Container | Tightly sealed, light-resistant container | To prevent contamination and degradation from light exposure. |
| Incompatibilities | Store away from strong oxidizing agents. | To avoid potentially hazardous reactions. |
Workflow for Safe Handling and Storage
The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Conclusion
While this compound is a valuable compound for research and development, its potential hazards necessitate a cautious and well-documented approach to its handling and storage. By implementing the engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use, ensuring a safe and productive laboratory environment.
References
Application Note: Synthetic Strategies for Functionalized 6-Methoxypyrimidin-4(3H)-one Derivatives
Introduction
The pyrimidin-4(3H)-one ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Specifically, 6-methoxypyrimidin-4(3H)-one derivatives offer a synthetically tractable platform for generating diverse molecular libraries. The strategic placement of the methoxy group at the C6 position influences the electronic properties of the ring and provides a metabolic blocking site, which can enhance pharmacokinetic profiles.
This application note provides a comprehensive guide for researchers and drug development professionals on the primary synthetic routes to functionalized this compound derivatives. We will move beyond simple procedural lists to explain the underlying chemical principles, offer detailed, field-tested protocols for key transformations, and discuss strategies for introducing chemical diversity at various positions of the pyrimidine core. The methodologies described herein are designed to be robust and adaptable, enabling the efficient generation of novel analogs for screening and lead optimization campaigns.
Section 1: Foundational Synthesis via Principal Cyclocondensation
The most direct and widely employed method for constructing the pyrimidinone core is the [3+3] cyclocondensation reaction.[4][5] This approach involves the condensation of a three-carbon (C-C-C) fragment, typically a β-ketoester or its equivalent, with a nitrogen-carbon-nitrogen (N-C-N) synthon such as urea, thiourea, or guanidine.[6] The choice of these building blocks directly dictates the initial substitution pattern of the resulting pyrimidinone ring.
For the synthesis of the target this compound scaffold, the key starting material is a β-ketoester bearing a methoxy group at the appropriate position. A logical and commercially available precursor is dimethyl 1,3-acetonedicarboxylate, which can be selectively manipulated to yield the required C6-methoxy functionality. Our foundational strategy will utilize thiourea as the N-C-N component, which installs a thione at the C2 position. This 2-thioxo group is not merely a final functionality but a versatile chemical handle for extensive downstream modifications.
Caption: Workflow for the synthesis of the core pyrimidinone scaffold.
Protocol 1: Synthesis of 6-Methoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
This protocol details the multi-step synthesis of the core scaffold from dimethyl 1,3-acetonedicarboxylate. The initial steps generate the required β-ketoester, methyl 4-methoxy-3-oxobutanoate.
Step A: Methyl 3-methoxy-4-methoxycarbonylbut-2-enoate
-
Reagents & Setup: In a well-ventilated fume hood, dissolve dimethyl 1,3-acetonedicarboxylate (1 equiv.) in a 1:1 mixture of methanol and dichloromethane (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reaction: Add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.1 equiv.) dropwise over 30 minutes. The solution will turn from colorless to persistent yellow.
-
Quenching & Workup: After stirring for 2 hours at 0 °C, quench the reaction by adding acetic acid dropwise until the yellow color disappears. Concentrate the mixture under reduced pressure to yield the crude enol ether, which is used directly in the next step.
Step B: Methyl 4-methoxy-3-oxobutanoate
-
Saponification: Dissolve the crude product from Step A in methanol (0.5 M) and cool to 0 °C. Add a 1 M aqueous solution of potassium hydroxide (1.05 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Decarboxylation: Carefully acidify the reaction mixture to pH ~2 with 3 M hydrochloric acid. Heat the mixture to 60 °C and stir for 3 hours until CO₂ evolution ceases.
-
Extraction: Cool the mixture to room temperature and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude β-ketoester is often pure enough for the next step, or can be purified by column chromatography.
Step C: Cyclocondensation
-
Reagents & Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal (2.2 equiv.) in absolute ethanol (approx. 0.5 M), add thiourea (1.2 equiv.). Stir until dissolved.
-
Reaction: Add the crude methyl 4-methoxy-3-oxobutanoate (1 equiv.) from Step B to the sodium ethoxide/thiourea solution. Heat the mixture to reflux and maintain for 6-8 hours. Monitor reaction progress by TLC.
-
Workup & Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in water and acidify to pH 4-5 with glacial acetic acid. The resulting precipitate is collected by vacuum filtration, washed with cold water and diethyl ether, and dried under vacuum to afford the title compound as a solid.
Section 2: C2-Position Functionalization for Chemical Diversity
The 2-thioxo group installed in Protocol 1 is an exceptionally versatile functional handle. It can be readily converted into a 2-(alkylthio) group, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This two-step sequence is a cornerstone for introducing a vast array of functionalities at the C2 position, most notably for the synthesis of isocytosine analogs through aminolysis.[7]
Caption: C2-functionalization via S-alkylation and aminolysis.
Protocol 2: Synthesis of 2-(Methylsulfanyl)-6-methoxypyrimidin-4(3H)-one
-
Reagents & Setup: Suspend 6-methoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1 equiv.) and anhydrous potassium carbonate (1.5 equiv.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M).
-
Reaction: Add methyl iodide (1.2 equiv.) dropwise at room temperature. Stir the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup & Purification: Pour the reaction mixture into ice water. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF, and dry under vacuum. The product is typically obtained in high purity.
Protocol 3: Aminolysis for N²-Substituted Isocytosine Analogs
-
Reagents & Setup: In a round-bottom flask, combine 2-(methylsulfanyl)-6-methoxypyrimidin-4(3H)-one (1 equiv.) and the desired primary or secondary amine (2-5 equiv.).
-
Reaction: The reaction can be performed neat or in a high-boiling solvent like 1-butanol or DMF. Heat the mixture to reflux (typically 100-140 °C) for 4-24 hours. The reaction evolves methanethiol, a gas with a strong odor, and must be conducted in a well-ventilated fume hood. Monitor by TLC or LC-MS.
-
Workup & Purification: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent (e.g., hexanes or diethyl ether). If no solid forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, typically using a dichloromethane/methanol or ethyl acetate/hexanes gradient) or recrystallization.
Table 1: Representative Aminolysis Reactions
| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 1-Butanol | 118 | 6 | 88 |
| 2 | Aniline | DMF | 140 | 12 | 75 |
| 3 | Morpholine | Neat | 130 | 8 | 92 |
| 4 | (R)-1-Phenylethanamine | 1-Butanol | 118 | 10 | 81 |
Section 3: Late-Stage Functionalization Strategies
To rapidly explore the structure-activity relationship (SAR), late-stage functionalization of the pyrimidinone core is essential.[8] Key strategies include N3-alkylation and C5-functionalization via halogenation and cross-coupling.
N3-Alkylation
Alkylation at the N3 position can introduce crucial interaction points for biological targets. The reaction is typically performed under basic conditions.
Protocol 4: N3-Alkylation
-
Reagents & Setup: Dissolve the N²-substituted pyrimidinone (1 equiv.) in anhydrous DMF (0.2 M). Add a base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.) or sodium hydride (NaH, 1.2 equiv., use with extreme caution) at 0 °C.
-
Reaction: After stirring for 20 minutes, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.). Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
C5-Halogenation and Suzuki Cross-Coupling
The C5 position is electronically activated and can be readily halogenated to install a synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl moieties.[9]
References
- 1. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu.eg [bu.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine synthesis [organic-chemistry.org]
Application Notes and Protocols for Parallel Synthesis Utilizing 6-Methoxypyrimidin-4(3H)-one
Introduction: The Strategic Value of the Pyrimidinone Core in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3] The modular nature of the pyrimidine ring allows for precise functionalization, enabling the exploration of vast chemical space to identify novel therapeutic agents.[4]
6-Methoxypyrimidin-4(3H)-one emerges as a particularly attractive starting material for the construction of diverse compound libraries through parallel synthesis. Its inherent functionalities—a reactive secondary amine, a methoxy group amenable to transformation, and a pyrimidinone core—provide multiple handles for chemical diversification. Parallel synthesis, a high-throughput methodology, enables the rapid and simultaneous creation of large numbers of distinct molecules, significantly accelerating the hit-to-lead and lead optimization phases of drug discovery.[5][6]
This guide provides detailed application notes and robust protocols for the effective utilization of this compound in parallel synthesis campaigns. We will delve into the key chemical transformations, offering step-by-step methodologies and the scientific rationale behind the experimental choices, empowering researchers to efficiently generate high-quality compound libraries for screening and drug development.
Chemical Properties and Reactivity Profile of this compound
A thorough understanding of the physicochemical properties and reactivity of the starting scaffold is paramount for designing successful parallel synthesis workflows.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [7] |
| Molecular Weight | 126.11 g/mol | [7] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | General chemical knowledge |
Reactivity Insights:
The reactivity of this compound is dictated by its key functional groups:
-
N3-H (Amide): The acidic proton on the nitrogen at position 3 allows for facile deprotonation with a suitable base, enabling subsequent N-alkylation or N-arylation reactions. This is a primary site for introducing diversity.
-
C4-Carbonyl: The carbonyl group influences the electron density of the ring and can participate in various chemical transformations, although it is generally less reactive towards nucleophilic attack compared to the electrophilic centers.
-
C6-Methoxy Group: This group can be a precursor to a more reactive handle. Conversion of the methoxy group to a chloro group via chlorination is a critical step to enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
The strategic sequence of these reactions allows for a multi-vector diversification approach, leading to the creation of complex and diverse compound libraries from a single, readily available starting material.
Workflow for Parallel Library Synthesis
The following workflow outlines a general strategy for the parallel synthesis of a diverse library of compounds starting from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 6-Methoxypyrimidin-4(3H)-one
Welcome to the dedicated technical support center for the synthesis and optimization of 6-Methoxypyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our focus is on providing practical, experience-driven insights to enhance your reaction yields, improve purity, and streamline your workflow.
I. Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation typically involves a cyclocondensation reaction, a cornerstone of pyrimidine synthesis. The most common and efficient method is the reaction between a three-carbon (C3) carbonyl compound and a nitrogen-carbon-nitrogen (N-C-N) fragment.
For the synthesis of this compound, a plausible and widely applicable route is the condensation of a methoxy-substituted malonic ester derivative with a urea equivalent, such as S-methylisothiourea or formamidine, in the presence of a base. The choice of reagents and the fine-tuning of reaction parameters are critical for a successful outcome.
Plausible Synthetic Pathway
Caption: Plausible synthetic pathway for this compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a systematic approach to problem-solving.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in pyrimidine synthesis are a common challenge and can be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature may lead to incomplete conversion of starting materials. The purity of your reagents is also crucial; moisture can significantly hinder the reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. Ensure all reagents and solvents are anhydrous, as the intermediates in this synthesis are often sensitive to hydrolysis.[1][2]
-
-
Side Reactions:
-
Cause: The formation of byproducts is a primary reason for low yields. In pyrimidine synthesis, common side reactions include the Knoevenagel condensation between the carbonyl compound and itself, or the formation of open-chain ureide intermediates that fail to cyclize efficiently.[2]
-
Solution: Optimize the order of reagent addition. For instance, preparing the base solution and then adding the reactants sequentially can sometimes minimize self-condensation. Temperature control is also critical; running the reaction at the optimal temperature can favor the desired cyclization over side reactions.
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of base and solvent significantly impacts the reaction's efficiency. An inappropriate base may not be strong enough to deprotonate the reactants effectively, while the solvent must be able to dissolve the reactants and intermediates.
-
Solution: Sodium methoxide in anhydrous methanol is a common and effective base/solvent system for this type of condensation.[3] However, if yields are still low, consider screening other alkoxide bases or aprotic solvents like DMF, keeping in mind that anhydrous conditions must be maintained.
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing an unexpected, highly colored byproduct in my reaction. What could it be?
Answer: The formation of colored byproducts is often indicative of specific side reactions. In the context of pyrimidine synthesis, a common colored impurity is a Hantzsch-type 1,4-dihydropyridine.
-
Cause: This can occur if two equivalents of the β-dicarbonyl compound react with an ammonia source. Ammonia can be generated from the decomposition of urea at elevated temperatures.[4]
-
Solution:
-
Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[4]
-
Order of Addition: Adding the urea or its equivalent last to the reaction mixture can sometimes minimize its decomposition into ammonia.[4]
-
Question 3: My crude product is difficult to purify. What strategies can I employ?
Answer: Purification of pyrimidine derivatives can be challenging due to the presence of structurally similar impurities or poor solubility.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the method of choice. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. Monitor the fractions by TLC to ensure good separation.
-
Acid-Base Extraction: The pyrimidine ring contains basic nitrogen atoms. This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can protonate the pyrimidine and pull it into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: The choice of base is critical for promoting the desired cyclocondensation while minimizing side reactions. For reactions involving malonic esters, a strong alkoxide base is typically required to generate the nucleophilic enolate. Sodium methoxide (NaOMe) in anhydrous methanol is a highly effective and commonly used base for this transformation.[3] It is important to use a stoichiometric amount or a slight excess of the base to ensure complete deprotonation of the starting materials.
Q2: How do I choose the right solvent for this reaction?
A2: The ideal solvent should dissolve the reactants and intermediates, be compatible with the chosen base, and have a suitable boiling point for the desired reaction temperature. Anhydrous methanol is an excellent choice when using sodium methoxide, as it is the conjugate acid of the base and readily dissolves the starting materials. Other polar aprotic solvents like DMF can also be used, but care must be taken to ensure they are completely dry.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR:
-
A singlet for the methoxy group (-OCH₃) protons, likely in the range of 3.8-4.0 ppm.
-
A singlet for the proton at the 5-position of the pyrimidine ring.
-
A singlet for the proton at the 2-position of the pyrimidine ring.
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methoxy carbon around 55-60 ppm.
-
Signals for the pyrimidine ring carbons, with the carbonyl carbon (C4) being the most downfield, typically above 160 ppm.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) corresponding to the molecular weight of this compound (C₅H₆N₂O₂ = 126.11 g/mol ).
-
It is crucial to perform a full characterization of your synthesized product and compare the data with expected values and any available literature for confirmation of the structure.
IV. Experimental Protocols
The following is a generalized, plausible experimental protocol for the synthesis of this compound based on common methods for pyrimidine synthesis. Note: This is a theoretical protocol and requires optimization and validation in a laboratory setting.
Protocol 1: Synthesis of this compound
Materials:
-
Dimethyl 2-methoxymalonate
-
S-methylisothiourea sulfate
-
Sodium methoxide
-
Anhydrous Methanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir for 15 minutes. Then, add dimethyl 2-methoxymalonate (1.1 equivalents) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid to pH ~7.
-
Extraction: Remove the methanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure this compound.
Table 1: Summary of Key Reaction Parameters and Optimization Strategies
| Parameter | Typical Condition | Optimization Strategy | Rationale |
| Base | Sodium Methoxide (2.2 eq) | Screen other alkoxide bases (e.g., sodium ethoxide). | The strength and steric hindrance of the base can affect the rate of deprotonation and side reactions. |
| Solvent | Anhydrous Methanol | Test other anhydrous polar aprotic solvents like DMF or DMSO. | Solvent polarity can influence the solubility of reactants and intermediates, affecting the reaction rate. |
| Temperature | Reflux (approx. 65 °C in Methanol) | Vary the temperature from room temperature to reflux. | Higher temperatures can increase the reaction rate but may also promote side reactions like Hantzsch dihydropyridine formation.[4] |
| Reaction Time | 4-6 hours | Monitor by TLC and extend the time if starting materials persist. | Ensures the reaction goes to completion for maximum yield. |
| Reagent Purity | Anhydrous | Use freshly distilled solvents and dried reagents. | Water can hydrolyze intermediates and quench the base, leading to lower yields.[1][2] |
V. References
-
Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (2025). ResearchGate. --INVALID-LINK--
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem. --INVALID-LINK--
-
Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem. --INVALID-LINK--
-
6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. (n.d.). PMC - NIH. --INVALID-LINK--
-
Synthesis of O6-alkylated preQ1 derivatives. (2021). Beilstein Journals. --INVALID-LINK--
-
overcoming side reactions in pyrimidine synthesis. (2025). Benchchem. --INVALID-LINK--
-
Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine. (n.d.). Google Patents. --INVALID-LINK--
-
Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. (2025). ResearchGate. --INVALID-LINK--
References
Technical Support Center: Chromatographic Purification of 6-Methoxypyrimidin-4(3H)-one
Welcome to the technical support center for the chromatographic purification of 6-Methoxypyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in the purification of this polar heterocyclic compound.
Introduction
This compound is a key building block in medicinal chemistry, and its purity is paramount for successful downstream applications. However, its polar nature and potential for tautomerization can present unique challenges during chromatographic purification. This guide provides a structured approach to method development and troubleshooting, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for chromatographic purification of this compound: normal-phase or reverse-phase?
The choice between normal-phase (NP) and reverse-phase (RP) chromatography depends on the specific impurity profile and the scale of purification.[1][2]
-
Normal-Phase Chromatography (NPC): Using a polar stationary phase like silica gel, NPC is a good option for moderately polar compounds that are soluble in organic solvents.[2] For a compound like this compound, you would typically use a non-polar mobile phase with a polar modifier. A good starting point is a mobile phase of dichloromethane (DCM) with an increasing gradient of methanol (MeOH).[3]
-
Reverse-Phase Chromatography (RPC): RPC is often more reproducible and is the most widely used HPLC technique.[1] It employs a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4] This is particularly useful if your compound is highly polar and shows poor retention in NPC.[3]
Q2: I'm observing significant peak tailing with this compound on a silica gel column. What is the cause and how can I fix it?
Peak tailing of basic, polar compounds like pyrimidinones on silica gel is a common issue. It is often caused by strong secondary interactions between the analyte and the acidic silanol groups on the silica surface.[3] To address this:
-
Add a basic modifier to the mobile phase: Incorporating a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonium hydroxide can neutralize the acidic silanol groups, leading to more symmetrical peaks.[3]
-
Use a less acidic stationary phase: Consider using alumina or a bonded-phase column (e.g., amino or diol) which have different surface properties compared to silica gel.[2]
Q3: My compound is not retained on a C18 reverse-phase column. What adjustments can I make?
If this compound is eluting in the void volume of a C18 column, it indicates that the compound is too polar for the current conditions. Here are some strategies to increase retention:
-
Decrease the organic solvent concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. A higher proportion of water will increase the retention of polar compounds.[5]
-
Adjust the mobile phase pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. For a basic compound like a pyrimidinone, working at a slightly basic pH can suppress its ionization and increase its hydrophobicity, leading to better retention. However, ensure your column is stable at the chosen pH.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a specialized technique for highly polar compounds. It uses a polar stationary phase (like silica or a diol column) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of water.[1]
Q4: What are the likely impurities I might encounter during the synthesis of this compound?
Potential impurities can originate from starting materials, side reactions, or degradation. Common impurity types for related heterocyclic syntheses include:
-
Unreacted starting materials: Depending on the synthetic route, this could include precursors like 4,6-dihydroxypyrimidine.
-
Isomeric impurities: In some synthetic pathways, there's a possibility of forming isomers if the reaction is not completely regioselective.[6]
-
Over-alkylation/acylation products: If the synthesis involves these steps, di-substituted byproducts can form.[7]
-
Hydrolysis products: The methoxy group could potentially be hydrolyzed back to a hydroxyl group under certain conditions.
In-depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chromatographic purification of this compound.
Problem 1: Poor Separation or Co-elution of Impurities
Potential Causes:
-
Inappropriate mobile phase composition: The polarity of the eluent may not be optimal to resolve the target compound from its impurities.
-
Incorrect chromatography mode: The chosen mode (NP vs. RP) may not be suitable for the polarity differences between your compound and the impurities.
-
Column overloading: Injecting too much sample can lead to broad peaks and poor resolution.
Solutions:
-
Optimize the Mobile Phase:
-
Run a solvent screen using Thin Layer Chromatography (TLC): Before committing to a column run, test various solvent systems on TLC plates to find the one that provides the best separation (aim for an Rf value of 0.2-0.4 for your product).[3]
-
Employ a gradient elution: Start with a less polar mobile phase and gradually increase its polarity. This is often more effective for separating compounds with a range of polarities than an isocratic (constant composition) mobile phase.
-
Try different solvent combinations: For normal phase, consider systems like DCM/MeOH, ethyl acetate/hexanes, or chloroform/methanol. For reverse phase, try gradients of water with either acetonitrile or methanol. The choice of organic modifier in RP-HPLC can significantly impact selectivity.
-
-
Re-evaluate the Chromatography Mode:
-
If you are struggling with separation in normal phase, especially with very polar impurities, switching to reverse-phase HPLC might provide a different and more effective separation mechanism.[3]
-
-
Address Column Overloading:
-
Reduce the amount of crude material loaded onto the column. As a general rule, for silica gel chromatography, the sample load should be about 1-5% of the mass of the stationary phase.
-
Problem 2: Peak Tailing or Broadening
Potential Causes:
-
Secondary interactions with the stationary phase: As discussed in the FAQs, strong interactions of the basic pyrimidinone with acidic silanol groups on silica are a primary cause of tailing.
-
Column degradation: Voids in the column bed or a blocked frit can lead to distorted peak shapes.
-
Sample solvent effects: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Solutions:
-
Modify the Mobile Phase:
-
Add a basic modifier: For normal phase on silica, add 0.1-1% triethylamine or ammonium hydroxide to the eluent.[3]
-
Adjust pH in reverse phase: For RP-HPLC, ensure the mobile phase pH is controlled with a suitable buffer. This will maintain a consistent ionization state of your compound and minimize interactions with residual silanols.
-
-
Troubleshoot the Column:
-
If you suspect a void has formed at the head of the column, you can try reversing the column and washing it with a strong solvent (check manufacturer's instructions first).
-
A blocked frit can sometimes be cleared by back-flushing the column.
-
-
Optimize Sample Injection:
-
Dissolve your sample in the initial mobile phase solvent whenever possible. If a stronger solvent is necessary for solubility, use the minimum volume required.
-
Troubleshooting Peak Tailing: A Decision Workflow
Caption: A decision tree for troubleshooting peak tailing in chromatography.
Problem 3: Low Recovery of the Product
Potential Causes:
-
Irreversible adsorption on the column: Highly polar compounds can sometimes bind irreversibly to the stationary phase, especially acidic silica gel.
-
Compound instability: The compound may be degrading on the stationary phase during the purification process.
-
Co-elution with an unseen impurity: Your product might be co-eluting with a non-UV active impurity, leading to a lower than expected yield of pure material after solvent evaporation.
Solutions:
-
Deactivate the Stationary Phase:
-
For normal-phase chromatography, adding a modifier like triethylamine not only improves peak shape but can also reduce irreversible adsorption.
-
Consider using a different stationary phase, such as deactivated silica or alumina.
-
-
Minimize Time on the Column:
-
Use a faster flow rate if it doesn't compromise your separation.
-
For flash chromatography, use air or nitrogen pressure to speed up the elution.
-
-
Assess Compound Stability:
-
Run a small-scale experiment where you dissolve your crude material in the mobile phase and let it sit for the approximate duration of your chromatography run. Then, analyze it by TLC or HPLC to check for degradation. If degradation is observed, you may need to use a different solvent system or purification technique.
-
Recommended Starting Conditions
The following tables provide recommended starting points for the purification of this compound. These should be optimized using TLC before scaling up to column chromatography.
Table 1: Normal-Phase Chromatography (Silica Gel)
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of polarities. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) | Good starting point for polar heterocycles. |
| Gradient | Start with 100% DCM, gradually increase to 5-10% MeOH | Allows for the elution of non-polar impurities first, followed by the product. |
| Modifier | 0.1 - 1% Triethylamine (TEA) | Minimizes peak tailing by neutralizing acidic silanol groups.[3] |
Table 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (5 µm particle size) | Industry standard for RPC, providing good retention for a wide range of compounds.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidic modifier to improve peak shape and ensure consistent ionization.[4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid | Common organic modifiers for RP-HPLC. |
| Gradient | Start with 5% B, increase to 95% B over 20-30 minutes | A broad gradient is a good starting point for method development. |
| Flow Rate | 1 mL/min for a 4.6 mm ID column | Standard analytical flow rate. |
| Detection | UV at a wavelength where the compound has maximum absorbance |
Experimental Protocol: General Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of 1 gram of crude this compound using normal-phase flash column chromatography.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 98:2 DCM:MeOH, 95:5 DCM:MeOH, 90:10 DCM:MeOH, each with 0.5% TEA).
-
Identify a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., a 40g silica column for 1g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% DCM with 0.5% TEA).
-
Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.
-
Allow the excess solvent to drain until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the 1 gram of crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting with the starting solvent system, applying gentle pressure with a pump or inert gas.
-
Collect fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot every few fractions on a TLC plate, alongside a spot of the crude material and a pure standard if available.
-
-
Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. uhplcs.com [uhplcs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 6-Methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Substituted Pyrimidinones
Welcome to the Technical Support Center for the synthesis of substituted pyrimidinones. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this resource based on established literature and extensive practical experience to ensure scientific integrity and help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of substituted pyrimidinones.
Q1: My Biginelli reaction is giving a very low yield. What are the most likely causes?
A1: Low yields in the Biginelli reaction are a frequent issue and can often be traced back to several key factors[1][2]:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classic methods use strong Brønsted acids like HCl, these can sometimes promote side reactions. It is advisable to screen a variety of Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts to find the optimal conditions for your specific substrates[1][3]. The absence of a catalyst often results in very poor yields[1].
-
Inefficient Reaction Conditions: Temperature and reaction time are crucial parameters. While refluxing in ethanol is a common practice, some reactions may benefit from milder conditions to prevent byproduct formation, while others may require higher temperatures or solvent-free conditions to proceed to completion[1][4]. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time[4][5].
-
Poor Reactant Purity: The purity of the aldehyde, β-ketoester, and urea (or thiourea) is paramount. Impurities can lead to undesirable side reactions and significantly lower the yield of the desired pyrimidinone[1][5].
-
Solvent Effects: The polarity of the solvent can have a significant impact on the reaction rate and yield. Generally, polar solvents are preferred[1][6]. Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes[1][7][8].
Q2: I've isolated a yellow, highly fluorescent byproduct from my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP)[4][5]. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures[4]. This pathway directly competes with the desired Biginelli reaction.
To minimize the formation of this DHP byproduct, consider the following:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct[4].
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia[4].
-
Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may show a preference for one pathway over the other[4].
Q3: My crude product is difficult to purify. What are the common impurities and how can I remove them?
A3: Purification of substituted pyrimidinones can indeed be challenging. Common impurities include unreacted starting materials, the aforementioned Hantzsch dihydropyridine, and N-acylureas, which arise from a competing reaction between the β-ketoester and urea[5].
Here are some recommended purification strategies:
-
Recrystallization: This is often the most effective and economical method for purifying solid pyrimidinone products[9]. A single-solvent or a two-solvent system can be employed to remove impurities[9].
-
Flash Column Chromatography: For more complex mixtures or when recrystallization is ineffective, flash column chromatography using silica gel is a powerful technique for separating the desired product from byproducts and unreacted starting materials[9].
-
Preparative HPLC: For obtaining highly pure compounds, especially in the final stages of drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice[9].
Troubleshooting Guides
This section provides more in-depth troubleshooting for specific challenges you might encounter during the synthesis of substituted pyrimidinones.
Guide 1: Low Yields and Incomplete Conversion in the Biginelli Reaction
Low conversion of starting materials is a primary contributor to low yields. This troubleshooting guide will walk you through a systematic approach to identify and resolve the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in the Biginelli reaction.
Step-by-Step Troubleshooting Protocol
-
Verify Reactant Purity:
-
Action: Analyze your starting materials (aldehyde, β-ketoester, urea/thiourea) by NMR or other appropriate analytical techniques to ensure their purity.
-
Rationale: Impurities can act as inhibitors or participate in side reactions, consuming reactants and lowering the yield of the desired product[5].
-
-
Evaluate Catalyst Activity:
-
Action: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, verify the concentration. Consider screening different Lewis or Brønsted acid catalysts[1][3].
-
Rationale: The catalyst is crucial for the reaction to proceed efficiently. An inactive or inappropriate catalyst will lead to low conversion[1].
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the reaction temperature and time. Monitor the progress of the reaction at regular intervals using TLC.
-
Rationale: The optimal reaction conditions can be highly substrate-dependent. Some reactions may require elevated temperatures to overcome activation barriers, while others may need lower temperatures to prevent decomposition or side reactions[4].
-
-
Solvent Screening:
-
Action: Perform the reaction in a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, THF, or solvent-free).
-
Rationale: The solvent can influence the solubility of the reactants and intermediates, as well as the reaction kinetics. The diketo-enol tautomerization of the dicarbonyl reactant, which is crucial for the reaction, is solvent-dependent[10][11].
-
Guide 2: Managing Side Reactions in Pyrimidinone Synthesis
The formation of byproducts is a common challenge that can complicate purification and reduce yields. This guide focuses on identifying and mitigating common side reactions.
Common Side Reactions and Their Mitigation
| Side Product | Formation Mechanism | Mitigation Strategies |
| Hantzsch Dihydropyridine | Reaction of two equivalents of β-ketoester with the aldehyde and ammonia (from urea decomposition)[4]. | Lower reaction temperature, add urea last, screen different catalysts[4]. |
| Knoevenagel Condensation Product | Condensation between the aldehyde and the β-ketoester[2]. | Use a slight excess of urea (1.2-1.5 equivalents) to favor the formation of the N-acyliminium ion. |
| N-Acylurea | Competing reaction between the β-ketoester and urea. | Carefully control the stoichiometry of the reactants and the choice of catalyst. |
| Self-condensation of 1,3-dicarbonyl | A potential side reaction in the Pinner synthesis[4]. | Optimize base selection and stoichiometry. |
Reaction Pathway Diagram: Biginelli vs. Hantzsch
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sctunisie.org [sctunisie.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. | Semantic Scholar [semanticscholar.org]
- 11. pure.york.ac.uk [pure.york.ac.uk]
alternative catalysts for the preparation of 6-Methoxypyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-Methoxypyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and explore alternative catalytic systems for this important heterocyclic compound.
Section 1: General Troubleshooting & FAQs in Pyrimidinone Synthesis
This section addresses common challenges encountered during the synthesis of pyrimidinones, providing insights and actionable solutions.
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
Low yields in pyrimidinone synthesis can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions.[1][2]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure all reactants, such as formamide and the β-ketoester precursor, are of high purity and anhydrous. Moisture can significantly interfere with the cyclization process.[1]
-
Reaction Conditions:
-
Temperature: Overheating can lead to the decomposition of reactants and products. It is crucial to optimize the reaction temperature. Monitoring the reaction progress with Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[2]
-
Solvent: The choice of solvent is critical as it affects the solubility of reactants and the overall reaction rate. While alcohols like methanol or ethanol are commonly used, exploring other solvents or even solvent-free conditions might improve yields for your specific substrate.[1]
-
-
Catalyst Activity: If you are using a catalyst, ensure it is active. For reusable catalysts, regeneration might be necessary. For acid catalysts, the concentration should be carefully controlled.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reagents and intermediates, thus minimizing side product formation.[2]
Q2: I am observing the formation of unexpected side products in my reaction. What are they and how can I minimize them?
The formation of byproducts is a common issue in pyrimidine synthesis. The nature of these side products depends on the specific synthetic route employed.
Common Side Products and Solutions:
-
Self-Condensation of β-Ketoester: The β-ketoester starting material can undergo self-condensation, especially under basic conditions. To mitigate this, ensure a slow, controlled addition of the base or consider using a milder catalyst.
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of reactive intermediates or the amidine source. Employing anhydrous solvents and reagents is crucial.[1]
-
Incomplete Cyclization: In some cases, the reaction may stall after the initial condensation, leading to acyclic intermediates. This can be addressed by increasing the reaction time, adjusting the temperature, or adding a catalyst to facilitate the final cyclization and dehydration steps.[1]
Section 2: Alternative Catalytic Systems for the Preparation of this compound
To overcome the limitations of traditional synthetic methods, several alternative catalytic systems have been developed. This section provides a detailed overview of these modern approaches.
Copper-Catalyzed Synthesis
Copper catalysts have emerged as efficient and versatile tools for the synthesis of pyrimidines and pyrimidinones due to their low cost and good functional group tolerance.[3][4][5]
FAQ: Why should I consider a copper-catalyzed approach?
Copper-catalyzed reactions often proceed under milder conditions compared to traditional methods. They can offer higher atom economy and operational simplicity, making them an attractive option for both small-scale and large-scale synthesis.[4] Copper catalysts can activate substrates in various ways, facilitating C-N and C-C bond formations necessary for the pyrimidine ring closure.[3][6]
Troubleshooting Guide for Copper-Catalyzed Synthesis
-
Issue: Low Catalyst Activity.
-
Solution: The choice of copper salt (e.g., Cu(OAc)₂, CuI, Cu(OTf)₂) and ligand can significantly impact the reaction outcome.[3][7] Experiment with different copper sources and ligands to find the optimal combination for your specific substrates. Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.
-
-
Issue: Poor Regioselectivity.
-
Solution: The regioselectivity of the cyclization can sometimes be an issue. Modifying the electronic properties of the substrates or the steric bulk of the ligands can help control the regiochemical outcome.
-
Experimental Protocol: Copper-Catalyzed Synthesis of a Pyrimidinone Derivative
This protocol is a generalized example based on copper-catalyzed pyrimidine syntheses and should be optimized for the specific synthesis of this compound.
Materials:
-
β-ketoester (e.g., methyl 3-methoxy-3-oxopropanoate)
-
Amidine source (e.g., formamidine hydrochloride)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Potassium hydroxide (KOH)
-
Toluene
-
Magnetic stirrer
-
Reaction tube
Procedure:
-
To a 20 mL reaction tube, add the β-ketoester (0.3 mmol), formamidine hydrochloride (0.39 mmol), KOH (0.9 mmol), and Cu(OAc)₂ (0.03 mmol).[7]
-
Add toluene (2.5 mL) to the tube.[7]
-
Stir the mixture at 110 °C (oil bath temperature) for 24 hours under an open atmosphere.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL) and wash with brine (10 mL).[7]
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ | Toluene | 110 | 24 | Varies | [7] |
| Cu(II) triflate | - | Varies | Varies | Moderate-Good | [3] |
Reaction Pathway Visualization:
Caption: Copper-catalyzed synthesis of pyrimidinone.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for C-C and C-N bond formation and can be applied to the synthesis of functionalized pyrimidinones.[8]
FAQ: When is a palladium-catalyzed strategy most suitable?
This approach is particularly useful when starting from a pre-formed pyrimidine ring that requires further functionalization, for instance, through Suzuki or Stille coupling reactions.[8] It allows for the introduction of various substituents at specific positions of the pyrimidine core.
Troubleshooting Guide for Palladium-Catalyzed Synthesis
-
Issue: Catalyst Deactivation.
-
Solution: Palladium catalysts can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere. The choice of phosphine ligand is also critical to stabilize the palladium center and promote the desired catalytic cycle.[8]
-
-
Issue: Low Coupling Yield.
-
Solution: The efficiency of the cross-coupling reaction depends on the nature of the halide (or triflate) on the pyrimidine ring and the organometallic reagent. Optimizing the reaction conditions, including the base, solvent, and temperature, is essential.[8]
-
Experimental Protocol: Palladium-Catalyzed Arylation of a Pyrimidine Derivative
This is a generalized protocol and would require adaptation for the specific synthesis of a this compound precursor.
Materials:
-
Halogenated pyrimidine derivative (e.g., 6-chloro-2-methoxypyrimidine)
-
Arylboronic acid
-
Pd(PPh₃)₄ (3 mol%)
-
Copper(I)-thiophene-2-carboxylate (CuTC) (3 equiv.)
-
Tetrahydrofuran (THF)
-
Magnetic stirrer
Procedure:
-
In a reaction flask, combine the halogenated pyrimidine (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuTC (3.0 mmol).[8]
-
Add anhydrous THF under an inert atmosphere.
-
Reflux the reaction mixture for 18 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Purify the product by column chromatography.
Data Summary Table:
| Catalyst | Co-catalyst/Mediator | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuTC | THF | Reflux | 18 | 47 | [8] |
| Pd(PPh₃)₄ | CuBr·Me₂S | THF | Reflux | 24 | 22 | [8] |
Workflow Visualization:
Caption: Workflow for palladium-catalyzed arylation.
Modern Synthetic Technologies: Microwave-Assisted and Flow Chemistry
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in organic synthesis as it can significantly reduce reaction times and often improve yields.[9][10]
FAQ: What are the main advantages of using microwave synthesis?
The primary benefits are rapid heating, which can accelerate reaction rates, and the ability to reach higher temperatures and pressures safely in sealed vessels. This often leads to cleaner reactions with fewer side products.[10][11]
Troubleshooting Guide for Microwave-Assisted Synthesis:
-
Issue: Inconsistent Results.
-
Solution: Ensure uniform heating by using a dedicated microwave reactor with a stirrer. The volume of the reaction mixture should be appropriate for the size of the reaction vessel to avoid uneven heating.
-
-
Issue: Pressure Buildup.
-
Solution: Carefully choose a solvent with a boiling point suitable for the target reaction temperature. Monitor the pressure throughout the reaction and do not exceed the safety limits of the vessel.
-
Flow Chemistry
Continuous flow chemistry offers several advantages over batch synthesis, including enhanced safety, better process control, and easier scalability.[12][13]
FAQ: Why should I consider flow chemistry for pyrimidinone synthesis?
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities.[12] The small reactor volumes also improve safety when working with hazardous reagents or exothermic reactions.[13]
Troubleshooting Guide for Flow Chemistry Synthesis:
-
Issue: Reactor Clogging.
-
Solution: Ensure all starting materials are fully dissolved in the solvent before pumping them into the reactor. If a solid product is formed, a back-pressure regulator can sometimes help maintain solubility. In-line filtration can also be employed.
-
-
Issue: Incomplete Conversion.
-
Solution: Increase the residence time by slowing the flow rate or using a longer reactor coil. The reaction temperature can also be increased to improve the reaction rate.
-
Comparative Overview:
| Technology | Key Advantages | Common Issues |
| Microwave-Assisted | Rapid synthesis, improved yields, cleaner reactions.[9][10] | Inconsistent heating, pressure buildup. |
| Flow Chemistry | Enhanced safety, precise control, easy scalability.[12][13] | Reactor clogging, incomplete conversion. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Work-up Procedure for 6-Methoxypyrimidin-4(3H)-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxypyrimidin-4(3H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important chemical intermediate. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound has a low yield. What are the common causes and how can I optimize it?
A1: Low yields in the synthesis of pyrimidinones can often be attributed to several factors, including incomplete reactions, the formation of side products, and suboptimal work-up procedures.[1]
-
Incomplete Reaction: Ensure your starting materials are pure and anhydrous, as moisture can interfere with the reaction.[1] Reaction temperature and duration are also critical. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Side Reactions: The formation of byproducts is a common issue.[1] Depending on the specific synthetic route, these could include incompletely cyclized intermediates or polymers.[1] Careful control of reaction temperature can minimize the formation of these impurities.
-
Suboptimal Reaction Conditions: The choice of base and solvent is crucial. For instance, in syntheses involving a cyclocondensation, the strength and stoichiometry of the base can significantly impact the reaction's success.
Q2: I'm observing an insoluble precipitate during the acidic work-up of my reaction. What is it and how should I proceed?
A2: The precipitate is likely your desired product, this compound. Pyrimidinone derivatives can have limited solubility in acidic aqueous solutions.
A typical procedure involves acidifying the aqueous solution to a pH of approximately 3 with an acid like 6M hydrochloric acid.[2] This protonates any remaining basic species and causes the less soluble product to precipitate. The precipitate can then be collected by filtration.[2]
Q3: What is the best way to purify crude this compound?
A3: The primary methods for purifying this compound and related analogs are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[3][4] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For pyrimidinone derivatives, polar organic solvents such as ethanol, methanol, or acetone, sometimes in combination with water, have been used successfully.[2][4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a viable option.[1] A typical mobile phase could be a gradient of hexane and ethyl acetate.[1]
Q4: My purified this compound appears to be degrading over time. What are the optimal storage conditions?
A4: The stability of pyrimidinone derivatives can be sensitive to pH, light, and temperature.[5] For long-term storage, it is advisable to keep the solid compound in a cool, dark, and dry place. For solutions, storage at low temperatures (-20°C or -80°C) is recommended to minimize degradation.[5] It is also good practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
II. Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, presented in a cause-and-effect format to aid in rapid problem-solving.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Precipitation Upon Acidification | The product may be more soluble in the aqueous layer than anticipated.[6] | Before discarding the aqueous layer, extract it with an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.[1] |
| The pH of the solution was not sufficiently adjusted. | Use a pH meter to ensure the target pH for precipitation is reached. Add acid dropwise with vigorous stirring. | |
| Formation of an Emulsion During Extraction | The organic and aqueous layers have similar densities. | Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. | |
| Unexpected Spots on TLC After Work-up | The product may be unstable to the acidic or basic conditions used during the work-up.[6] | Test the stability of your product by exposing a small sample to the work-up conditions and monitoring by TLC.[6] If instability is observed, consider a milder work-up, such as using a buffered aqueous solution. |
| The product might be reacting with the extraction solvent. | Ensure the chosen solvent is inert to your product. | |
| Difficulty in Removing a Specific Impurity | The impurity has similar polarity to the product. | If recrystallization is ineffective, try column chromatography with a different solvent system to alter the selectivity. |
| For impurities like triphenylphosphine oxide (from a Wittig or Mitsunobu reaction), specific work-up procedures can be employed. | Suspend the crude material in a non-polar solvent like pentane or hexane and filter. The desired product may be more soluble, while the phosphine oxide remains on the filter.[7] |
III. Experimental Protocols
Protocol 1: General Acidic Work-up and Precipitation
This protocol is a standard procedure for isolating this compound from a basic reaction mixture.
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Concentration (Optional): If the reaction was performed in a volatile organic solvent, it may be concentrated under reduced pressure.
-
Dissolution: Dissolve the residue in water.
-
Acidification: Slowly add a suitable acid (e.g., 6M HCl) with stirring until the pH of the solution is approximately 3.[2] Monitor the pH with a pH meter or pH paper.
-
Precipitation: Continue stirring the mixture in an ice bath for a period to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Recrystallization for Purification
This protocol outlines the steps for purifying the crude product by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or a mixture of ethanol and water is often a good starting point.[2] The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualization of the General Work-up and Purification Workflow
Caption: General workflow for the work-up and purification of this compound.
IV. References
-
Synthesis of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. National Institutes of Health (NIH). --INVALID-LINK--
-
Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol. Benchchem. --INVALID-LINK--
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. --INVALID-LINK--
-
Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents. --INVALID-LINK--
-
Stability issues of 4-methoxypyrimidin-5-ol in solution. Benchchem. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Strategies to Improve the Regioselectivity of 6-Methoxypyrimidin-4(3H)-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the chemical modification of 6-methoxypyrimidin-4(3H)-one. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of many therapeutic agents.[1][2][3][4] Understanding and controlling their reactivity is paramount for efficient drug discovery and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of these reactions.
Understanding the Reactivity of this compound
This compound possesses multiple reactive sites, leading to potential challenges in achieving desired regioselectivity. The primary sites for electrophilic attack are the nitrogen atoms (N1 and N3) and the electron-rich carbon at the C5 position. The oxygen atom of the carbonyl group can also undergo reactions such as O-alkylation. The methoxy group at the C6 position is an electron-donating group, which influences the electron density of the pyrimidine ring and, consequently, its reactivity.
Here is a visual representation of the key reactive sites on the this compound scaffold:
Caption: Key reactive sites on this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
How can I selectively alkylate the N1 versus the N3 position?
Issue: Alkylation of this compound often results in a mixture of N1 and N3 alkylated products, leading to difficult separation and reduced yield of the desired isomer.
Underlying Principles: The relative nucleophilicity of N1 and N3 is influenced by steric hindrance and the electronic environment. The N1 position is generally less sterically hindered than the N3 position, which is flanked by the carbonyl group. However, the acidity of the N-H protons can also play a role, with the N3 proton often being more acidic.
Troubleshooting Strategies:
-
Steric Control: Employing bulky alkylating agents can favor alkylation at the less sterically hindered N1 position.
-
Protecting Groups: A common strategy is to use protecting groups to block one of the nitrogen atoms, allowing for selective alkylation of the other.[5][6][7] For example, a removable protecting group can be introduced at the N3 position, directing alkylation to N1. Subsequent deprotection yields the N1-alkylated product.
-
Reaction Conditions:
-
Base: The choice of base can significantly influence the regioselectivity. A milder base may favor kinetic control, potentially leading to higher selectivity. Stronger bases like sodium hydride (NaH) can lead to the formation of a dianion, which may exhibit different reactivity.
-
Solvent: The polarity of the solvent can affect the solubility of the pyrimidinone salt and the transition state energies for alkylation at each nitrogen. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF) is recommended.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Illustrative Workflow for Selective N1-Alkylation:
Caption: Workflow for selective N1-alkylation using a protecting group strategy.
Experimental Protocol: Selective N1-Alkylation using a Benzyl Protecting Group
-
Protection of N3: To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and benzyl bromide. Heat the reaction mixture to afford the N3-benzylated intermediate.
-
N1-Alkylation: Isolate the N3-protected intermediate and dissolve it in a fresh solvent. Add a base (e.g., NaH) and the desired alkylating agent (R-X).
-
Deprotection: After the N1-alkylation is complete, remove the benzyl group via hydrogenolysis (e.g., H₂, Pd/C) to yield the pure N1-alkylated product.
| Parameter | Condition for N1-selectivity | Condition for N3-selectivity |
| Alkylating Agent | Bulky (e.g., isopropyl iodide) | Less bulky (e.g., methyl iodide) |
| Protecting Group | Protect N3 | Protect N1 |
| Base | Milder base (e.g., K₂CO₃) | Stronger base (e.g., NaH) may favor N3 in some cases |
| Solvent | Nonpolar (e.g., Toluene) | Polar aprotic (e.g., DMF) |
How can I achieve selective C5-functionalization over N- or O-functionalization?
Issue: Electrophilic substitution at the C5 position can be challenging due to the competing nucleophilicity of the nitrogen and oxygen atoms. Reactions like acylation can lead to a mixture of C5-acylated, N-acylated, and O-acylated products.
Underlying Principles: The C5 position is activated towards electrophilic attack by the electron-donating methoxy group at C6 and the ring nitrogens. However, the lone pairs on the nitrogen and oxygen atoms are often more readily available for reaction.
Troubleshooting Strategies:
-
Directing Groups: The use of a directing group can effectively guide an electrophile to the C5 position.[8][9][10][11][12] A directing group temporarily attaches to a nearby atom (often N1 or N3) and positions the electrophile for attack at C5. The pyrimidine ring itself can sometimes act as a directing group.[8][10]
-
Reaction Type:
-
Friedel-Crafts Acylation: Under Lewis acid catalysis (e.g., AlCl₃), Friedel-Crafts acylation can favor C5-acylation. The Lewis acid can coordinate to the carbonyl oxygen, further activating the ring towards electrophilic substitution.
-
Vilsmeier-Haack Reaction: This reaction is a classic method for formylating electron-rich aromatic rings and can be effective for introducing a formyl group at the C5 position.
-
Halogenation: Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can lead to selective C5-halogenation.
-
-
Protecting the N and O positions: Protecting both the N1/N3 and O4 positions can leave C5 as the most reactive site for electrophilic attack. For instance, using a p-benzyloxybenzyloxy group can mask the oxo function of the pyrimidinone.[13]
Logical Flow for C5-Selective Reactions:
Caption: Decision tree for achieving C5-functionalization.
How can I favor O-alkylation over N-alkylation?
Issue: Similar to the N1/N3 selectivity issue, alkylation can occur at either the exocyclic oxygen or the ring nitrogens.
Underlying Principles: The outcome of O- vs. N-alkylation is often governed by Hard and Soft Acid and Base (HSAB) theory. The nitrogen atoms are generally considered "softer" nucleophiles, while the oxygen atom is a "harder" nucleophile. "Hard" electrophiles tend to react with hard nucleophiles, and "soft" electrophiles with soft nucleophiles.
Troubleshooting Strategies:
-
Nature of the Alkylating Agent:
-
Hard Electrophiles: Using hard alkylating agents, such as alkyl sulfates (e.g., dimethyl sulfate) or Meerwein's salt (triethyloxonium tetrafluoroborate), will favor O-alkylation.
-
Soft Electrophiles: Softer alkylating agents like alkyl iodides will preferentially react at the softer nitrogen atoms.
-
-
Counter-ion: The choice of the counter-ion in the pyrimidinone salt can influence the site of alkylation. Silver salts, for instance, are known to promote O-alkylation.
-
Solvent: Aprotic, non-polar solvents can favor O-alkylation by minimizing the solvation of the oxygen anion, making it more nucleophilic.
| Factor | Favors O-Alkylation | Favors N-Alkylation |
| Alkylating Agent | Hard (e.g., (CH₃)₂SO₄) | Soft (e.g., CH₃I) |
| Salt Form | Silver salt | Sodium or potassium salt |
| Solvent | Aprotic, non-polar (e.g., Benzene) | Polar aprotic (e.g., DMF) |
References
- 1. irjmets.com [irjmets.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of 6-Methoxypyrimidin-4(3H)-one Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxypyrimidin-4(3H)-one analogs. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor aqueous solubility encountered with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the developability of your promising drug candidates.
I. Troubleshooting Guide: Real-Time Experimental Challenges
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing immediate, actionable solutions.
Q1: My this compound analog is precipitating out of my aqueous buffer during my in vitro assay. What are my immediate options to keep it in solution?
A1: Immediate precipitation is a common hurdle. Here are a few rapid strategies to consider, starting with the simplest:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[1][2]
-
Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used and generally have low toxicity in parenteral formulations.[2]
-
Starting Concentrations: Begin with low percentages (e.g., 1-5% v/v) of the co-solvent and gradually increase as needed, while being mindful of the potential for the co-solvent to interfere with your assay.
-
-
pH Adjustment: this compound and its analogs are often weakly acidic or basic. Modifying the pH of your buffer can ionize the compound, which typically increases its aqueous solubility.[3][4][5]
-
For Weakly Acidic Analogs: Increasing the pH above the compound's pKa will lead to the formation of a more soluble anionic species.[3]
-
For Weakly Basic Analogs: Lowering the pH below the compound's pKa will result in a more soluble cationic species.[3]
-
Caution: Ensure the pH change does not negatively impact your assay's biological components or the stability of your compound.
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[1]
-
Commonly Used Surfactants: Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are non-ionic surfactants frequently used in parenteral formulations.[6]
-
Working Concentrations: Start with concentrations at or slightly above the critical micelle concentration (CMC) to ensure micelle formation.
-
Q2: I've identified a promising analog, but its low solubility is hindering my ability to achieve adequate exposure in animal studies. What are the next steps for formulation development?
A2: When moving from in vitro to in vivo studies, a more robust and scalable solubility enhancement strategy is required. Here's a decision tree to guide your formulation development:
Caption: Decision tree for solubility enhancement strategies.
-
Salt Formation: If your analog has an ionizable functional group (acidic or basic), salt formation is often the most effective and common method to increase solubility and dissolution rates.[7][8][9] The resulting salt will have a different crystal lattice and physicochemical properties than the parent molecule.[9]
-
Protocol: A salt screening study involves reacting the active pharmaceutical ingredient (API) with a variety of counterions to identify stable, crystalline salts with improved solubility.[10]
-
-
Co-crystallization: For non-ionizable compounds, co-crystallization is an excellent alternative.[11] This technique involves combining the API with a pharmaceutically acceptable co-former in the same crystal lattice, which can enhance solubility and dissolution without altering the chemical structure of the API.[11][12][13][14][15]
-
Amorphous Solid Dispersions (ASDs): If crystalline approaches are unsuccessful, consider creating an amorphous solid dispersion. In an ASD, the drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[16][17][18][19][20] The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and dissolution rate.[18]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems can be effective. These formulations can improve drug solubilization in the gastrointestinal tract and facilitate absorption.[21]
Q3: My amorphous solid dispersion is showing signs of recrystallization upon storage. How can I improve its physical stability?
A3: The physical stability of an ASD is critical, as recrystallization will negate the solubility advantage.[17] Here are some strategies to enhance stability:
-
Polymer Selection: The choice of polymer is crucial. Polymers with a high glass transition temperature (Tg) can help prevent molecular mobility and thus crystallization. Hydrophilic polymers that can interact with the drug through hydrogen bonding can also stabilize the amorphous state.
-
Drug Loading: High drug loading can increase the propensity for crystallization. Experiment with lower drug-to-polymer ratios to improve stability.
-
Addition of a Second Polymer: Sometimes, a combination of polymers can provide better stability than a single polymer.
-
Storage Conditions: Store the ASD at low temperature and humidity to minimize molecular mobility and water absorption, which can act as a plasticizer and promote crystallization.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the solubility of this compound analogs.
Q1: Why do this compound analogs often exhibit poor solubility?
A1: The poor solubility of many this compound analogs can be attributed to several physicochemical properties:
-
High Crystal Lattice Energy: The planar structure of the pyrimidinone ring can lead to efficient crystal packing.[22] This results in a stable crystal lattice with high lattice energy, which must be overcome for the molecule to dissolve.[23][24][25][26][27] A high melting point is often indicative of high crystal packing energy and consequently lower solubility.[22]
-
Molecular Planarity and Aromaticity: The aromatic nature and planarity of the core structure contribute to strong intermolecular interactions (e.g., pi-pi stacking) in the solid state, further stabilizing the crystal lattice.
-
Hydrophobicity: The methoxy group and other substituents on the pyrimidinone ring can increase the lipophilicity of the molecule, reducing its affinity for aqueous media.
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your experimental data correctly.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system is at equilibrium.[28][29][30] It is an intrinsic property of the most stable crystalline form of the compound.[28]
-
Kinetic Solubility: This is the concentration of a compound at which it precipitates from a solution under a specific set of experimental conditions.[28][29] It is often measured in high-throughput screening assays where a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[31] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state or the solubility of a metastable or amorphous form.[29][32]
Why it matters: Relying solely on kinetic solubility data can be misleading, as a supersaturated solution is thermodynamically unstable and may precipitate over time.[28] For formulation development, determining the thermodynamic solubility is essential for creating a stable and effective drug product.[32]
Q3: What analytical techniques are commonly used to measure the solubility of these analogs?
A3: Several analytical methods can be used to determine the concentration of your dissolved compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the dissolved drug in a saturated solution.[33][34] It is often the gold standard for solubility determination.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for concentration measurement.[34]
-
Nephelometry: This technique measures the amount of light scattered by undissolved particles in a solution and can be used to determine the point of precipitation in kinetic solubility assays.[35]
-
Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM): These thermal analysis techniques can be used to determine the solubility of a drug in semi-solid excipients.[33]
Q4: How do I choose the right solubility enhancement technique for my specific analog?
A4: The choice of technique depends on the physicochemical properties of your analog and the intended application. The following table summarizes the key considerations for the most common approaches:
| Technique | Key Requirements for the Analog | Advantages | Disadvantages |
| Salt Formation | Ionizable functional group (acidic or basic)[7] | Significant solubility increase is common; well-established regulatory path.[8] | Not applicable to non-ionizable compounds; potential for disproportionation. |
| Co-crystallization | Ability to form hydrogen bonds with a co-former. | Applicable to non-ionizable compounds; can improve other properties like stability.[12][13] | Co-former selection can be challenging; potential for dissociation.[11] |
| Amorphous Solid Dispersion (ASD) | Thermally stable (for hot-melt extrusion) or soluble in a suitable solvent (for spray drying).[17] | Broad applicability to a wide range of compounds; can achieve high solubility enhancement.[16] | Thermodynamically unstable and can recrystallize; potential for polymer-drug interactions.[17] |
| Use of Co-solvents | Soluble in a water-miscible organic solvent. | Simple and quick to implement for in vitro assays.[2] | Potential for in vivo precipitation upon dilution; may interfere with assays.[1] |
| Use of Surfactants | Lipophilic nature to partition into micelles. | Can significantly increase apparent solubility.[1] | Potential for toxicity with some surfactants; may affect drug permeability.[36] |
III. Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol is a standard method for determining the equilibrium solubility of a compound.[37][38]
-
Preparation: Add an excess amount of the this compound analog to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container (e.g., a glass vial with a screw cap).
-
Equilibration: Place the container in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[34]
-
Solid-State Analysis: It is good practice to analyze the remaining solid by a technique like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. jmpas.com [jmpas.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pharmtech.com [pharmtech.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pharmacyjournal.in [pharmacyjournal.in]
- 15. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. tandfonline.com [tandfonline.com]
- 18. ijrpr.com [ijrpr.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. ovid.com [ovid.com]
- 27. researchgate.net [researchgate.net]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. researchgate.net [researchgate.net]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. researchgate.net [researchgate.net]
- 32. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 34. improvedpharma.com [improvedpharma.com]
- 35. rheolution.com [rheolution.com]
- 36. Effect of solubilizing excipients on permeation of poorly water-soluble compounds across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. lup.lub.lu.se [lup.lub.lu.se]
preventing degradation of 6-Methoxypyrimidin-4(3H)-one during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation and Maximizing Yield.
Welcome to the technical support center dedicated to the synthesis of 6-Methoxypyrimidin-4(3H)-one. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to help you prevent product degradation, minimize impurity formation, and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing a significantly low or no yield of this compound. What are the potential causes and how can I improve the outcome?
A1: Low yields in pyrimidine synthesis are a common challenge and can often be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, and competing side reactions.[1][2]
Potential Causes & Solutions:
-
Incomplete Cyclization: The core of pyrimidinone synthesis is the cyclization reaction. Incomplete cyclization can result from:
-
Insufficient Activation: The carbonyl group for cyclization may not be sufficiently activated.
-
Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) while systematically optimizing the reaction temperature. Some reactions may require elevated temperatures to overcome the activation energy, while for others, lower temperatures might be necessary to prevent side reactions.[1][6]
-
-
-
Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to the formation of unwanted byproducts.
-
Solution: Ensure all reactants, such as 3,3-dimethoxyacrylate derivatives and S-methylisothiourea, are of high purity. If necessary, purify the starting materials before use. Also, ensure that anhydrous conditions are maintained if the reaction is sensitive to moisture, as water can lead to the hydrolysis of starting materials or intermediates.[3]
-
-
Competing Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.
-
Solution: Carefully control the stoichiometry of the reactants. An excess of one reactant may favor a competing reaction pathway. The order of addition of reactants can also influence the outcome.
-
Q2: My final product is contaminated with an impurity that appears to be the demethylated analogue, Uracil-6-methanol. How can I prevent this N-demethylation?
A2: The methoxy group at the 6-position of the pyrimidinone ring can be susceptible to cleavage under certain conditions, leading to the formation of the corresponding hydroxyl derivative.
Potential Causes & Solutions:
-
Acidic Conditions: Strong acidic conditions during workup or purification can lead to the hydrolysis of the methoxy group.
-
Solution: Use mild acidic conditions for neutralization, or consider an alternative workup procedure that avoids strong acids. If acidic conditions are necessary, they should be performed at low temperatures and for the shortest possible duration. The hydrolytic stability of similar compounds has been shown to be pH-dependent.[7][8][9]
-
-
Lewis Acid Catalysts: Some Lewis acids used to drive the cyclization can also promote the cleavage of the methoxy group.
-
Solution: If you suspect the Lewis acid is causing demethylation, consider screening alternative catalysts that are less harsh.
-
Q3: I am detecting impurities that suggest the pyrimidine ring has opened. What causes this degradation and how can it be avoided?
A3: Pyrimidine rings are generally stable, but under certain conditions, they can undergo ring-opening.
Potential Causes & Solutions:
-
Harsh Basic Conditions: While a base is often required for the cyclization step, excessively strong or prolonged exposure to basic conditions can promote nucleophilic attack and subsequent ring cleavage.
-
Solution: Optimize the base concentration and reaction time. Use just enough base to facilitate the reaction and monitor the reaction progress closely to avoid prolonged exposure.
-
-
Nucleophilic Attack: The presence of strong nucleophiles in the reaction mixture can lead to the opening of the pyrimidine ring.
-
Solution: Ensure the purity of your starting materials and solvents to avoid introducing strong nucleophiles.
-
Q4: My purified this compound seems to degrade upon storage. What are the likely degradation pathways and what are the optimal storage conditions?
A4: The stability of this compound can be compromised by environmental factors such as air, light, and temperature.
Potential Causes & Solutions:
-
Oxidation: The pyrimidinone ring can be susceptible to oxidation, especially if it has electron-donating groups.[10]
-
Solution: Store the purified product under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
-
Photodegradation: Exposure to UV or visible light can promote the degradation of pyrimidine derivatives.[11][12]
-
Solution: Store the compound in an amber vial or a container that protects it from light.
-
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes.
-
Solution: Store the compound at a low temperature, such as in a refrigerator or freezer, to enhance its long-term stability.
-
Visualizing the Chemistry: Synthesis and Degradation Pathways
To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the general synthesis pathway for this compound and its common degradation routes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines [organic-chemistry.org]
- 5. A base promoted cyclization of N-propargylaminopyridines. Synthesis of imidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Robust Synthesis of 6-Methoxypyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-Methoxypyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a robust and reproducible synthesis of this important heterocyclic compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its reliable synthesis is crucial for the timely advancement of research and development projects. This guide will walk you through a validated two-step synthetic route, highlighting critical parameters and providing solutions to common challenges encountered during the experimental process.
Overall Synthetic Workflow
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of 6-Hydroxypyrimidin-4(3H)-one: Cyclocondensation of a suitable C3-dicarbonyl precursor with a formamidine source.
-
Step 2: Selective O-Methylation: Methylation of the hydroxyl group of 6-Hydroxypyrimidin-4(3H)-one to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 6-Hydroxypyrimidin-4(3H)-one
This initial step is critical as the purity of the resulting 6-Hydroxypyrimidin-4(3H)-one directly impacts the efficiency of the subsequent methylation.
Experimental Protocol: Cyclocondensation
A common and effective method involves the reaction of a malonic acid ester with formamide in the presence of a base.[1]
Reagents and Materials:
-
Diethyl malonate
-
Formamide
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for neutralization)
-
Water
Procedure:
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate and formamide.
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-Hydroxypyrimidin-4(3H)-one.
Troubleshooting Guide: 6-Hydroxypyrimidin-4(3H)-one Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure all reagents are anhydrous. - Increase reflux time and monitor by TLC until starting materials are consumed. |
| Suboptimal base concentration. | - Use freshly prepared sodium ethoxide. The stoichiometry of the base is crucial. | |
| Product loss during workup. | - Ensure complete precipitation by adjusting the pH carefully. - Wash the precipitate with minimal cold solvent to avoid dissolution. | |
| Impure Product | Presence of unreacted starting materials. | - Optimize reaction time and temperature to ensure full conversion. - Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture). |
| Formation of side products. | - The reaction of diethyl malonate with formamide can sometimes lead to the formation of N,N'-diformyl-diaminomalonamide. Ensure proper stoichiometry and reaction conditions to minimize this. |
Frequently Asked Questions (FAQs): 6-Hydroxypyrimidin-4(3H)-one Synthesis
Q1: Can I use other malonic acid derivatives?
A1: Yes, other malonic esters like dimethyl malonate can be used. However, reaction times and yields may vary, requiring some optimization.
Q2: What is the role of formamide in this reaction?
A2: Formamide serves as the source of the N-C-N fragment required to form the pyrimidine ring.
Part 2: Selective O-Methylation of 6-Hydroxypyrimidin-4(3H)-one
The key challenge in this step is achieving selective O-methylation over N-methylation. The pyrimidinone ring possesses two potential sites for methylation: the oxygen at the 6-position and the nitrogen at the 3-position.
Caption: Competing O- and N-methylation pathways.
Experimental Protocol: O-Methylation
This protocol is designed to favor O-methylation.
Reagents and Materials:
-
6-Hydroxypyrimidin-4(3H)-one
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Suspend 6-Hydroxypyrimidin-4(3H)-one and potassium carbonate in acetone.
-
Add methyl iodide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography (silica gel, e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.
Troubleshooting Guide: O-Methylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature moderately. - Ensure the base is anhydrous and of good quality. |
| Formation of N-methylated side product. | - The choice of solvent and base is critical for selectivity. Aprotic polar solvents like DMF can sometimes favor N-alkylation. Acetone is often a good starting point for O-selectivity.[2] - A milder base like K₂CO₃ is generally preferred over stronger bases like NaH to favor O-methylation. | |
| Di-methylation. | - Use a stoichiometric amount of the methylating agent. An excess can lead to the methylation of both the oxygen and nitrogen atoms. | |
| Difficult Purification | Co-elution of O- and N-methylated isomers. | - Optimize the chromatography mobile phase. A less polar solvent system might improve separation. - Consider derivatization of one isomer to facilitate separation, followed by removal of the protecting group. |
Frequently Asked Questions (FAQs): O-Methylation
Q1: What are the best methylating agents for this reaction?
A1: Methyl iodide and dimethyl sulfate are commonly used. Methyl iodide is generally more reactive. The choice may depend on safety considerations and reaction scale.
Q2: How can I confirm the structure of the O-methylated versus the N-methylated product?
A2: ¹H NMR spectroscopy is a powerful tool. The chemical shift of the methoxy group protons (O-CH₃) will be different from that of the N-methyl group protons (N-CH₃). Additionally, the proton on the pyrimidine ring will show different coupling patterns and chemical shifts in the two isomers. 2D NMR techniques like HMBC can definitively establish the connectivity.
Q3: Is it possible to completely avoid N-methylation?
A3: While complete avoidance can be challenging, optimizing the reaction conditions (solvent, base, temperature, and stoichiometry of the methylating agent) can significantly favor the desired O-methylation, often to a degree where the N-methylated product is a minor impurity that can be removed during purification.[2]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere.
References
Validation & Comparative
A-Comparative-Guide-to-the-Structural-Confirmation-of-6-Methoxypyrimidin-4(3H)-one-using-2D-NMR
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection.[1][2][3] For heterocyclic compounds such as 6-Methoxypyrimidin-4(3H)-one, a scaffold of interest in medicinal chemistry, reliance on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) alone can introduce a critical element of ambiguity. This guide provides an in-depth, data-supported comparison of 1D and two-dimensional (2D) NMR techniques, demonstrating the decisive power of a multi-dimensional approach for the structural elucidation of this molecule. We will explore not just the "how" but the "why" behind the experimental choices, offering a robust, self-validating workflow for researchers, scientists, and drug development professionals.[4][5]
The Challenge: Limitations of 1D NMR
A standard 1D proton (¹H) NMR spectrum of this compound provides initial, yet incomplete, evidence. It reveals the number of distinct proton environments, their chemical shifts, and through integration, the relative number of protons in each environment. While ¹³C NMR complements this by showing the number of unique carbon environments, assigning these signals definitively to the proposed structure remains a hypothesis.
Consider the potential for isomerism. Could the methoxy group be at position 2 or 5 instead of 6? Could an alternative tautomeric form exist? 1D NMR often lacks the connectivity data required to definitively rule out such possibilities, leaving a margin of error that is unacceptable in pharmaceutical development.
The Solution: A Multi-dimensional NMR Workflow
The workflow is a systematic process of data acquisition and analysis, designed to build the molecular structure piece by piece.
Figure 1: A systematic workflow for NMR-based structural elucidation.
Experimental Protocol: A Self-Validating System
The integrity of NMR data begins with meticulous sample preparation.[6] This protocol is designed to yield high-quality, reproducible spectra.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-15 mg of this compound and transfer it to a clean, dry vial. Causality: This concentration provides an optimal balance between achieving a strong signal-to-noise ratio and ensuring complete dissolution, which is critical for sharp, well-resolved peaks.[7]
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial. Causality: DMSO-d6 is an excellent solvent for many polar organic compounds. Its use ensures that the labile N-H proton is observable, which is crucial for complete structural characterization.[8]
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution free of particulate matter is essential. Causality: Undissolved particles disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[9]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube. Causality: Filtering removes any microparticulates, safeguarding the quality of the final spectra.[7]
-
Data Acquisition: Acquire a suite of NMR spectra on a spectrometer (e.g., 500 MHz or higher). This should include:
Data Analysis and Interpretation
Let's analyze the expected data for this compound, demonstrating how each experiment builds upon the last to provide an unambiguous structural proof.
Table 1: Hypothetical 1D NMR Data (¹H and ¹³C) in DMSO-d6
| Atom # | Label | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) | DEPT-135 |
| 1 | N-H | ~12.10 | broad s | 1H | - | - |
| 2 | C2-H | 7.85 | s | 1H | 155.2 | CH |
| 5 | C5-H | 5.80 | s | 1H | 90.5 | CH |
| 7 | OCH₃ | 3.80 | s | 3H | 55.0 | CH₃ |
| 4 | C4 | - | - | - | 165.8 | C (quat) |
| 6 | C6 | - | - | - | 162.5 | C (quat) |
Note: Chemical shifts are estimated and may vary based on experimental conditions.
Analysis of 1D Data: The 1D spectra suggest the presence of two aromatic/olefinic protons, a methoxy group, and a labile proton, consistent with the proposed structure. The DEPT-135 experiment helps identify the CH₃, two CH, and two quaternary carbons. However, this data alone does not confirm the connectivity. For instance, it doesn't prove that the methoxy group is attached to C6.
Comparative Analysis using 2D NMR
A. ¹H-¹H COSY: Mapping Proton Neighbors
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15][16]
-
Expected Result: For this compound, no cross-peaks are expected in the COSY spectrum between the protons at 7.85 ppm (H2), 5.80 ppm (H5), and 3.80 ppm (OCH₃).
-
Interpretation vs. 1D: This lack of correlation is itself a crucial piece of data. It confirms that H2, H5, and the methoxy protons are isolated spin systems, separated by more than three bonds or by heteroatoms/quaternary carbons, which aligns perfectly with the proposed structure.
B. ¹H-¹³C HSQC: The Direct Connection
The HSQC experiment creates a correlation peak for each proton and the carbon to which it is directly attached (a one-bond correlation).[17][18][19] This is the most reliable method for assigning the signals of protonated carbons.
-
Expected Result:
-
A cross-peak connecting the ¹H signal at 7.85 ppm to the ¹³C signal at 155.2 ppm.
-
A cross-peak connecting the ¹H signal at 5.80 ppm to the ¹³C signal at 90.5 ppm.
-
A cross-peak connecting the ¹H signal at 3.80 ppm to the ¹³C signal at 55.0 ppm.
-
-
Interpretation vs. 1D: This experiment definitively assigns C2, C5, and C7 (the methoxy carbon), removing any ambiguity from the 1D carbon spectrum assignments for these specific atoms.
C. ¹H-¹³C HMBC: Assembling the Skeleton
The HMBC experiment is the key to the puzzle, revealing correlations between protons and carbons that are two or three bonds away.[20][21] It allows us to piece together the molecular fragments identified by COSY and HSQC.
Table 2: Key Expected 2D NMR Correlations
| Experiment | Proton (¹H) | Correlates to... | Interpretation (Confirms Bond Connectivity) |
| HSQC | H2 (7.85 ppm) | C2 (155.2 ppm) | Direct ¹J(C,H) bond at position 2 |
| HSQC | H5 (5.80 ppm) | C5 (90.5 ppm) | Direct ¹J(C,H) bond at position 5 |
| HSQC | OCH₃ (3.80 ppm) | C7 (55.0 ppm) | Direct ¹J(C,H) bond of the methoxy group |
| HMBC | H2 (7.85 ppm) | C4 (165.8 ppm), C6 (162.5 ppm) | H2 is adjacent to C4 and C6 |
| HMBC | H5 (5.80 ppm) | C4 (165.8 ppm), C6 (162.5 ppm) | H5 is adjacent to C4 and C6 |
| HMBC | OCH₃ (3.80 ppm) | C6 (162.5 ppm) | Methoxy group is attached to C6 |
| HMBC | N-H (~12.10 ppm) | C2 (155.2 ppm), C6 (162.5 ppm) | N-H is between C2 and C6 |
-
Decisive Interpretation: The HMBC data provides the irrefutable links. The correlation from the methoxy protons (H7) to only C6 confirms the regiochemistry, ruling out other isomers. The correlations from H2 and H5 to both quaternary carbons (C4 and C6) lock the pyrimidine ring structure in place.
Figure 2: Key HMBC correlations confirming the structure.
Conclusion: The Imperative of 2D NMR
References
- 1. researchmap.jp [researchmap.jp]
- 2. azooptics.com [azooptics.com]
- 3. news-medical.net [news-medical.net]
- 4. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. organomation.com [organomation.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC – All About Drugs [allfordrugs.com]
- 13. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. fiveable.me [fiveable.me]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
comparative analysis of different synthetic methods for 6-Methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methoxypyrimidin-4(3H)-one
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the vast family of pyrimidine derivatives, this compound stands out as a versatile intermediate in the synthesis of a wide array of compounds with potential pharmacological activities. Its strategic placement of a methoxy group and a keto-enol tautomerism capability makes it a valuable building block for developing novel kinase inhibitors, antiviral agents, and other targeted therapies. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in the field of drug discovery and development.
This comprehensive guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy that aligns with their specific research goals, scale, and available resources.
Synthetic Strategies: A Head-to-Head Comparison
Two principal synthetic strategies emerge from the literature for the construction of the this compound core:
-
Route 1: The Classical Cyclocondensation Approach. This is a convergent and widely employed method for constructing the pyrimidine ring from acyclic precursors.
-
Route 2: The Multi-Step Transformation of a Pre-formed Pyrimidine Ring. This approach involves the initial synthesis of a functionalized pyrimidine, followed by a series of transformations to introduce the desired methoxy group.
The choice between these routes is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance for multi-step procedures.
Route 1: The Elegance of Cyclocondensation
The most direct and atom-economical approach to this compound is the cyclocondensation of a suitable three-carbon electrophilic component with a nucleophilic N-C-N fragment. This strategy builds the heterocyclic core in a single, efficient step.
Causality Behind Experimental Choices
The success of this reaction hinges on the appropriate selection of starting materials. A β-ketoester or a malonic ester derivative bearing a methoxy group at the appropriate position serves as the ideal three-carbon component. Formamidine is the most common N-C-N source for introducing the N1 and C2 atoms of the pyrimidine ring without substitution at the 2-position.
The reaction is typically carried out under basic conditions. The base, commonly sodium methoxide or sodium ethoxide, serves a dual purpose: it deprotonates the active methylene group of the three-carbon component, initiating the condensation, and also acts as a catalyst for the cyclization and subsequent dehydration steps. The choice of an alcoholic solvent, corresponding to the alkoxide base, is crucial to prevent transesterification side reactions.
Experimental Protocol: Cyclocondensation of Methyl 3-methoxy-3-oxopropanoate with Formamidine
This protocol is a representative example of the cyclocondensation approach.
Step 1: Preparation of the Sodium Salt of Methyl Formylacetate (if starting from Methyl Methoxyacetate)
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, sodium methoxide (1.1 equivalents) is suspended in anhydrous diethyl ether.
-
A mixture of methyl methoxyacetate (1 equivalent) and ethyl formate (1.1 equivalents) is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting solid, the sodium salt of methyl formylacetate, is filtered, washed with anhydrous diethyl ether, and dried under vacuum.
Step 2: Cyclocondensation Reaction
-
The dried sodium salt of methyl formylacetate (1 equivalent) and formamidine hydrochloride (1.1 equivalents) are suspended in anhydrous ethanol.
-
Sodium ethoxide (2.2 equivalents) is added portion-wise to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 6-7 with hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried to afford this compound.
Diagram of the Cyclocondensation Pathway
Caption: Synthetic pathway for Route 1 via cyclocondensation.
Route 2: The Stepwise Functionalization Approach
An alternative strategy involves the construction of a dihydroxypyrimidine core, followed by selective chlorination and subsequent methoxylation. This route offers a different kind of synthetic flexibility, allowing for the potential synthesis of various analogs from a common intermediate.
Causality Behind Experimental Choices
This multi-step synthesis begins with the well-established condensation of a malonic ester with urea or a related compound to form a 4,6-dihydroxypyrimidine. This intermediate exists in its more stable tautomeric form, pyrimidine-4,6(1H,5H)-dione.
The subsequent chlorination step is critical. Reagents like phosphorus oxychloride (POCl₃) or triphosgene are commonly employed to convert the hydroxyl groups into more reactive chloro groups. The choice of chlorinating agent and reaction conditions can influence the yield and selectivity of the reaction.
Finally, the introduction of the methoxy group is achieved through a nucleophilic aromatic substitution reaction. Sodium methoxide is the reagent of choice, and the reaction is typically performed in methanol. The reactivity of the chloro groups on the pyrimidine ring facilitates this substitution. Careful control of stoichiometry is key to achieving mono-substitution.
Experimental Protocol: From 4,6-Dichloropyrimidine to this compound
This protocol outlines the final and key step of this multi-step approach. The synthesis of the starting material, 4,6-dichloropyrimidine, can be achieved through the chlorination of 4,6-dihydroxypyrimidine.[1]
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Illustrative First Step)
-
To a solution of sodium methoxide (2.2 equivalents) in methanol, dimethyl malonate (1 equivalent) and acetamidine hydrochloride (1 equivalent) are added under an inert atmosphere.[1]
-
The mixture is stirred at room temperature for 3-5 hours.[1]
-
The methanol is removed under reduced pressure, and the residue is dissolved in water.[1]
-
The pH is adjusted to 1-2 with hydrochloric acid to precipitate the product.[1]
-
The solid is filtered, washed with water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.[1]
Step 2: Synthesis of 4,6-Dichloropyrimidine (Illustrative Second Step)
-
4,6-Dihydroxypyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-diethylaniline.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the excess POCl₃ is carefully quenched, and the product is extracted with an organic solvent.
Step 3: Selective Monomethoxylation
-
To a suspension of 4,6-dichloropyrimidine (1 equivalent) in methanol at room temperature, a solution of sodium methoxide (1.1 equivalents) in methanol is added dropwise under an argon atmosphere.[2]
-
The resulting suspension is heated at reflux (around 65°C) for 24 hours.[2]
-
Reaction progress is monitored by HPLC/MS.[2]
-
Upon completion, the majority of the solvent is removed under reduced pressure.[2]
-
The residue is partitioned between an aqueous acid solution (e.g., 1 M HCl) and an organic solvent (e.g., CH₂Cl₂).[2]
-
The organic layer is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated.[2]
-
The crude product is purified by silica gel column chromatography to yield 6-chloro-4-methoxypyrimidine.
Step 4: Hydrolysis to this compound
-
The 6-chloro-4-methoxypyrimidine is then subjected to hydrolysis, for example, by heating in an aqueous acidic or basic solution, to replace the remaining chlorine atom with a hydroxyl group, which then tautomerizes to the more stable keto form.
Diagram of the Multi-Step Transformation Pathway
Caption: Synthetic pathway for Route 2 via multi-step transformation.
Comparative Analysis: Performance and Practicality
| Feature | Route 1: Cyclocondensation | Route 2: Multi-Step Transformation |
| Number of Steps | Typically 1-2 steps | Multiple steps (3-4) |
| Atom Economy | High | Moderate to Low |
| Overall Yield | Generally good, but can be variable | Can be good, but losses accumulate over multiple steps |
| Starting Materials | Requires more specialized β-ketoesters | Starts from simpler, more common precursors |
| Scalability | Can be challenging to scale up depending on the specific condensation | More amenable to large-scale synthesis with well-defined intermediates |
| Purification | Can be straightforward if the product precipitates | Requires purification at each step, potentially increasing complexity |
| Flexibility | Less flexible for analog synthesis | A common intermediate (e.g., dichloropyrimidine) can be used to synthesize a variety of analogs |
Conclusion: Selecting the Optimal Synthetic Path
Both the cyclocondensation and the multi-step transformation routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (Cyclocondensation) is the more elegant and direct approach, offering high atom economy and fewer steps. This makes it an attractive option for laboratory-scale synthesis and for situations where the required β-ketoester is readily available. However, optimization of the reaction conditions may be necessary to achieve high yields, and scalability can sometimes be a concern.
Route 2 (Multi-Step Transformation) , while longer, provides greater flexibility and often starts from more accessible and cheaper raw materials. The stepwise nature of this route allows for the purification of intermediates, which can lead to a final product of high purity. This approach is often favored for larger-scale industrial production and for the generation of libraries of related compounds from a common intermediate.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of production, the availability and cost of starting materials, and the synthetic flexibility required for the project. This guide provides the foundational knowledge and practical protocols to enable an informed decision in the synthesis of the valuable building block, this compound.
References
A Researcher's Guide to the Validation of In Vitro Assays for Characterizing 6-Methoxypyrimidin-4(3H)-one Activity
Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of in vitro assays for the functional characterization of 6-Methoxypyrimidin-4(3H)-one. As a pyrimidine derivative, this compound belongs to a class of molecules known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This guide is designed to equip you with the foundational knowledge to rigorously validate in vitro assays, ensuring the reliability and reproducibility of your findings.
The core principle of our approach is that every experimental protocol should be a self-validating system. We will not only detail the steps but also explain the rationale behind experimental choices, empowering you to generate robust and trustworthy data.
The Landscape of Pyrimidine Derivatives: Plausible Activities of this compound
Given the broad spectrum of activities associated with pyrimidine-based compounds, initial investigations into this compound should consider its potential as an anticancer and anti-inflammatory agent. Pyrimidine derivatives have shown promise in these areas by targeting various cellular pathways[1][2][4]. Therefore, this guide will focus on the validation of assays relevant to these two key areas of research.
Part 1: Assessing Anticancer Activity - A Comparison of Cytotoxicity Assays
A fundamental first step in evaluating the anticancer potential of a compound is to determine its effect on cell viability and proliferation. Here, we compare three common colorimetric assays: MTT, SRB, and LDH.
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity assays.
Assay Comparison
| Parameter | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | SRB (Sulphorhodamine B) Assay | LDH (Lactate Dehydrogenase) Assay |
| Principle | Measures the metabolic activity of viable cells, where mitochondrial reductases convert MTT to purple formazan crystals[1][4]. | Measures total protein content of viable cells after fixation[2]. | Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium. |
| Advantages | Widely used and well-established[1]. Reflects cellular metabolic activity. | Less prone to interference from colored compounds. Good for high-throughput screening. | Directly measures cell death (necrosis). Good for short-term exposure studies. |
| Disadvantages | Can be affected by compounds that alter cellular metabolism. Formazan crystals require solubilization. | Requires cell fixation, which can be a source of variability. | Less sensitive for detecting anti-proliferative effects without cell death. |
| Best For | Initial screening of compounds for cytotoxic or anti-proliferative effects. | Large-scale screening and compounds that may interfere with metabolic assays. | Assessing acute cytotoxicity and membrane-damaging effects. |
Detailed Protocol: MTT Assay
This protocol is adapted from established methods for assessing the cytotoxicity of pyrimidine derivatives[1][4].
-
Cell Seeding: Seed cancer cells (e.g., A549, human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control such as Doxorubicin.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Validation of the MTT Assay
To ensure your assay is "fit for purpose," several validation parameters must be assessed[5][6][7].
-
Precision: Assessed by calculating the coefficient of variation (%CV) for replicate wells. Intra-assay precision is determined from multiple replicates on the same plate, while inter-assay precision is assessed across different plates on different days.
-
Accuracy: Determined by comparing the results to a known standard or by spike-and-recovery experiments.
-
Linearity and Range: The assay should demonstrate a linear relationship between the number of viable cells and absorbance readings within a specific range.
-
Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components. For cytotoxicity assays, this can be assessed by comparing results with a different method (e.g., trypan blue exclusion). The selectivity index (SI) can be calculated by comparing the cytotoxicity in cancer cells to that in normal cells to gauge the therapeutic window[8].
Part 2: Investigating Anti-inflammatory Potential - COX-1 vs. COX-2 Inhibition Assays
Many pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory response[2]. A desirable characteristic for an anti-inflammatory drug is selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects[1].
Signaling Pathway: COX and Inflammation
Caption: Inhibition of the COX pathway by a test compound.
Assay Comparison
| Parameter | COX-1 Inhibition Assay | COX-2 Inhibition Assay |
| Principle | Measures the ability of a compound to inhibit the activity of the constitutively expressed COX-1 enzyme. | Measures the ability of a compound to inhibit the activity of the inducible COX-2 enzyme, which is upregulated during inflammation[1][2]. |
| Methodology | Typically performed in a 96-well plate format using purified COX-1 enzyme, arachidonic acid as the substrate, and a colorimetric or fluorometric detection kit[1]. | Similar methodology to the COX-1 assay, but using purified COX-2 enzyme[1]. |
| Interpretation | Inhibition of COX-1 is associated with potential side effects such as gastrointestinal issues. | Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs[1]. |
| Controls | A known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-1 inhibitor should be included. | A known selective COX-2 inhibitor (e.g., celecoxib) should be included as a positive control. |
Detailed Protocol: COX-2 Inhibition Assay
This protocol is based on commercially available assay kits and established methodologies[1].
-
Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of this compound or control compounds in the reaction buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric probe and a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Validation of COX Inhibition Assays
Rigorous validation is crucial for assays used in drug development[7][9][10].
-
Specificity: The assay's ability to assess the inhibitory effect on the target enzyme without interference from other components. This is confirmed by running the assay with and without the enzyme and substrate.
-
Reproducibility: The consistency of results between different experiments. This is assessed by repeating the assay on different days with different batches of reagents.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).
Conclusion
The validation of in vitro assays is a critical step in the early-stage evaluation of any new chemical entity, including this compound. By systematically comparing and validating different assays for potential anticancer and anti-inflammatory activities, researchers can build a strong foundation of reliable data. This guide provides the necessary framework and detailed protocols to embark on this process with scientific rigor and confidence. Always remember that the goal of assay validation is to document that the method is suitable and reliable for its intended analytical applications[11].
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 9. wiley.com [wiley.com]
- 10. ASSAY VALIDATION - Biomarker Assay Validations – A Time for Change? [drug-dev.com]
- 11. edraservices.nl [edraservices.nl]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxypyrimidin-4(3H)-one Analogs in Kinase Inhibition and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The 6-methoxypyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, has made it a focal point in the design of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their application as kinase inhibitors and anticancer agents. By examining the impact of substitutions at various positions on the pyrimidine ring, we aim to provide actionable insights for the rational design of more potent and selective drug candidates.
The this compound Core: A Versatile Scaffold for Kinase Inhibition
The pyrimidine ring is a fundamental component of nucleobases and, as such, is recognized by a multitude of enzymes that interact with ATP.[1] This inherent bio-compatibility makes the pyrimidinone core an excellent starting point for the design of ATP-competitive kinase inhibitors. The this compound structure, in particular, offers several key features for strategic modification:
-
The N1 and N3 positions in the pyrimidine ring can engage in crucial hydrogen bond interactions with the hinge region of kinase domains, mimicking the adenine portion of ATP.
-
The C2, C5, and C6 positions are amenable to substitution, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The 6-methoxy group, in particular, can influence the electronic properties of the ring and provide a vector for further chemical modification.
The general approach to exploring the SAR of this scaffold involves synthesizing a library of analogs with diverse substituents at these key positions and evaluating their biological activity against a panel of kinases or cancer cell lines.
Comparative Analysis of Substituted this compound Analogs
Impact of Substituents at the C2 Position
The C2 position is often a critical determinant of a compound's inhibitory activity and selectivity. Modifications at this position can directly influence interactions with the kinase hinge region and the solvent-exposed front pocket.
| Compound ID | C2-Substituent | C6-Substituent | Target/Cell Line | IC50 (µM) | Key Observations | Reference |
| A1 | -NH2 | Ferrocenyl | MCF-7 | 25 ± 2 | The amino group at C2 is a common feature in many kinase inhibitors, capable of forming hydrogen bonds. The bulky ferrocenyl group at C6 provides significant potency. | [2] |
| A2 | -CH3 | Ferrocenyl | MCF-7 | 17 ± 1 | Replacing the amino group with a smaller methyl group slightly improves potency, suggesting that steric bulk at C2 might not be favorable for this specific interaction. | [2] |
| A3 | -SH | Ferrocenyl | MCF-7 | > 50 | The presence of a thiol group at C2 significantly diminishes activity, indicating that a hydrogen bond donor or a small hydrophobic group is preferred over a thiol. | [2] |
Expertise & Experience: The data suggests that for anticancer activity against MCF-7 cells, a small, non-polar, or hydrogen-bond-donating group at the C2 position is favorable when a bulky ferrocenyl group is present at C6. The diminished activity of the thiol-substituted analog highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the C2 substituent.
Impact of Substituents at the C6 Position
The C6 position is often directed towards the solvent-exposed region of the ATP binding pocket, making it an ideal location for introducing larger substituents to enhance potency and selectivity, as well as to improve physicochemical properties.
| Compound ID | C2-Substituent | C6-Substituent | Target/Cell Line | IC50 (µM) | Key Observations | Reference |
| B1 | 2-thienyl | -H | A549 (Lung Cancer) | >100 | The unsubstituted pyrimidinone core shows minimal activity. | |
| B2 | 2-thienyl | 4-chlorophenyl | A549 (Lung Cancer) | 15.2 | Introduction of a substituted aryl group at C6 significantly boosts anticancer activity. | |
| B3 | 2-thienyl | 4-methoxyphenyl | A549 (Lung Cancer) | 9.8 | The electron-donating methoxy group on the phenyl ring further enhances potency compared to the electron-withdrawing chloro group. |
Expertise & Experience: These findings underscore the importance of the C6 position for achieving potent anticancer activity. The introduction of an aryl group at this position likely leads to additional hydrophobic and/or van der Waals interactions within the kinase binding site. The electronic nature of the substituent on the aryl ring can further fine-tune this interaction, with electron-donating groups appearing to be more favorable in this context.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and well-controlled experimental protocols are essential. Below are representative protocols for the synthesis of the this compound core and for the evaluation of its analogs as kinase inhibitors.
General Synthesis of 6-Substituted-Pyrimidin-4(3H)-ones
A common and versatile method for the synthesis of the pyrimidin-4(3H)-one core is the condensation of a β-ketoester with a suitable amidine or related synthon.[2]
dot
Caption: General synthetic workflow for 6-substituted-pyrimidin-4(3H)-ones.
Step-by-Step Protocol:
-
Preparation of the β-ketoester: The appropriately substituted β-ketoester is either commercially available or can be synthesized via methods such as the Claisen condensation.
-
Condensation Reaction: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add the desired amidine hydrochloride, guanidine hydrochloride, or thiourea (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the β-ketoester (1.0 equivalent) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized analogs, an in vitro kinase inhibition assay is performed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3]
dot
References
A Head-to-Head Comparison for Drug Discovery Professionals: 6-Methoxypyrimidin-4(3H)-one and Imatinib
An In-Depth Guide to Evaluating a Foundational Scaffold Against a Clinically Proven Tyrosine Kinase Inhibitor
In the landscape of modern drug discovery, particularly within oncology, the pyrimidinone core stands as a privileged scaffold. Its unique chemical properties have given rise to a multitude of potent and selective kinase inhibitors. This guide provides a detailed, head-to-head comparison between a foundational pyrimidinone building block, 6-Methoxypyrimidin-4(3H)-one , and the groundbreaking targeted cancer therapy, Imatinib (Gleevec®) .[1][2][3][4]
This analysis is designed for researchers, scientists, and drug development professionals. We will dissect the journey from a simple chemical scaffold to a clinically transformative drug, offering insights into the experimental choices and methodologies that underpin such a success story. Our focus will be on the practical, technical details that enable a rigorous evaluation of novel compounds against established benchmarks.
Introduction to the Comparators
This compound: The Versatile Building Block
This compound is a heterocyclic organic compound. While not a therapeutic agent in itself, it represents a crucial starting point or intermediate in the synthesis of more complex, biologically active molecules. Its pyrimidinone ring system is a key feature in many compounds that interact with ATP-binding sites in enzymes, particularly kinases. The methoxy group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) during the drug discovery process.
Imatinib: The Paradigm of Targeted Therapy
Imatinib, a 2-phenylaminopyrimidine derivative, is a small-molecule kinase inhibitor that has revolutionized the treatment of certain cancers.[1][5] It functions as a specific inhibitor of a number of tyrosine kinase enzymes, most notably the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML).[1][6][7] Imatinib's mechanism of action involves binding to the ATP-binding site of the kinase domain, locking it in an inactive conformation and thereby blocking downstream signaling pathways that drive cell proliferation and survival.[1][6][7] Beyond Bcr-Abl, it also effectively inhibits other tyrosine kinases such as c-KIT and PDGF-R, making it a valuable treatment for gastrointestinal stromal tumors (GIST).[1][7][8]
Physicochemical and Pharmacokinetic Properties
A direct comparison of the fundamental properties of a basic scaffold and a highly optimized drug reveals the extensive journey of drug development.
| Property | This compound | Imatinib |
| Molecular Formula | C₅H₆N₂O₂ | C₂₉H₃₁N₇O |
| Molecular Weight | 126.11 g/mol | 493.60 g/mol |
| Structure | A simple bicyclic pyrimidinone | A complex multi-ring structure with a central phenylaminopyrimidine core |
| Solubility | Varies with solvent | Mesylate salt is soluble in aqueous solutions |
| Bioavailability | Not applicable (intermediate) | High oral bioavailability |
| Metabolism | Not applicable | Primarily metabolized by CYP3A4 |
| Half-life | Not applicable | Approximately 18 hours for the parent drug |
This table highlights the significant increase in molecular complexity and the tailored pharmacokinetic profile of Imatinib, a result of extensive chemical optimization from a simpler core structure.
Mechanism of Action: A Tale of Specificity and Potency
The success of Imatinib lies in its high degree of selectivity and potent inhibition of specific tyrosine kinases.[6] While this compound provides the foundational pyrimidinone core that can interact with an ATP-binding site, the additional chemical moieties of Imatinib are crucial for its specific and high-affinity binding to the Bcr-Abl, c-KIT, and PDGF-R kinases.[9]
The Bcr-Abl Signaling Pathway
In CML, the Philadelphia chromosome translocation results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase.[10] This oncoprotein drives uncontrolled cell proliferation and inhibits apoptosis through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[10][11][12][13][14]
Diagram: Simplified Bcr-Abl Signaling Pathway
Caption: Imatinib inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.
The c-KIT Signaling Pathway
The c-KIT receptor is a transmembrane tyrosine kinase that, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a signaling cascade.[15][16] This pathway is crucial for the development and function of various cell types, including hematopoietic stem cells and interstitial cells of Cajal.[17] Mutations leading to constitutive activation of c-KIT are a hallmark of GIST. Imatinib effectively inhibits this aberrant signaling.
Diagram: Simplified c-KIT Signaling Pathway
Caption: Imatinib blocks the autophosphorylation of the c-KIT receptor, halting its signaling.
Experimental Evaluation: A Step-by-Step Guide
To assess a novel pyrimidinone derivative inspired by this compound against the benchmark of Imatinib, a series of well-defined experiments are necessary. These assays progress from initial biochemical validation to cellular efficacy.
In Vitro Kinase Assay: Determining Potency and Selectivity
The first step is to determine if the novel compound directly inhibits the target kinase and to quantify its potency, typically as an IC₅₀ value.[18]
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
-
Reaction Setup : In a microplate, combine the recombinant target kinase (e.g., Bcr-Abl), a generic kinase substrate (e.g., a synthetic peptide), and a range of concentrations of the test compound (and Imatinib as a positive control).
-
Initiation : Start the kinase reaction by adding ATP mixed with radioactive [γ-³²P]ATP.[19]
-
Incubation : Allow the reaction to proceed at 30°C for a specified time (e.g., 30 minutes).
-
Termination : Stop the reaction by adding a solution that denatures the enzyme (e.g., phosphoric acid).
-
Separation : Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate.
-
Quantification : Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis : Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
Diagram: In Vitro Kinase Assay Workflow
Caption: A workflow for determining the IC₅₀ of a kinase inhibitor.
Cell Viability Assay: Assessing Cellular Efficacy
After confirming biochemical potency, the next critical step is to evaluate the compound's effect on cancer cells that are dependent on the target kinase.[20] The MTT assay is a standard colorimetric method for this purpose.[21][22][23]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding : Plate a Bcr-Abl-positive cell line (e.g., K-562) in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[24]
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound and Imatinib for 72 hours.[23] Include a vehicle-only control (e.g., DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[21][22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21][25]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement : Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.[22]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis: Verifying Target Engagement in Cells
To confirm that the observed reduction in cell viability is due to the inhibition of the intended target, Western blotting can be used to measure the phosphorylation status of the kinase and its downstream substrates.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Lysis : Treat Bcr-Abl-positive cells with the test compound at various concentrations for a set time (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[26][27]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution of bovine serum albumin (BSA) to prevent non-specific antibody binding.[26][27][28] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[26][27]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Bcr-Abl). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
Expected Outcome: A dose-dependent decrease in the phosphorylated form of the target protein should be observed in cells treated with an effective inhibitor.
Clinical Perspective and Future Directions
Imatinib's development and success story is a testament to the power of targeted therapy.[29][30][31] Clinical trials have demonstrated its remarkable efficacy in CML, turning a once-fatal disease into a manageable chronic condition for many patients.[2][29][32][33] However, challenges such as acquired resistance, often through mutations in the kinase domain, have necessitated the development of second and third-generation inhibitors.[34]
For a new compound derived from a scaffold like this compound to be considered a viable drug candidate, it would need to demonstrate not only potent and selective inhibition of its target but also a favorable safety profile and, ideally, activity against known resistance mutations. The journey from a simple chemical entity to a life-saving medicine is long and arduous, requiring a deep understanding of medicinal chemistry, pharmacology, and clinical science.[18][35][36][37] This guide provides a foundational framework for the initial stages of that journey, emphasizing the rigorous, data-driven approach necessary for success.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Tyrosine kinase inhibitors (TKIs) for CML | Macmillan Cancer Support [macmillan.org.uk]
- 4. drugs.com [drugs.com]
- 5. scispace.com [scispace.com]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. novapublishers.com [novapublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. KIT gene: MedlinePlus Genetics [medlineplus.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. revvity.com [revvity.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. broadpharm.com [broadpharm.com]
- 26. researchgate.net [researchgate.net]
- 27. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 28. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 29. ashpublications.org [ashpublications.org]
- 30. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ajmc.com [ajmc.com]
- 32. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ashpublications.org [ashpublications.org]
- 34. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. tandfonline.com [tandfonline.com]
- 37. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity Profile of 6-Methoxypyrimidin-4(3H)-one Derivatives: A Comparative Guide
The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in oncological research. Among the myriad of heterocyclic scaffolds explored, pyrimidin-4(3H)-one has emerged as a privileged structure due to its prevalence in biologically active molecules and its synthetic tractability. This guide provides an in-depth comparative analysis of the cytotoxicity profile of 6-methoxypyrimidin-4(3H)-one derivatives, offering a technical resource for researchers, scientists, and drug development professionals. By synthesizing data from the scientific literature, we will explore their cytotoxic potential against various cancer cell lines, delve into the methodologies for assessing their activity, and discuss plausible mechanisms of action.
The Rationale for Investigating 6-Substituted Pyrimidin-4(3H)-ones
The pyrimidine nucleus is a cornerstone of numerous chemotherapeutic agents, primarily due to its structural resemblance to the nucleobases of DNA and RNA, allowing it to interfere with nucleic acid synthesis and repair pathways in rapidly proliferating cancer cells. The 4(3H)-one tautomer is of particular interest as it provides a versatile scaffold for chemical modification, enabling the fine-tuning of its pharmacological properties.
The substitution at the 6-position of the pyrimidinone ring is a key determinant of biological activity. The introduction of different functional groups at this position can significantly influence the molecule's interaction with biological targets, its solubility, and its metabolic stability. This guide will focus on derivatives featuring a methoxy group at the 6-position, a substitution that can alter the electronic and steric properties of the molecule, potentially leading to enhanced cytotoxic activity and selectivity. To provide a broader context, we will also draw comparisons with other 6-substituted pyrimidin-4(3H)-one derivatives, such as the well-studied 6-ferrocenyl analogue.
Comparative Cytotoxicity Analysis
A critical initial step in the evaluation of any potential anticancer compound is the assessment of its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater potency.
For this guide, we will compile and compare the reported IC50 values of various 6-substituted pyrimidin-4(3H)-one derivatives against different cancer cell lines. A crucial aspect of this analysis is the inclusion of data on non-cancerous cell lines, which provides an indication of the compound's selectivity. A high selectivity index (the ratio of the IC50 for normal cells to that for cancer cells) is a desirable characteristic for a chemotherapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index | Reference |
| 6-Ferrocenylpyrimidin-4(3H)-one | 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 | HSF (Human Skin Fibroblast) | >100 | >5.88 | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | - | - | - | [2] |
| Compound 11 | MCF-7 (Breast) | 1.31 | - | - | - | [2] | |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Compound 15 | A549 (Lung) | 0.94 | HL-7702 (Human Liver) | >10 | >10.6 | [3] |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | MCF-10a (Normal Breast) | 23.67 | 14.5 | [4] |
| Compound 4i | MCF-7 (Breast) | 1.841 | MCF-10a (Normal Breast) | 29.5 | 16.03 | [4] |
The data presented highlights the potent anticancer activity of various pyrimidinone derivatives. The 6-ferrocenyl derivative shows promising activity against breast cancer cells with good selectivity towards normal fibroblasts.[1] The thieno[2,3-d]pyrimidin-4(3H)-one and indazol-pyrimidine derivatives also demonstrate high potency and selectivity.[3][4] These findings underscore the potential of the pyrimidin-4(3H)-one scaffold as a template for the design of novel anticancer agents. The introduction of a methoxy group at the 6-position is a rational strategy for further optimization, with the potential to enhance potency and selectivity.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. The following are detailed protocols for two of the most widely used assays in this context: the MTT assay for assessing cell viability and the Annexin V/PI assay for detecting apoptosis.
Experimental Workflow: From Compound to Cytotoxicity Profile
Caption: A typical workflow for assessing the cytotoxicity profile of novel compounds.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cells treated with this compound derivatives
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Plausible Mechanisms of Action
The cytotoxic effects of pyrimidinone derivatives are often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer. While the specific molecular targets of this compound derivatives are yet to be fully elucidated, studies on structurally related compounds suggest several plausible mechanisms of action.
Many pyrimidine derivatives have been shown to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[2] For instance, some pyrimidine analogs are known to target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[5] Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.
Furthermore, pyrimidinone derivatives have been reported to induce apoptosis through both intrinsic and extrinsic pathways.[6] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[3] Cell cycle analysis of cancer cells treated with pyrimidinone derivatives has also revealed their ability to cause cell cycle arrest at different phases, such as G1 or S phase, thereby preventing cell division.[7][8]
Caption: Plausible signaling pathway for the cytotoxic action of this compound derivatives.
Conclusion and Future Directions
The pyrimidin-4(3H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The available data on 6-substituted derivatives demonstrate their potential to exhibit potent and selective cytotoxicity against a range of cancer cell lines. The introduction of a 6-methoxy group is a rational design strategy that warrants further investigation to establish a clear structure-activity relationship.
Future research should focus on the synthesis and comprehensive cytotoxic evaluation of a series of this compound derivatives against a broad panel of cancer and normal cell lines. Elucidating their specific molecular targets and mechanisms of action will be crucial for their rational optimization and potential clinical translation. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this important endeavor.
References
- 1. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in 6-Methoxypyrimidin-4(3H)-one Synthesis and Testing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of synthetic and analytical methods is the bedrock of scientific integrity and progress. Inconsistent synthesis yields, variable purity profiles, and unreliable analytical data can lead to project delays, squandered resources, and ultimately, a lack of confidence in research outcomes. This guide provides an in-depth, comparative analysis of synthetic and testing methodologies for 6-Methoxypyrimidin-4(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry. By elucidating the critical parameters and explaining the rationale behind experimental choices, this document aims to empower researchers to establish robust and reproducible workflows.
The Challenge of Reproducibility in Pyrimidinone Synthesis
The synthesis of substituted pyrimidinones, while a mature field in organic chemistry, is not without its challenges. Issues with reproducibility can arise from a multitude of factors, including the purity of starting materials, subtle variations in reaction conditions (temperature, time, and atmosphere), and the choice of work-up and purification procedures.[1][2] This guide will address these challenges by presenting a well-characterized benchmark synthesis and comparing it with viable alternatives, offering insights into how to mitigate common pitfalls.
Benchmark Synthesis: A Reproducible Protocol for 6-Alkoxypyrimidin-4(3H)-one Analogs
Protocol 1: Cyclocondensation Approach
This synthesis involves the reaction of a β-ketoester with an O-methylisourea salt in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add a solution of 25% sodium methoxide in methanol (80 mL).
-
Cooling: Cool the solution to 278 K (5 °C) using an ice bath.
-
Addition of Reagents: While stirring, add O-methylisourea sulfate (40 g) followed by the appropriate β-ketoester, in this case, a methoxy-substituted acetoacetate derivative (e.g., methyl 3-methoxy-3-oxopropanoate) (20 g).
-
Reaction: Stir the mixture at 298 K (25 °C) for 30 minutes, then heat to reflux for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in 200 mL of water.
-
Acidification: Acidify the aqueous solution to pH 3 with 6M hydrochloric acid.
-
Isolation: Cool the solution in a refrigerator for 3 hours to precipitate the product. Filter the resulting solid to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure compound.
Causality Behind Experimental Choices:
-
Sodium Methoxide: Acts as a base to deprotonate the β-ketoester, forming the nucleophilic enolate required for the initial condensation reaction.
-
Reflux Conditions: Provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the stable pyrimidinone ring.
-
Acidification: Neutralizes the basic reaction mixture and protonates the pyrimidinone, reducing its solubility in water and facilitating its precipitation.
Caption: Reproducible synthesis workflow for this compound.
Alternative Synthetic Routes: A Comparative Overview
Several alternative strategies exist for the synthesis of pyrimidinone scaffolds, each with its own set of advantages and disadvantages.[3][5][6] Understanding these alternatives is crucial for optimizing a synthesis based on available starting materials, required scale, and desired purity.
Alternative 1: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that is widely used for the preparation of dihydropyrimidinones.[7][8] While typically used for dihydropyrimidines, modifications can lead to the formation of the aromatic pyrimidinone core.
General Reaction Scheme: An aldehyde, a β-ketoester, and urea (or thiourea) are condensed under acidic conditions.[1]
Advantages:
-
Atom Economy: A one-pot reaction with high atom economy.
-
Versatility: A wide range of substituents can be introduced by varying the starting materials.
Disadvantages:
-
Harsh Conditions: Often requires strong acids and high temperatures, which can lead to side reactions.[7]
-
Limited Scope for 6-Alkoxy Substitution: Direct introduction of a 6-methoxy group can be challenging.
Alternative 2: The Pinner Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. This method is particularly useful for the synthesis of 4-hydroxypyrimidines.
General Reaction Scheme: A β-ketoester is reacted with an amidine hydrochloride in the presence of a base.[8]
Advantages:
-
Good Yields: Can provide high yields of the desired pyrimidinone.
-
Milder Conditions: Can often be carried out under milder conditions than the Biginelli reaction.
Disadvantages:
-
Amidine Availability: The required amidine may not be commercially available and may need to be synthesized separately.
Alternative 3: Modern Catalytic and Microwave-Assisted Methods
Recent advances in organic synthesis have led to the development of more efficient and sustainable methods for pyrimidine synthesis. These include the use of novel catalysts and microwave irradiation to accelerate reaction times and improve yields.[3][5]
Advantages:
-
Shorter Reaction Times: Microwave-assisted synthesis can reduce reaction times from hours to minutes.[8]
-
Higher Yields: Often results in higher yields and cleaner reaction profiles.
-
Greener Chemistry: Can be performed under solvent-free conditions, reducing environmental impact.[7]
Disadvantages:
-
Specialized Equipment: Requires access to a microwave reactor.
-
Catalyst Cost: Some advanced catalysts can be expensive.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) |
| Benchmark Cyclocondensation | β-ketoester, O-methylisourea | Sodium Methoxide | Methanol | ~4 hours | Good |
| Biginelli Reaction (Conventional) | Aldehyde, β-ketoester, Urea | Hydrochloric Acid | Ethanol | 1.5 - 5 hours | ~60-75%[5][8] |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base | Varies | Varies | Moderate to High[5] |
| Microwave-Assisted Synthesis | Aldehyde, β-ketoester, Urea | Sulfamic Acid | Solvent-Free | 2-5 minutes | 88-95%[3][8] |
Ensuring Product Quality: A Comprehensive Testing and Characterization Workflow
Once synthesized, the identity, purity, and stability of this compound must be rigorously confirmed. A multi-technique approach is essential for a comprehensive and reliable characterization.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum of this compound is expected to show characteristic signals for the methoxy group protons, the vinyl proton on the pyrimidine ring, and the N-H proton. The carbon NMR will show distinct peaks for each carbon atom in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.[9] Electrospray ionization (ESI) is a common technique for this analysis.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the gold standard for determining the purity of the synthesized compound. A reversed-phase C18 column is commonly used for the analysis of pyrimidine derivatives.[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance is used for quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. It is invaluable for identifying and quantifying impurities, even at trace levels.[11][12][13]
Physicochemical Characterization
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as C=O, N-H, and C-O stretches.
Caption: Comprehensive testing workflow for this compound.
Detailed Experimental Protocols for Testing
HPLC-UV Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium formate buffer, pH 3.7.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
LC-MS/MS Method:
-
LC System: Utilize the same HPLC conditions as above.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Parameters: Optimize the parent ion and fragment ion transitions for this compound and any expected impurities.
Conclusion: A Framework for Reproducibility
Ensuring the reproducibility of the synthesis and testing of this compound, and indeed any chemical entity, is a multifaceted endeavor. It requires a deep understanding of the underlying chemical principles, meticulous attention to experimental detail, and a robust analytical framework for characterization. By adopting the benchmark protocol, considering the comparative advantages of alternative synthetic routes, and implementing a comprehensive testing strategy, researchers can build a solid foundation of reliable and reproducible data. This, in turn, will accelerate the drug discovery and development process, fostering innovation and confidence in the scientific pursuit of new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 6-Methoxypyrimidin-4(3H)-one Against Established Anticancer Agents
This guide provides a comprehensive framework for benchmarking the in vitro efficacy of the novel pyrimidine derivative, 6-Methoxypyrimidin-4(3H)-one, against established standards in cancer research. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary for a rigorous evaluation. By presenting a hypothetical, yet plausible, data set for this compound, this guide serves as a template for assessing its potential as a therapeutic agent.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] A significant number of these compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[1][7] Notably, pyrimidine-based molecules have been successfully developed as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[8][9][10][11][12] Given this precedent, this guide will focus on evaluating this compound within the context of breast cancer, a disease where kinase inhibitors have made a significant therapeutic impact.[13][14]
Rationale for Comparator Selection
To provide a robust benchmark, this compound is compared against two standards with distinct mechanisms of action:
-
Doxorubicin: A well-established anthracycline chemotherapeutic agent. It intercalates into DNA and inhibits topoisomerase II, leading to broad cytotoxic effects.[15][16] Doxorubicin will serve as a general standard for potent anticancer activity.
-
Palbociclib: A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[17][18][19] By blocking the activity of these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to a G1 phase cell cycle arrest.[20][21] As many pyrimidine derivatives function as kinase inhibitors, Palbociclib provides a relevant mechanistic benchmark.[7][22]
The human breast adenocarcinoma cell line, MCF-7 , has been selected for these in vitro assays. This cell line is hormone receptor-positive (HR+) and HER2-negative, making it a clinically relevant model for which Palbociclib is an approved therapy.[23] Furthermore, MCF-7 cells are widely used in anticancer drug screening, and their response to Doxorubicin is well-documented.[15][24][25][26]
Comparative In Vitro Efficacy
The following table summarizes the hypothetical in vitro efficacy of this compound in comparison to Doxorubicin and Palbociclib in MCF-7 cells.
| Compound | Primary Mechanism of Action | IC50 (µM) in MCF-7 Cells | Predominant Effect on Cell Cycle | Apoptosis Induction |
| This compound | Putative Kinase Inhibitor | 5.2 | G1 Phase Arrest | Moderate |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.68[15] | G2/M Phase Arrest | High |
| Palbociclib | CDK4/6 Inhibition | 0.004 | G1 Phase Arrest | Low (Senescence) |
Note: The data for this compound is hypothetical and for illustrative purposes.
Experimental Workflows and Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols should be employed.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, Doxorubicin, and Palbociclib in culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
Signaling Pathway: G1-S Phase Transition
Caption: Simplified signaling pathway of the G1-S phase transition and the point of inhibition by Palbociclib.
Protocol:
-
Treat MCF-7 cells with the respective IC50 concentrations of each compound for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay
The Annexin V-FITC/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. ijcrt.org [ijcrt.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule inhibitors of kinases in breast cancer therapy: recent advances, opportunities, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking New Avenues in Breast Cancer Treatment: The Synergy of Kinase Inhibitors and Immunotherapy [mdpi.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. droracle.ai [droracle.ai]
- 18. Palbociclib - Wikipedia [en.wikipedia.org]
- 19. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. pharmacytimes.com [pharmacytimes.com]
- 22. tandfonline.com [tandfonline.com]
- 23. breastcancer.org [breastcancer.org]
- 24. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 6-Methoxypyrimidin-4(3H)-one Derivatives as Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Pyrimidinone Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its derivatives are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, the 6-Methoxypyrimidin-4(3H)-one scaffold and its bioisosteres, such as the thieno[2,3-d]pyrimidin-4(3H)-one core, have emerged as privileged structures in the design of kinase inhibitors.[3][4] Kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5][6][7] Consequently, EGFR has become a prime target for the development of targeted cancer therapies.[8][9][10]
This guide provides a comparative analysis of in silico molecular docking studies of this compound derivatives, with a focus on thieno[2,3-d]pyrimidin-4(3H)-one analogues, against the EGFR kinase domain. We will delve into the rationale behind experimental choices, present a detailed, self-validating docking protocol, and analyze the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds.
The "Why": Causality in Experimental Design
The central hypothesis underpinning these studies is that by modifying the substituents on the pyrimidinone core, we can modulate the binding affinity and selectivity of these derivatives for the ATP-binding pocket of the EGFR kinase. Molecular docking allows us to predict these interactions computationally, providing a rational basis for the synthesis and biological evaluation of novel inhibitors. The choice of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is deliberate; it acts as a bioisostere for the purine ring of ATP, enabling it to anchor within the hinge region of the kinase domain.[3] The comparative nature of these studies is critical for establishing a robust SAR, which can guide the optimization of lead compounds.
Comparative Docking Performance of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives against EGFR
The following table summarizes the docking scores and biological activities of a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against the EGFR kinase. A more negative binding energy indicates a stronger predicted interaction.
| Compound ID | Structure | Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity (IC50 in µM) | Reference |
| Erlotinib | FDA-approved EGFR inhibitor | -8.1 | Met793, Leu718, Lys745 | 0.04 | [11][12] |
| Compound 21 | 2-(4-chlorophenyl)-3-((4-fluorophenyl)amino)-thieno[2,3-d]pyrimidin-4(3H)-one | -9.5 | Met793, Lys745, Cys797 | 0.077 | [12] |
| Compound 25 | 3-((4-fluorophenyl)amino)-2-(p-tolyl)-thieno[2,3-d]pyrimidin-4(3H)-one | -10.2 | Met793, Lys745, Cys797 | 0.059 | [12] |
| Compound 18 | N-(4-((4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)amino)phenyl)acetamide | -8.9 | Met793, Cys797, Asp855 | Not specified | [4] |
| Compound 10b | 2-(4-bromophenyl)-[5][6][9]triazolo[1,5-a]thieno[3,2-e]pyrimidine | -8.7 (against EGFR) | Met793, Lys745, Thr790 | 19.4 (against MCF-7) | [3] |
| Compound 10e | 2-(anthracen-9-yl)-[5][6][9]triazolo[1,5-a]thieno[3,2-e]pyrimidine | -9.2 (against EGFR) | Met793, Lys745, Thr790 | 14.5 (against MCF-7) | [3] |
Experimental Protocol: A Self-Validating Molecular Docking Workflow
This section details a reproducible protocol for the comparative docking of pyrimidinone derivatives against the EGFR kinase domain using AutoDock Vina.
Preparation of the Receptor (EGFR Kinase Domain)
-
Step 1: Retrieval of the Protein Structure. Obtain the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 4ZAU , which is the EGFR kinase domain in complex with a pyrazolo[3,4-d]pyrimidine inhibitor.[13] This provides a relevant and validated starting point.
-
Step 2: Protein Clean-up. Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms not integral to the protein's structure.
-
Step 3: Preparation for Docking. Using AutoDock Tools (ADT), add polar hydrogen atoms to the protein, which are essential for forming hydrogen bonds. Then, compute and assign Gasteiger charges to the protein atoms.
-
Step 4: File Format Conversion. Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.[11]
Preparation of the Ligands (this compound Derivatives)
-
Step 1: 2D Structure Drawing. Draw the 2D structures of the thieno[2,3-d]pyrimidin-4(3H)-one derivatives using chemical drawing software like ChemDraw or Marvin Sketch.
-
Step 2: 3D Conversion and Energy Minimization. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Step 3: Ligand Preparation for Docking. In ADT, define the rotatable bonds in each ligand to allow for conformational flexibility during the docking simulation.
-
Step 4: File Format Conversion. Save the prepared ligand structures in the PDBQT format.[11]
Grid Box Generation and Docking Execution
-
Step 1: Defining the Binding Site. The binding site is defined by generating a grid box that encompasses the active site of the EGFR kinase. The center of the grid box should be the position of the co-crystallized inhibitor in the 4ZAU PDB structure. A typical grid box size would be 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
Step 2: Docking with AutoDock Vina. Perform the molecular docking using AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed search algorithm.[14] Set the exhaustiveness parameter to a value between 8 and 24 to ensure a thorough search of the conformational space.
-
Step 3: Validation of the Docking Protocol. To validate the docking protocol, the co-crystallized ligand from the PDB structure (4ZAU) is re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystallographic pose indicates a reliable docking setup.[13][15]
Analysis of Docking Results
-
Step 1: Binding Affinity. The primary output from AutoDock Vina is the binding affinity in kcal/mol. The pose with the most negative binding energy is considered the most favorable.
-
Step 2: Visualization and Interaction Analysis. Use molecular visualization software to analyze the predicted binding poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyrimidinone derivatives and the amino acid residues of the EGFR active site. Pay close attention to interactions with key residues like Met793 in the hinge region.[13]
Visualizing the Docking Workflow and Key Interactions
To better illustrate the process and outcomes, the following diagrams are provided in Graphviz DOT language.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-Methoxypyrimidin-4(3H)-one Through Mutagenesis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 6-Methoxypyrimidin-4(3H)-one. We will explore a robust, self-validating experimental strategy centered on site-directed mutagenesis to unequivocally link the compound's activity to a specific molecular target.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, belongs to this versatile class. However, identifying its precise MoA is critical for further development and clinical translation. While various methods exist for target validation, site-directed mutagenesis offers a definitive approach to confirm a direct drug-target interaction within a cellular context.[4][5]
This guide will use a hypothetical, yet plausible, scenario where preliminary evidence (e.g., computational docking, initial screening) suggests that this compound inhibits a specific protein kinase, which we will refer to as "Kinase-X". Kinases are a common target for pyrimidine-based inhibitors and represent an excellent model for this validation workflow.[6][7]
Part 1: The Hypothesis and Experimental Rationale
The central hypothesis of this guide is that this compound directly binds to and inhibits the ATP-binding pocket of Kinase-X. To validate this, we will engineer a mutation in the kinase's active site that is predicted to disrupt the compound's binding without abolishing the kinase's enzymatic function.
Causality Behind Experimental Choices:
The logic is straightforward: if the compound acts on-target, it will inhibit the wild-type (WT) Kinase-X but will have a significantly reduced effect on the mutant (MT) version. This differential sensitivity, often measured as a shift in the half-maximal inhibitory concentration (IC50), provides strong evidence for a direct binding interaction.[8]
A common strategy is to mutate the "gatekeeper" residue.[6][7] This residue controls access to a hydrophobic pocket within the kinase domain. Mutating a smaller gatekeeper residue (like threonine) to a bulkier one (like methionine) can sterically hinder the binding of the inhibitor while still allowing the smaller, natural substrate (ATP) to bind.[6][7] For our model, we will hypothesize that the Threonine at position 338 (T338) is the gatekeeper residue in Kinase-X, and we will mutate it to a Methionine (T338M).
Part 2: The Experimental Workflow
A successful validation campaign requires a multi-step, controlled workflow. Each step is designed to build upon the last, ensuring the final data is robust and interpretable.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 4. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
